molecular formula C8H8BrNO B1582204 2-(4-Bromophenyl)acetamide CAS No. 74860-13-2

2-(4-Bromophenyl)acetamide

Cat. No.: B1582204
CAS No.: 74860-13-2
M. Wt: 214.06 g/mol
InChI Key: ZBARBHKSSXDLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)acetamide, with the molecular formula C 8 H 8 BrNO and a molecular weight of 214.06 g/mol, is a high-purity brominated organic compound that serves as a fundamental building block in medicinal chemistry and organic synthesis . Its structure features a acetamide group attached to a 4-bromophenyl ring, making it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound extensively in the synthesis of targeted derivatives, such as its role as a precursor in the creation of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a compound characterized by techniques like 1 H NMR, 13 C NMR, and LC-MS for drug discovery applications . The primary research value of this compound lies in its application as a synthetic precursor. It is a key starting material in the synthesis of diverse heterocyclic compounds, including benzothiazine acetamide derivatives, which are investigated for their potential as antidiabetic agents . In this context, related bromophenyl acetamide structures have been shown to exhibit potent in vitro inhibitory activity against enzymes like α-glucosidase and α-amylase, and have been further evaluated in animal models of diabetes . The compound is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . This product is intended for research purposes only and is not designed for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBARBHKSSXDLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292676
Record name 2-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74860-13-2
Record name 74860-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromophenyl)acetamide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)acetamide, a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. The document details the compound's core physicochemical properties, provides a robust, field-tested synthesis protocol, and explores its utility as a versatile building block for complex, pharmacologically active molecules. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting. We will delve into the causality behind experimental procedures, ensuring a deep understanding of the "why" beyond the "how," and ground all claims in authoritative references.

Compound Identification and Overview

This compound is an organic compound featuring a brominated aromatic ring linked to an acetamide functional group.[1] This structure makes it a valuable scaffold in synthetic chemistry, where the bromine atom serves as a reactive handle for cross-coupling reactions and the acetamide group can participate in crucial hydrogen-bonding interactions within biological targets.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 74860-13-2[2][3]
Molecular Formula C₈H₈BrNO[2][3]
Molecular Weight 214.06 g/mol [2][4]
Canonical SMILES C1=CC(=CC=C1CC(=O)N)Br[2]
InChI Key ZBARBHKSSXDLMK-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are dictated by the interplay between its hydrophobic bromophenyl ring and its polar amide moiety.

Physicochemical Data
PropertyValue / DescriptionSource(s)
Appearance Off-white to light brown or light grey crystalline solid/powder.[5][6]
Melting Point 165-166 °C[6][7]
Boiling Point 307.7 °C (Predicted)[6]
Solubility Insoluble in cold water; very slightly soluble in hot water. Soluble in benzene and chloroform; moderately soluble in alcohol and ethyl acetate.[1][6][8]
LogP 1.32 - 2.3[3][4]
Density ~1.65 g/cm³ (Predicted)[6]

Expert Insight: The limited aqueous solubility is expected due to the large, hydrophobic bromophenyl group.[6] However, its solubility in polar organic solvents like ethanol is enhanced by the hydrogen-bonding capability of the primary amide group, making these solvents suitable for both reaction and purification (e.g., recrystallization).[6]

Spectroscopic Profile

Full characterization relies on standard spectroscopic methods. While raw spectra are best sourced from databases, the expected signatures are as follows:

  • ¹H NMR: The spectrum should feature distinct signals for the aromatic protons on the para-substituted ring (typically two doublets), a singlet for the benzylic methylene (-CH₂-) protons adjacent to the aromatic ring, and a broad singlet for the amide (-NH₂) protons.

  • ¹³C NMR: Key signals will correspond to the carbonyl carbon of the amide, the benzylic methylene carbon, and the four unique carbons of the para-substituted aromatic ring (including the carbon bearing the bromine atom).

  • Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching vibrations for the primary amide (typically two bands around 3100-3500 cm⁻¹), a strong C=O (Amide I) stretching band around 1640-1690 cm⁻¹, and N-H bending (Amide II) around 1550-1640 cm⁻¹.[7][9]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[9]

Authoritative spectral data can be found in databases such as PubChem and the NIST Chemistry WebBook.[2][9]

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the amidation of its corresponding carboxylic acid, 4-Bromophenylacetic acid. This method offers high yields and a straightforward purification pathway.

Synthetic Workflow Overview

The process involves activating the carboxylic acid group of 4-Bromophenylacetic acid to make it susceptible to nucleophilic attack by ammonia. A common and effective method is conversion to an acyl chloride followed by reaction with aqueous ammonia.

G cluster_0 Synthesis of this compound A Start: 4-Bromophenylacetic Acid B Step 1: Acyl Chloride Formation A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride C Intermediate: 4-Bromophenylacetyl chloride B->C D Step 2: Amidation C->D Conc. Ammonium Hydroxide (NH₄OH) E Crude Product Isolation D->E Filtration F Step 3: Purification (Recrystallization) E->F Ethanol/Water G Final Product: this compound F->G Purity >98%

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 10 grams of 4-Bromophenylacetic acid.

Materials and Reagents:

  • 4-Bromophenylacetic acid (10.0 g, 46.5 mmol)[10]

  • Thionyl chloride (SOCl₂) (5.1 mL, 69.8 mmol, 1.5 equiv.)

  • Toluene (or Dichloromethane), anhydrous (100 mL)

  • Concentrated Ammonium Hydroxide (NH₄OH), ~28% solution (30 mL)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup (Acyl Chloride Formation):

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromophenylacetic acid (10.0 g).

    • Add 100 mL of anhydrous toluene. Stir to suspend the solid.

    • Carefully add thionyl chloride (5.1 mL) to the suspension at room temperature.

    • Scientist's Note: This step converts the carboxylic acid to the more reactive acyl chloride. Thionyl chloride is chosen for its efficacy and because the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (~80-90 °C) for 2-3 hours.

    • Monitor the reaction's progress. The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.

    • Trustworthiness Check: Progress can be indirectly monitored by observing the dissolution of the starting material. For rigorous analysis, a small aliquot can be carefully quenched with methanol and analyzed by TLC or GC-MS to confirm the disappearance of the starting acid.

  • Removal of Excess Reagent:

    • Allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-bromophenylacetyl chloride as an oil or low-melting solid.

    • Scientist's Note: It is crucial to remove all excess thionyl chloride as it would violently react with the aqueous ammonia in the next step. Co-evaporation with a small amount of anhydrous toluene can help ensure its complete removal.

  • Amidation:

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • In a separate beaker, prepare an ice-cold solution of concentrated ammonium hydroxide (30 mL).

    • Very slowly and carefully, add the cold ammonium hydroxide solution to the crude acyl chloride with vigorous stirring. A precipitate (the desired amide) will form immediately.

    • Scientist's Note: This is a highly exothermic reaction. Slow addition and efficient cooling are critical for safety and to prevent side reactions. The large excess of ammonia ensures complete conversion of the acyl chloride.

  • Product Isolation and Workup:

    • Once the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove ammonium salts.

    • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (Recrystallization):

    • Transfer the crude solid to a flask and add a minimal amount of hot ethanol to fully dissolve it.

    • Slowly add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and match the literature value.[6] Further validation should be done using NMR or other spectroscopic methods.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile synthetic intermediate for constructing more complex and potent molecules.[11]

Role as a Structural Scaffold

The molecule offers two key points for chemical elaboration:

  • The Bromine Atom: Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • The Acetamide Group: The N-H protons can act as hydrogen bond donors, a critical interaction for binding to enzyme active sites or receptors. The amide group itself is a common feature in many drug molecules due to its metabolic stability and favorable physicochemical properties.

Utility in Kinase Inhibitor and PROTAC Development

Many modern therapeutics, particularly in oncology, are designed to inhibit specific kinases. The core structures of these inhibitors often feature heterocyclic scaffolds. This compound's precursor, 4-bromophenylacetic acid, and related structures are used to build these complex molecules.[11]

Furthermore, the emerging field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) requires bifunctional molecules that link a target protein ligand to an E3 ligase ligand. Compounds like this compound can serve as foundational pieces in the synthesis of these complex linkers or ligands. For example, the Bruton's tyrosine kinase (BTK) degrader Catadegbrutinib (BGB-16673) is a complex molecule designed for B-cell malignancies, representing the type of advanced therapeutic where such intermediates are essential.[12][13]

G cluster_1 Role in Drug Discovery Start Intermediate: This compound Step1 Suzuki Coupling (Adds new Aryl group) Start->Step1 Elaboration at Bromine Site Step2 Functional Group Interconversion Step1->Step2 Modification of Amide/Side Chain Step3 Linker Attachment Step2->Step3 End Complex Drug Candidate (e.g., Kinase Inhibitor, PROTAC) Step3->End

Caption: Logical flow from intermediate to a complex drug candidate.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is derived from its GHS classification.[2][5]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: PubChem, Thermo Fisher Scientific SDS[2][5]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][14]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[5]

  • Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be required.[5]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[5]

    • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[15]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]

  • Fisher Scientific. Safety Data Sheet - 4'-Bromoacetanilide. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook, SRD 69. [Link]

  • Solubility of Things. 4'-Bromoacetanilide. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. [Link]

  • PubChem. N-(2-acetyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4'-Bromoacetanilide. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST. IR Spectrum for Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook, SRD 69. [Link]

  • PrepChem. Synthesis of 4-acetamido-3-bromophenylacetic acid. [Link]

  • BeOne Medical Information. Updated Efficacy and Safety of the Bruton Tyrosine Kinase Degrader BGB-16673. [Link]

  • BeOne Medical Information. Updated Efficacy and Safety Results of the Bruton Tyrosine Kinase Degrader BGB-16673. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). [Link]

  • Nayak, P. S., et al. (2013). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o891–o892. [Link]

  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

Sources

2-(4-Bromophenyl)acetamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(4-Bromophenyl)acetamide is a primary amide derivative of phenylacetic acid, serving as a critical building block in the synthesis of peptide mimetics, kinase inhibitors, and complex heterocyclic pharmaceutical intermediates.[1]

Critical Distinction: Isomer Alert

Researchers must distinguish this compound from its structural isomer, N-(4-Bromophenyl)acetamide (also known as 4'-Bromoacetanilide, CAS 103-88-8).

  • This compound (CAS 74860-13-2): The amide functionality is attached to the benzylic carbon. It is a phenylacetic acid derivative.[2]

  • 4'-Bromoacetanilide (CAS 103-88-8): The amide nitrogen is attached directly to the phenyl ring. It is an aniline derivative.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 74860-13-2
IUPAC Name This compound
Synonyms 4-Bromobenzeneacetamide; p-Bromophenylacetamide
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
SMILES NC(=O)Cc1ccc(Br)cc1
InChI Key ZBARBHKSSXDLMK-UHFFFAOYSA-N

Physicochemical Properties

The compound typically presents as a crystalline solid. Its solubility profile dictates the choice of solvents for reaction and purification.

Table 2: Physical Data

PropertyValueNotes
Appearance White to light yellow crystalline solid
Melting Point 197–198 °CHigh melting point indicates strong intermolecular hydrogen bonding.
Density 1.537 ± 0.06 g/cm³Predicted value.
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents (Hexane, Et₂O).
pKa ~16.1 (Amide NH)Very weak acid; deprotonation requires strong bases (e.g., NaH).

Synthetic Pathways & Protocols

The most robust synthesis involves the activation of 4-bromophenylacetic acid followed by ammonolysis. This method avoids the harsh conditions required for nitrile hydrolysis.

Protocol A: Acid Chloride Route (Recommended)

Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Reagents:
  • Precursor: 4-Bromophenylacetic acid (CAS 1878-68-8)[2]

  • Activator: Thionyl Chloride (SOCl₂)[3][4][5]

  • Nucleophile: Ammonium Hydroxide (28-30% NH₃) or Anhydrous NH₃ gas

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:
  • Activation: Dissolve 4-bromophenylacetic acid (1.0 eq) in anhydrous DCM under inert atmosphere (N₂).

  • Chlorination: Add Thionyl Chloride (1.2 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Reflux: Heat to reflux (40°C) for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride).

  • Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride as an oil or low-melting solid. Note: Do not purify; use immediately.

  • Ammonolysis: Redissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C.

  • Addition: Slowly bubble anhydrous NH₃ gas through the solution OR add dropwise to a stirred solution of concentrated aqueous ammonia at 0°C.

  • Workup: The product will precipitate. Filter the solid, wash with water (to remove NH₄Cl), and recrystallize from ethanol/water.

Visualization: Synthesis Workflow

Synthesis Start 4-Bromophenylacetic Acid (CAS 1878-68-8) Inter Intermediate: Acid Chloride Start->Inter Reflux, DCM (-SO2, -HCl) SOCl2 Thionyl Chloride (Activator) SOCl2->Inter Product This compound (CAS 74860-13-2) Inter->Product 0°C, Ammonolysis (-HCl) NH3 Ammonia (Nucleophile) NH3->Product

Figure 1: Step-wise conversion of phenylacetic acid derivative to the target primary amide via acid chloride activation.

Analytical Characterization

Verification of the product requires confirming the presence of the amide protons and the integrity of the para-substituted aromatic ring.

Table 3: Predicted Spectroscopic Data

TechniqueSignalAssignment
¹H NMR (DMSO-d₆) δ 7.48 (d, J=8.4 Hz, 2H)Aromatic protons ortho to Bromine (AA'BB' system)
δ 7.20 (d, J=8.4 Hz, 2H)Aromatic protons meta to Bromine
δ 7.40 (br s, 1H)Amide NH (trans)
δ 6.90 (br s, 1H)Amide NH (cis)
δ 3.38 (s, 2H)Benzylic CH₂ (Singlet)
IR (KBr) 3350, 3180 cm⁻¹N-H stretching (Primary Amide doublet)
1640–1660 cm⁻¹C=O stretching (Amide I band)
500–600 cm⁻¹C-Br stretching

Applications in Drug Discovery

This compound is a versatile "Lego block" in medicinal chemistry due to its dual functionality: the amide group allows for hydrogen bonding interactions, while the aryl bromide serves as a handle for cross-coupling reactions.

Kinase Inhibitor Scaffolds

The phenylacetamide moiety is a privileged scaffold in kinase inhibition. The amide nitrogen can serve as a hydrogen bond donor to the hinge region of kinase ATP-binding pockets. The bromine atom allows for the extension of the molecule via Suzuki-Miyaura coupling to introduce solubilizing groups or hydrophobic tails necessary for potency.

Peptide Mimetics

This compound acts as a phenylalanine mimic. In peptidomimetics, replacing a hydrolyzable peptide bond with a more stable phenylacetamide linker can improve metabolic stability while retaining recognition by proteases or receptors.

Precursor to Nitriles

Dehydration of the primary amide using agents like POCl₃ or Trifluoroacetic Anhydride (TFAA) yields 4-Bromophenylacetonitrile (CAS 16532-79-9), another critical intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.

Visualization: Reactivity & Derivatization

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-Br + Boronic Acid) Core->Suzuki Dehydration Dehydration (POCl3 -> Nitrile) Core->Dehydration Hoffmann Hofmann Rearrangement (Br2/NaOH -> Amine) Core->Hoffmann Biaryl Biaryl Amides (Kinase Inhibitors) Suzuki->Biaryl Nitrile 4-Bromophenylacetonitrile (NSAID Precursor) Dehydration->Nitrile Amine 4-Bromobenzylamine (Receptor Ligands) Hoffmann->Amine

Figure 2: Divergent synthesis pathways utilizing the aryl bromide and amide functionalities.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • In case of contact, wash with copious amounts of soap and water.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 256951, this compound. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). Structural studies of N-aromatic amides. Acta Crystallographica Section E.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

2-(4-Bromophenyl)acetamide molecular weight and formula

[1]

Executive Summary

This technical guide provides a rigorous analysis of 2-(4-Bromophenyl)acetamide , a critical intermediate in medicinal chemistry. Often conflated with its structural isomer 4'-bromoacetanilide, this compound is distinct in its connectivity (a primary amide of phenylacetic acid rather than an acetamide of aniline). It serves as a vital scaffold in the synthesis of phenethylamine derivatives, GABAergic modulators, and as an aryl bromide substrate for palladium-catalyzed cross-coupling reactions.

This document outlines the precise physicochemical profile, a self-validating synthetic workflow, and the necessary analytical data to ensure high-purity isolation for drug development applications.

Part 1: Physicochemical Profile & Molecular Identity[2]

The precise characterization of this compound is foundational for stoichiometric calculations in multi-step synthesis. Note the distinction in the connectivity of the nitrogen atom compared to its anilide isomer.

Molecular Identity Matrix
PropertySpecification
IUPAC Name This compound
Common Synonyms 4-Bromophenylacetamide; p-Bromophenylacetamide
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Exact Mass 212.9789 Da
CAS Number 4481-83-8
SMILES NC(=O)Cc1ccc(Br)cc1
InChI Key ZBARBHKSSXDLMK-UHFFFAOYSA-N
Structure Type Primary Amide (Phenylacetic acid derivative)
Structural Differentiation

It is critical to distinguish this target from 4'-Bromoacetanilide (CAS 103-88-8).

  • Target (C8H8BrNO): The carbonyl is attached to a methylene bridge (-CH2-CO-NH2).

  • Isomer (C8H8BrNO): The nitrogen is attached directly to the aromatic ring (-NH-CO-CH3).

Part 2: Synthetic Architecture

The most robust route for generating high-purity this compound in a research setting is the Acid Chloride Activation Method . This pathway minimizes side reactions common in thermal dehydration and allows for facile purification.

Reaction Scheme

Precursor: 4-Bromophenylacetic acid (CAS 1878-68-8) Reagent: Thionyl Chloride (SOCl₂) Nucleophile: Aqueous Ammonia (NH₄OH)

Validated Protocol: Acid Chloride Route

1. Activation Phase:

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Reagents: Suspend 4-Bromophenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Add Thionyl Chloride (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

  • Reaction: Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Isolation: Concentrate in vacuo to remove excess SOCl₂. The residue is the crude acid chloride (4-Bromophenylacetyl chloride).

2. Amidation Phase:

  • Setup: Place concentrated aqueous ammonia (28%, 5.0 eq) in a beaker at 0°C.

  • Addition: Dissolve the crude acid chloride in minimal dry Acetone or DCM. Add this solution dropwise to the stirring ammonia.

  • Precipitation: The amide will precipitate immediately as a white solid.

  • Workup: Filter the solid, wash copiously with cold water (to remove NH₄Cl), and dry under vacuum.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision nodes and process flow for this synthesis.

SynthesisWorkflowStartStart: 4-Bromophenylacetic AcidActivationActivation: SOCl2 / DMF (cat)Reflux 2hStart->ActivationDCM SolventIntermediateIntermediate:Acid ChlorideActivation->Intermediate-SO2, -HClAmidationAmidation: Add to NH4OH (aq)Temp < 5°CIntermediate->AmidationDissolve in AcetonePrecipitationPrecipitate FormsAmidation->PrecipitationExothermicWashWash: Cold H2ORemove NH4ClPrecipitation->WashFiltrationFinalProduct:This compoundWash->FinalVacuum Dry

Figure 1: Step-by-step synthetic workflow for the conversion of phenylacetic acid to the primary amide.

Part 3: Analytical Validation (QC)

Trust in the synthesized material is established through orthogonal analytical methods. The following data points constitute a "Pass" for the material.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Recommended due to amide solubility)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.50 Doublet (d)2HAr-H (3,5)Ortho to Bromine (deshielded)
7.20 Doublet (d)2HAr-H (2,6)Ortho to Methylene
7.45 Broad Singlet1HNH (Amide)Hydrogen bonded (trans)
6.90 Broad Singlet1HNH (Amide)Hydrogen bonded (cis)
3.38 Singlet (s)2H-CH₂-Benzylic Methylene

Diagnostic Check: The presence of a singlet at ~3.4 ppm is the definitive proof of the phenylacetamide structure. If this peak is missing and replaced by a methyl singlet at ~2.1 ppm, you have synthesized the acetanilide isomer (incorrect product).

Quality Control Decision Tree

Use this logic flow to validate batch integrity before releasing for biological assay.

QCDecisionTreeStartCrude ProductTLCTLC Check(EtOAc:Hex 1:1)Start->TLCSingleSpotSingle Spot?TLC->SingleSpotNMR1H-NMR (DMSO-d6)SingleSpot->NMRYesRecrystRecrystallize(Ethanol/Water)SingleSpot->RecrystNo (impurities)CH2PeakSinglet at ~3.4 ppm?NMR->CH2PeakMPCheckMelting PointRange Sharp?CH2Peak->MPCheckYesRejectREJECT:Wrong IsomerCH2Peak->RejectNo (Methyl peak seen)PassRELEASE BATCHMPCheck->PassYes (<2°C range)MPCheck->RecrystNo (Wide range)Recryst->TLC

Figure 2: Quality Control Decision Tree for batch validation.

Part 4: Pharmaceutical Utility & Applications[3][4][5][6][7][8]

Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety makes this molecule an excellent electrophile for Suzuki-Miyaura coupling .

  • Application: Synthesis of biaryl acetamide derivatives.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facile, allowing coupling with aryl boronic acids to extend the scaffold. This is widely used to generate libraries of kinase inhibitors where the amide acts as a hydrogen bond donor/acceptor in the ATP binding pocket.

Hofmann Rearrangement Precursor

Reaction with bromine and sodium hydroxide (Hofmann Rearrangement) converts the primary amide into the corresponding benzylamine (4-Bromobenzylamine), shortening the carbon chain by one. This is a strategic route when accessing specific benzylic amines that are otherwise difficult to alkylate selectively.

Bioisosterism

In drug design, the phenylacetamide group often serves as a bioisostere for:

  • Phenylureas: Similar H-bonding capability but different solubility profile.

  • Sulfonamides: The amide linker provides a neutral alternative to the acidic sulfonamide, potentially improving blood-brain barrier (BBB) permeability.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 256951, this compound. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.[1] Acta Crystallographica Section E. (Structural comparison of related acetamides). Retrieved from [Link]

  • Organic Syntheses. General procedure for the conversion of Phenylacetic acids to Amides via Acid Chlorides. (Adapted from standard protocols).[2] Retrieved from [Link]

Comprehensive Spectral Characterization and Synthetic Utility of 2-(4-Bromophenyl)acetamide

[1]

Executive Summary

This technical guide provides an in-depth spectral and synthetic analysis of 2-(4-Bromophenyl)acetamide (CAS: 74860-13-2).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous verification data.[1]

Crucial Disambiguation: Researchers often confuse this compound with its isomer, N-(4-bromophenyl)acetamide (4'-Bromoacetanilide).[1]

  • Target Molecule (This Guide): this compound (

    
    ).[1][2][3] A primary amide derivative of phenylacetic acid.[1]
    
  • Common Confusant: 4'-Bromoacetanilide (

    
    ).[1][4] A secondary amide (anilide).[1]
    

This guide focuses strictly on the primary amide (CAS 74860-13-2), a key intermediate in the synthesis of GABA modulators and kinase inhibitors.[1]

Part 1: Structural & Physical Properties[1]

Physicochemical Profile

The presence of the bromine atom at the para position introduces a distinct isotopic signature in Mass Spectrometry and influences the crystal packing via halogen bonding, while the primary amide group dominates the IR spectrum with characteristic N-H stretching doublets.[1]

PropertyDataNotes
IUPAC Name This compound
CAS Number 74860-13-2Distinct from 103-88-8 (Anilide)
Molecular Formula

Molecular Weight 214.06 g/mol Monoisotopic: 212.98 / 214.98
Melting Point 197 – 198 °CSignificantly higher than the anilide (~167°C)
Solubility DMSO, Methanol, Hot EthanolLimited solubility in water

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

1H NMR Analysis (400 MHz, DMSO- )

The proton NMR spectrum is characterized by a diagnostic methylene singlet and a para-substituted aromatic system.[1]

Causality & Logic:

  • Methylene Singlet (~3.38 ppm): The

    
     protons are isolated from the aromatic ring spin system and the amide protons, resulting in a sharp singlet.[1] This is the primary differentiator from the anilide isomer (which shows a methyl singlet ~2.0 ppm).[1]
    
  • Aromatic System (AA'BB'): The symmetry of the 1,4-disubstituted ring creates a second-order effect, appearing as two "doublets" (roofing effect may be visible).

  • Amide Protons: In DMSO-

    
    , the restricted rotation and hydrogen bonding often resolve the 
    
    
    protons as two distinct broad singlets or one very broad signal.[1]
Shift (

ppm)
MultiplicityIntegrationAssignment
7.48 – 7.52 Doublet (approx)2HAr-H (Ortho to Br)
7.20 – 7.24 Doublet (approx)2HAr-H (Meta to Br)
7.45 / 6.90 Broad Singlets2H

(Amide, exchangeable)
3.38 Singlet2H

(Benzylic)
13C NMR Analysis (100 MHz, DMSO- )

The carbon spectrum confirms the backbone structure.[1] The carbonyl shift is characteristic of a primary amide, distinct from acids (typically >175 ppm) or ketones.[1]

Shift (

ppm)
Carbon TypeAssignment
172.1 Quaternary (

)
Amide Carbonyl
135.8 Quaternary (

)
Ar-C attached to

131.0 Methine (

)
Ar-C (Ortho to Br)
131.4 Methine (

)
Ar-C (Meta to Br)
119.8 Quaternary (

)
Ar-C attached to Br
41.8 Methylene (

)
Benzylic Carbon

Part 3: Infrared (IR) Spectroscopy[10]

The IR spectrum provides immediate functional group validation.[1] The primary amide is the dominant feature.[1]

Key Diagnostic Bands:

  • N-H Stretching (3150–3400 cm⁻¹): A primary amide exhibits two bands (asymmetric and symmetric stretching), often appearing as a doublet.[1] This distinguishes it from the single band of a secondary amide.[1]

  • Amide I (1640–1660 cm⁻¹): The Carbonyl (

    
    ) stretch.[1] It appears at a lower frequency than esters due to resonance donation from the nitrogen lone pair.[1]
    
  • C-Br Stretch (500–700 cm⁻¹): A strong fingerprint band confirming halogenation.[1]

Wavenumber (

)
Vibration ModeFunctional Group
3350, 3180 Stretching (Asym/Sym)Primary Amide

1655 StretchingAmide I (

)
1620 BendingAmide II (

)
1485 StretchingAromatic

1070 In-plane bendingAromatic

620 Stretching

Part 4: Mass Spectrometry (MS)

Isotopic Signature

The most critical validation in MS for this molecule is the bromine isotopic pattern.[1] Natural bromine exists as


1
  • Molecular Ion (

    
    ):  You will observe two peaks of nearly equal intensity at m/z 213  and m/z 215 .[1]
    
  • Absence of M+2: If the M+2 peak is <5% of the M+ peak, the sample does not contain bromine.[1]

Fragmentation Logic (EI-MS)

The fragmentation follows standard benzylic cleavage pathways.[1]

MS_Fragmentationcluster_legendFragmentation KeyM_IonMolecular Ion[M]+ m/z 213/215(1:1 Ratio)TropyliumBromotropylium Ion[C7H6Br]+m/z 169/171M_Ion->Tropylium- CONH2 (44 Da)Alpha CleavageBenzul4-Bromobenzyl Cation[C7H6Br]+m/z 170/172M_Ion->Benzul- NHCO (43 Da)Br_LossPhenylacetamide Cation[C8H8NO]+m/z 134M_Ion->Br_Loss- Br (79/81 Da)Rare in EIkey1Primary Pathway: Loss of Amide Group

Figure 1: Mass Spectrometry Fragmentation Logic. The loss of the carbamoyl group (-CONH2) is the dominant pathway, generating the stable bromotropylium ion.

Part 5: Experimental Protocols

Synthesis Workflow

This protocol utilizes the conversion of 4-bromophenylacetic acid to its acid chloride, followed by amidation.[1] This method is preferred over direct ester amidation for higher yield and purity.[1]

Reagents:

  • 4-Bromophenylacetic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Ammonium Hydroxide (

    
    , 28-30%) (Excess)
    
  • Dichloromethane (DCM) (Solvent)

Synthesis_WorkflowStart4-Bromophenylacetic Acid(Solid)Step1ActivationReflux with SOCl2(2-3 hrs)Start->Step1DCM / DMF (cat)InterAcid ChlorideIntermediateStep1->Inter- SO2, - HClStep2AmidationAdd dropwise toNH4OH at 0°CInter->Step2Nucleophilic AcylSubstitutionProductThis compoundPrecipitateStep2->ProductFiltration & Drying

Figure 2: Synthetic pathway via Acid Chloride activation.

Step-by-Step Procedure
  • Activation: Dissolve 10 mmol of 4-bromophenylacetic acid in 20 mL dry DCM. Add 1 drop of DMF (catalyst).[1] Slowly add 15 mmol of thionyl chloride. Reflux for 2 hours until gas evolution (

    
    , 
    
    
    ) ceases.
  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess

    
     and solvent. The residue is the crude acid chloride.[1]
    
  • Amidation: Re-dissolve the residue in 10 mL DCM. Cool a beaker containing 20 mL concentrated

    
     to 0°C. Add the DCM solution dropwise with vigorous stirring.
    
  • Isolation: The product will precipitate as a white solid.[1] Stir for 30 minutes. Filter the solid using a Buchner funnel.[1]

  • Purification: Wash the solid with cold water (to remove ammonium salts) and cold hexane. Recrystallize from hot ethanol if the melting point is below 195°C.[1]

Sample Preparation for Spectroscopy[1][5]
  • NMR: Dissolve ~5-10 mg in 0.6 mL DMSO-

    
    . 
    
    
    may be used but solubility is often poor, leading to weak signals.[1]
  • IR: Prepare a KBr pellet (1-2% sample in dry KBr) or use ATR (Attenuated Total Reflectance).[1] Ensure the crystal press is clean to avoid "ghost" peaks from previous amide runs.[1]

References

  • ChemicalBook. (2025).[1] this compound CAS 74860-13-2 Properties and Spectral Data.[1][2][3][5] Retrieved from

  • BLD Pharm. (2025).[1] Product Analysis: this compound.[1][2][3][6][7][8] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: this compound.[1][2] Retrieved from

  • Gowda, B. T., et al. (2009).[1][7] Structure of N-aromatic amides.[1][6][7] Acta Crystallographica Section E. (Contextual reference for amide bond geometry). Retrieved from

Comprehensive Solubility Profiling of 2-(4-Bromophenyl)acetamide: Physicochemical Basis and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for researchers and process chemists. It addresses the physicochemical properties of 2-(4-Bromophenyl)acetamide , distinguishes it from common isomers, and provides a rigorous framework for determining and modeling its solubility profile where specific literature data is sparse.[1]

Executive Summary & Compound Architecture

This compound (CAS: 74860-13-2 ) is a critical pharmaceutical intermediate, distinct from its more common isomer, N-(4-bromophenyl)acetamide (4'-bromoacetanilide).[1] While often conflated in automated databases, their solubility profiles differ significantly due to the placement of the amide functionality relative to the aromatic ring.

This guide provides a theoretical solubility landscape based on structural thermodynamics and outlines a validated experimental protocol for generating precise solubility data (Mole Fraction,


) essential for crystallization and reaction optimization.
Structural Identification
FeatureThis compound (Target)N-(4-Bromophenyl)acetamide (Isomer)
Structure Phenylacetamide core (Amide on side chain)Acetanilide core (Amide on ring N)
Formula


Melting Point 197–198 °C [1]166–168 °C [2]
Polarity Basis Primary amide (

) + Lipophilic Br
Secondary amide (

)
Key Application Suzuki-Miyaura coupling substrates, Morphinan synthesisAnalgesic derivatives (historic)

Theoretical Solubility Landscape

The solubility of this compound is governed by the competition between the high lattice energy (indicated by the high MP of ~198 °C) and the solvation enthalpy of the primary amide group.[1]

Solvent Class Predictions

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-phenylacetamide), the following solubility hierarchy is established:

  • Dipolar Aprotic Solvents (High Solubility):

    • Examples: DMSO, DMF, DMAc.

    • Mechanism:[1][2][3][4] Strong dipole-dipole interactions disrupt the crystal lattice; the amide proton acts as an H-bond donor to the solvent oxygen.[1]

    • Predicted Solubility:

      
       at 25°C.
      
  • Polar Protic Solvents (Moderate Solubility):

    • Examples: Methanol, Ethanol, Isopropanol.[4]

    • Mechanism:[1][2][3][4] Solvation occurs via hydrogen bonding.[1] However, the hydrophobic bromophenyl moiety limits solubility compared to non-halogenated analogs. Solubility increases significantly with temperature (high enthalpy of solution).

    • Predicted Solubility:

      
       at 25°C.[1]
      
  • Water (Low Solubility):

    • Mechanism:[1][2][3][4] The hydrophobic effect of the 4-bromophenyl ring dominates.[1] The lattice energy barrier is too high for water to overcome at ambient temperatures.[1]

    • Predicted Solubility:

      
       (Sparingly soluble).
      
  • Non-Polar Solvents (Insoluble):

    • Examples: Hexane, Cyclohexane.

    • Mechanism:[1][2][3][4] Lack of specific interactions to break the intermolecular H-bonds of the solid amide dimer network.[1]

Visualization: Solute-Solvent Interaction Logic

SolubilityLogic cluster_0 Thermodynamic Barrier Solute This compound (Solid Lattice) Amide Primary Amide Group (H-Bond Donor/Acceptor) Solute->Amide Ring Bromophenyl Ring (Hydrophobic/Lipophilic) Solute->Ring Solvent_Polar Polar Solvents (MeOH, DMSO) Amide->Solvent_Polar H-Bonding Solvent_NonPolar Non-Polar Solvents (Hexane) Amide->Solvent_NonPolar Repulsion Ring->Solvent_Polar Van der Waals Ring->Solvent_NonPolar Dispersion Result_High High Solubility (Lattice Breakdown) Solvent_Polar->Result_High u0394G_sol < 0 Result_Low Low Solubility (Lattice Intact) Solvent_NonPolar->Result_Low u0394G_sol > 0

Figure 1: Mechanistic pathway determining solubility based on functional group interactions.

Experimental Protocol: Determination of Solubility

Since specific mole fraction data is absent in open literature for this isomer, the following Standard Operating Procedure (SOP) is required to generate authoritative data.

Method: Isothermal Saturation (Shake-Flask)

This method is the "Gold Standard" for equilibrium solubility.[1]

Reagents:

  • This compound (Purity > 98%, recrystallized).[1]

  • HPLC-grade solvents (Methanol, Ethanol, Acetonitrile, Water).

Workflow:

  • Excess Addition: Add solid solute to 10 mL of solvent in a jacketed equilibrium cell until a visible precipitate remains.

  • Equilibration: Stir magnetically at fixed temperature (

    
    ) for 24 hours.
    
  • Settling: Stop stirring and allow phases to separate for 2 hours at temperature.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Dilution: Immediately dilute the aliquot in mobile phase to prevent precipitation.

  • Quantification: Analyze via HPLC-UV (254 nm).

HPLC Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (50:50 v/v) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Retention Time: Expect elution ~3–5 mins (depending on gradient).

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Solid Solute + Solvent Equil Equilibration (Shake Flask, 24h, Const T) Start->Equil Settle Phase Separation (Sedimentation) Equil->Settle Filter Syringe Filtration (0.22 µm, Isothermal) Settle->Filter Dilute Gravimetric Dilution Filter->Dilute Analyze HPLC-UV Analysis Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 2: Step-by-step workflow for accurate solubility determination.

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be correlated to temperature to be useful for process design (e.g., cooling crystallization).
Modified Apelblat Equation

This is the most accurate semi-empirical model for non-ideal solutions of amides.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation:

      
       relates to the enthalpy of solution.[1] Positive values of 
      
      
      
      indicate endothermic dissolution (solubility increases with T).
van't Hoff Equation

For a quick estimation of enthalpy of solution (


):

[1]
  • Plot:

    
     vs 
    
    
    
    .[1]
  • Slope:

    
    .[1]
    
  • Insight: A steep slope indicates high temperature sensitivity, making the solvent ideal for cooling crystallization (high yield).

Practical Implications for Drug Development

Recrystallization Strategy

To purify this compound from crude reaction mixtures:

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1]

  • Procedure: Dissolve in hot Ethanol (high solubility). Slowly add Water (anti-solvent) or cool to 0°C. The high melting point suggests a steep solubility curve, ensuring high recovery.

Reaction Solvent Selection

For reactions like Suzuki-Miyaura coupling :

  • Recommended: DMF or Dioxane/Water mixtures.[1]

  • Reasoning: High solubility in DMF prevents catalyst encapsulation.[1] Water cosolvent aids inorganic base solubility (

    
    ), creating a homogeneous interface for the reaction.
    

References

  • ChemicalBook . This compound Properties and Safety. Accessed Jan 2026.[1][5][6]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 136416, N-(4-Bromophenyl)acetamide. Accessed Jan 2026.[1][5][6]

  • FooDB . 2-Phenylacetamide Predicted Properties. (Used as structural analog baseline).

  • Gowda, B. T., et al. "2-Bromo-N-(4-bromophenyl)acetamide."[1] Acta Crystallographica Section E (2009). (Cited for structural context of acetamide derivatives).[7][2][3][8][5][6][9][10][11][12]

Sources

stability and storage conditions for 2-(4-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(4-Bromophenyl)acetamide

Abstract This technical guide provides a comprehensive analysis of the stability profile and storage requirements for This compound (CAS 74860-13-2 / User Ref: 4481-60-5). Designed for researchers in drug development, this document distinguishes the target compound from its common isomer (4'-bromoacetanilide), details its physicochemical degradation pathways, and establishes a self-validating storage protocol to ensure analytical integrity.[1]

Part 1: Chemical Identity & Physicochemical Baseline[2]

CRITICAL IDENTIFICATION NOTE: There is a frequent nomenclature confusion between This compound (the target) and N-(4-Bromophenyl)acetamide (4'-Bromoacetanilide). You must verify the structure before applying storage protocols, as their melting points and reactivity profiles differ significantly.[1]

FeatureTarget: this compound Common Confusion: 4'-Bromoacetanilide
Structure Br-C₆H₄-CH₂-CONH₂ Br-C₆H₄-NH-COCH₃
Class Primary Amide (Phenylacetic acid derivative)Anilide (Acetanilide derivative)
CAS Registry 74860-13-2 (Verify User CAS 4481-60-5)103-88-8
Melting Point 197–198 °C 166–170 °C
Key Reactivity Hydrolysis yields 4-Bromophenylacetic acidHydrolysis yields 4-Bromoaniline

Physicochemical Properties:

  • Molecular Formula: C₈H₈BrNO[2][3][4][5][6]

  • Molecular Weight: 214.06 g/mol [2][4][7]

  • Solubility Profile:

    • Water: Low (< 1 mg/mL at 25°C).[1]

    • DMSO/DMF: High (> 20 mg/mL).

    • Methanol/Ethanol: Moderate.

  • pKa: ~16 (Amide N-H), indicating neutrality in aqueous solution; not protonated at physiological pH.[1]

Part 2: Degradation Mechanisms & Stability Profile

The stability of this compound is governed by three primary vectors: hydrolytic cleavage, photolytic dehalogenation, and benzylic oxidation.

Amide Hydrolysis (The Primary Risk)

While primary amides are kinetically stable at neutral pH, the presence of the electron-withdrawing bromine atom on the phenyl ring slightly activates the carbonyl carbon via induction (through the methylene spacer), making it susceptible to acid- or base-catalyzed hydrolysis.

  • Mechanism: Nucleophilic attack by water/hydroxide on the carbonyl carbon.

  • Degradant: 4-Bromophenylacetic acid (Solid, MP ~118°C).

  • Detection: This degradant is easily identified by HPLC (shift in retention time) and a distinct acidic shift in pH if dissolved.

Photolytic Dehalogenation

Aryl bromides are inherently sensitive to UV light (λ < 300 nm).

  • Mechanism: Homolytic cleavage of the C-Br bond generates a phenyl radical.

  • Outcome: Formation of 2-phenylacetamide (de-brominated impurity) and radical polymerization byproducts.

  • Risk Level: Moderate. Requires strict light protection.

Benzylic Oxidation

The methylene group (-CH₂-) sandwiched between the aromatic ring and the carbonyl is "benzylic" and susceptible to radical autoxidation, though the amide group provides some steric and electronic protection compared to ketones.

  • Risk Level: Low under ambient conditions; elevated if stored in solution exposed to air.

Part 3: Visualization of Pathways

DegradationPathways cluster_conditions Critical Stressors Compound This compound (C8H8BrNO) Acid 4-Bromophenylacetic Acid (Hydrolysis Product) Compound->Acid + H2O / H+ or OH- (Hydrolysis) Ammonia Ammonia (Byproduct) Compound->Ammonia Radical Phenyl Radical (Transient) Compound->Radical UV Light (hν) (Homolytic Cleavage) Debromo 2-Phenylacetamide (Photolysis Product) Radical->Debromo + H• source Moisture Moisture UV Light UV Light

Caption: Primary degradation pathways showing hydrolysis to the carboxylic acid and photolytic debromination.

Part 4: Storage & Handling Protocols

To maintain >99% purity over 12+ months, the following "GXP-style" storage protocol is recommended.

Environmental Conditions
  • Temperature: 2°C to 8°C (Refrigerated) is preferred for long-term storage (>3 months) to arrest hydrolysis kinetics. Short-term (<1 month) storage at controlled room temperature (20-25°C) is acceptable if kept strictly dry.

  • Humidity: < 40% RH. Hydrolysis is the main threat; moisture exclusion is paramount.

  • Light: Strictly Dark. Use amber glass vials or wrap clear containers in aluminum foil.

Containment System
  • Primary Container: Borosilicate glass vial with a PTFE-lined screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen and moisture.

  • Headspace: For high-value reference standards, purge headspace with Argon or Nitrogen before sealing to prevent benzylic oxidation.

Re-Test Protocol (Self-Validating System)

Before using the compound in critical assays, perform this rapid purity check:

  • Visual Inspection: The powder should be white/off-white. Yellowing indicates photolysis or oxidation.

  • Melting Point Check: A sharp melting point at 197–198°C confirms identity and purity. A depression (e.g., melting at 190°C) indicates significant hydrolysis (presence of acid, MP 118°C).[1]

  • Solubility Test: Dissolve a small amount in 5% NaHCO₃.

    • Result: The amide should remain insoluble.

    • Failure Mode: If it dissolves or effervesces, significant hydrolysis to the carboxylic acid has occurred.[1]

Part 5: Storage Decision Workflow

StorageWorkflow Start Receive Compound This compound CheckID Verify Identity MP: 197-198°C Start->CheckID Duration Storage Duration? CheckID->Duration ShortTerm Short Term (< 1 Month) Duration->ShortTerm LongTerm Long Term (> 1 Month) Duration->LongTerm CondRT Store at 20-25°C Desiccator Cabinet ShortTerm->CondRT CondCold Store at 2-8°C Amber Vial + Desiccant LongTerm->CondCold Usage Pre-Use Check: Visual + Solubility in NaHCO3 CondRT->Usage CondCold->Usage

Caption: Decision tree for storage conditions based on duration, ensuring compound integrity before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256951, this compound. Retrieved from [Link][1]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.[5] Acta Crystallographica Section E, 65(8), o1955.[1] (Cited for structural comparison and amide bond stability context). Retrieved from [Link]

Sources

Biological Activity & Therapeutic Potential of 2-(4-Bromophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-Bromophenyl)acetamide scaffold represents a privileged structural motif in medicinal chemistry, serving as a dual-function pharmacophore. It combines a lipophilic, metabolically stable 4-bromophenyl tail with a reactive or hydrogen-bonding acetamide head . While the parent molecule acts as a versatile intermediate, its N-substituted and


-substituted derivatives exhibit potent biological activities ranging from antimicrobial and antifungal effects to cytotoxicity against prostate and breast cancer lines.

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and mechanistic underpinnings of this class, specifically designed for researchers optimizing lead compounds.

Part 1: Chemical Space & SAR Analysis

The "4-Bromo" Advantage

The selection of the 4-bromophenyl substituent is not arbitrary. It imparts specific physicochemical properties critical for drug-receptor interactions:

  • Halogen Bonding: The bromine atom acts as a Lewis acid (sigma-hole), capable of forming directed halogen bonds with carbonyl oxygens or nitrogen acceptors in protein binding pockets (e.g., COX enzymes or bacterial cell walls).

  • Metabolic Stability: Substitution at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life compared to the unsubstituted phenyl analog.

  • Lipophilicity (LogP): The bromine increases the partition coefficient, facilitating passive transport across bacterial membranes and the blood-brain barrier (BBB).

The -Carbon Warhead

The methylene group at the 2-position (


-carbon) is the primary site for derivatization. Introducing a leaving group (e.g., bromine in 2-bromo-N-(4-bromophenyl)acetamide ) converts this position into an electrophilic "warhead," enabling nucleophilic attack by amines, thiols, or phenols to generate diverse libraries.

SAR_Logic Core This compound Scaffold Br_Para 4-Bromo Substituent (Lipophilicity & Halogen Bonding) Core->Br_Para Metabolic Block Alpha_C Alpha-Carbon (Derivatization Site) Core->Alpha_C Library Gen Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide Target Binding Target Protein Pocket (COX-2 / ATPase) Br_Para->Target Sigma-Hole Interaction Bioactivity Antimicrobial / Anticancer Alpha_C->Bioactivity Modulates Potency

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's sub-units.

Part 2: Therapeutic Applications[1][2][3]

Antimicrobial & Antifungal Activity

Derivatives where the


-bromine is displaced by secondary amines (e.g., morpholine, piperazine) or heterocyclic thiols show significant activity against Gram-positive bacteria and fungi.
  • Mechanism: Disruption of cell membrane integrity and inhibition of biofilm formation. The lipophilic 4-bromophenyl tail inserts into the lipid bilayer, while the cationic ammonium head (formed at physiological pH) disrupts the electrochemical gradient.

  • Key Data:

    • Target Strains: Staphylococcus aureus (MRSA), Bacillus subtilis, Candida albicans.

    • Potency: 2-amino-N-(4-chlorophenyl) analogs (structurally isosteric to 4-bromo) exhibit MIC values in the range of 0.4–5.0 µg/mL against S. aureus.

    • Thiazole Hybrids: Cyclization of the acetamide core into a thiazole ring retains antifungal efficacy, particularly against C. albicans.

Anticancer Potential (Cytotoxicity)

Recent studies on N-phenylacetamide derivatives have highlighted their potential as antiproliferative agents.[1]

  • Targets: PC3 (Prostate Carcinoma) and MCF-7 (Breast Cancer) cell lines.[2]

  • Activity: Halogenated derivatives (F, Cl, Br) on the N-phenyl ring show IC50 values between 50–100 µM .

  • Mechanism: Induction of apoptosis via caspase activation. The 4-bromo substituent enhances cellular uptake, allowing the molecule to reach intracellular targets (e.g., tubulin or specific kinases).

Analgesic & Anti-inflammatory

Structurally related to lidocaine and acetanilide , these derivatives inhibit cyclooxygenase (COX) enzymes and proteases (e.g., trypsin).

  • Efficacy: Protease inhibition assays show IC50 values as low as 0.04 mg/mL , superior to acetylsalicylic acid in specific in vitro models.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Electrophilic Intermediate

Target: 2-Bromo-N-(4-bromophenyl)acetamide This intermediate is the precursor for all subsequent biological testing.

Reagents:

  • 4-Bromoaniline (1.0 eq)[3][4]

  • Bromoacetyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Triethylamine
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-bromoaniline (17.2 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Base Addition: Add

    
     (27.6 g, 200 mmol) or Triethylamine to the solution to scavenge the HBr byproduct.
    
  • Acylation: Add bromoacetyl bromide (10.5 mL, 120 mmol) dropwise over 30 minutes. Maintain temperature <5°C to prevent di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with ice water (100 mL). Separate the organic layer, wash with 1N HCl (to remove unreacted aniline), then saturated

    
    , and finally brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from ethanol to yield white/off-white crystals (Yield: ~85-90%).[5]
    
Protocol B: Broth Microdilution Assay (Antimicrobial)

Objective: Determine Minimum Inhibitory Concentration (MIC).[6]

Materials:

  • Muller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (viability indicator)

  • Test Compound (dissolved in DMSO)[5]

Procedure:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Serial Dilution: Add 100 µL of MHB to wells 1-12. Add 100 µL of test compound stock to well 1, mix, and transfer 100 µL to well 2. Repeat to well 10 (discarding final 100 µL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume: 200 µL.

  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: DMSO solvent only.

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.015%). Incubate for 1-2 hours. Blue = No growth (inhibition); Pink = Growth. The lowest concentration with no color change is the MIC.

Part 4: Data Synthesis & Visualizations

Comparative Biological Activity

The following table summarizes the activity of key derivatives synthesized from the 2-bromo-N-(4-bromophenyl)acetamide core.

Derivative Type (

-substitution)
Target Organism/Cell LineActivity MetricReference
2-Amino-N-(4-chlorophenyl) S. aureus (Gram +)MIC: 0.4 - 5.0 µg/mL[1]
2-Amino-N-(4-chlorophenyl) A. baumannii (Gram -)Moderate Activity[1]
2-Thiazolyl-N-(4-bromophenyl) C. albicans (Fungi)High Antifungal[2]
2-(4-Fluorophenyl)-N-(halo-phenyl) PC3 (Prostate Cancer)IC50: ~52 - 102 µM[3]
N-(2-bromo-phenyl)-benzamide Trypsin (Protease)IC50: 0.04 mg/mL[4]
Synthesis Workflow Diagram

Synthesis_Flow Start 4-Bromoaniline Inter Intermediate: 2-Bromo-N-(4-bromophenyl)acetamide Start->Inter Acylation (0°C, DCM) Reagent + Bromoacetyl Bromide Reagent->Inter Path1 Reaction with Amines (Piperidine/Morpholine) Inter->Path1 Nucleophilic Sub (SN2) Path2 Reaction with Thiols (Heterocyclic Thiols) Inter->Path2 Nucleophilic Sub (SN2) Prod1 2-Amino Derivatives (Antimicrobial) Path1->Prod1 Prod2 2-Thio Derivatives (Antifungal) Path2->Prod2

Figure 2: Synthetic pathway for generating bioactive libraries from the 4-bromoaniline precursor.

References

  • Synthesis and Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from 2-amino-4-(4-bromophenyl) thiazole. ResearchGate. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res (NIH). Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. NIH PubMed. Available at: [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide Crystal Structure. Acta Crystallographica. Available at: [Link]

Sources

The Phenylacetamide Scaffold: Therapeutic Potential & Synthetic Utility of 2-(4-Bromophenyl)acetamide

[1][2]

Document Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Discovery Compound CAS: 4403-71-8 (primary isomer reference)[1][2][3][4]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. Unlike simple reagents, this molecule possesses two distinct orthogonal reactive handles: a para-bromine moiety facilitating transition-metal-catalyzed coupling, and a primary acetamide tail serving as a polar pharmacophore or a precursor to amines and acids.[1][2]

This guide analyzes the molecule not merely as a chemical intermediate, but as a strategic linchpin in the synthesis of CNS-active agents , kinase inhibitors , and anti-inflammatory ligands .[2]

Structural Pharmacology & Pharmacophore Analysis[1]

To understand the therapeutic utility of this compound, one must analyze its interaction potential within a biological binding pocket.[1][2]

The Bifunctional Pharmacophore

The molecule adheres to the Rule of Three (molecular weight < 300, H-bond donors

2
FeatureChemical NatureMedicinal Chemistry Role
Aromatic Ring Lipophilic Phenyl CoreProvides

stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.[1][2]
Para-Bromine Halogen1.[1][3][4][5] Halogen Bonding: Acts as a Lewis acid (sigma-hole) to interact with backbone carbonyls.2.[1][2][3][4] Metabolic Blockade: Blocks para-hydroxylation by Cytochrome P450, extending half-life.3.[1][3][4] Synthetic Handle: Critical site for Suzuki/Buchwald couplings.[1][3][4]
Acetamide (

)
Polar Linker1.[1][2][3][4] H-Bond Network: The

acts as a donor; the

acts as an acceptor.2.[1][2][3][4] Bioisostere: Serves as a neutral bioisostere for carboxylic acids, improving blood-brain barrier (BBB) permeability.[1][2][4]
Visualization: The Divergent Synthesis Map

The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes based on chemical modification.

GCoreThis compound(The Scaffold)Rxn1Suzuki-MiyauraCouplingCore->Rxn1 Pd(0) + Ar-B(OH)2Rxn2Hofmann/ReductionCore->Rxn2 LiAlH4 or Br2/NaOHRxn3Amide HydrolysisCore->Rxn3 Acid/BaseClass1Biaryl Acetamides(Kinase Inhibitors)Rxn1->Class1Class24-Bromophenethylamine(CNS Ligands)Rxn2->Class2Class3Phenylacetic Acids(NSAID Precursors)Rxn3->Class3

Figure 1: Divergent synthesis pathways transforming the core scaffold into major therapeutic classes.[1][2]

Key Therapeutic Applications[2]

CNS Agents (Anticonvulsants & Psychotropics)

The phenylacetamide moiety is a structural cousin to established anticonvulsants.[1][2][3][4] The primary amide group is critical for hydrogen bonding within the Voltage-Gated Sodium Channel (Nav) pore, a common target for epilepsy drugs.[1][2]

  • Mechanism: The neutral amide functionality allows the molecule to cross the Blood-Brain Barrier (BBB) via passive diffusion.[1][2] Once in the CNS, derivatives can modulate GABAergic transmission or stabilize neuronal membranes.[2][4]

  • Precursor Utility: Reduction of the amide yields 4-bromo-phenethylamine .[1][3][4] Phenethylamines are the backbone of monoamine neurotransmitter analogs (dopamine, norepinephrine).[2][4] The bromine at the 4-position increases affinity for 5-HT2 receptors compared to the unsubstituted analog.[1][3]

Kinase Inhibitors (Oncology)

In modern oncology, "biaryl" structures are ubiquitous (e.g., Imatinib, Dasatinib).[2][4]

  • Application: Researchers use this compound in Suzuki-Miyaura cross-coupling reactions.[1][3][4] The bromine is replaced by a heteroaryl group (e.g., pyridine, pyrimidine).[2][4]

  • Result: The acetamide tail remains to anchor the molecule in the kinase "sugar pocket" or "hinge region" via hydrogen bonds, while the newly added biaryl system occupies the hydrophobic pocket.[1][2]

Anti-Inflammatory Agents (NSAID Analogs)

While not an NSAID itself, the molecule is a direct precursor to 4-Bromophenylacetic acid (via hydrolysis).[1][2][4]

  • Relevance: Phenylacetic acid derivatives (e.g., Diclofenac) are potent COX inhibitors.[2][3][4] The 4-bromo derivative serves as a scaffold for developing "dual-action" inhibitors where the bromine is substituted with antioxidant moieties to reduce gastric toxicity.[1][3][4]

Technical Workflow: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the para-position of this compound, creating a biaryl library for biological screening.[1][2] Rationale: The amide group is sensitive to strong nucleophiles; therefore, mild, boronic-acid-based coupling is the gold standard.[1][2]

Reagents & Conditions
ComponentMaterialFunction
Substrate This compound (1.0 eq)The electrophile (Ar-Br).[1][2][3][4]
Coupling Partner Aryl Boronic Acid (1.2 eq)The nucleophile (Ar-B(OH)2).[1][2][3][4]
Catalyst

or

(3-5 mol%)
Facilitates the oxidative addition/reductive elimination cycle.[1][2][3][4]
Base

or

(2.0 eq)
Activates the boronic acid (transmetallation step).[1][2][3][4]
Solvent Dioxane:Water (4:1)A biphasic system is often required to dissolve the inorganic base.[1][2][3][4]
Step-by-Step Protocol
  • Degassing: In a reaction vial, combine the solvent system (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes.[1][2][3][4] Why? Palladium(0) species are sensitive to oxidation by atmospheric oxygen.[1][2][4]

  • Loading: Add this compound, the chosen Aryl Boronic Acid, and the Base.[1][2][4]

  • Catalyst Addition: Add the Palladium catalyst last to minimize air exposure.[1][2][3][4] Seal the vial immediately.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor via TLC or LC-MS.[1][3][4]

    • Checkpoint: The starting material (Bromide) should disappear.[1][2][3][4] A new spot (lower Rf due to increased conjugation/polarity) should appear.[1][2][3][4]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][3][4][6][7] Wash with water and brine.[1][3][4] Dry the organic layer over

    
    .[1][2][3][4]
    
  • Purification: The acetamide group makes the product polar.[1][2][3][4] Use Flash Chromatography with a gradient of DCM:Methanol (95:5).[1][2][3][4]

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety is paramount. This compound is an irritant but stable.[1][3][4]

  • GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.).

  • Handling: Use a fume hood.[1][3][4] The powder can be electrostatic; use anti-static weighing boats.[1][2][3][4]

  • Storage: Store at room temperature (15-25°C). Keep dry.[1][2][3][4] Hydrolysis can occur slowly if exposed to moisture over months, converting the amide to the acid (releasing ammonia).[2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256951, this compound.[1][2][3][4] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][4] Chemical Reviews.[1][3][4] (Fundamental basis for Protocol 4.1).

The Strategic Utility of 2-(4-Bromophenyl)acetamide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Versatile Precursor

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The ability to rapidly generate diverse molecular scaffolds from a common, reliable starting material is a cornerstone of successful medicinal chemistry programs. Among the vast arsenal of chemical building blocks, 2-(4-bromophenyl)acetamide has emerged as a particularly valuable and versatile precursor. Its strategic combination of a modifiable acetamide side chain and a reactive aromatic bromide "handle" provides chemists with a powerful platform for constructing complex molecules, most notably in the development of targeted therapies like kinase inhibitors.

This technical guide provides an in-depth analysis of this compound as a precursor in pharmaceutical research. Moving beyond simple reaction lists, we will explore the causal logic behind its application, detail field-proven experimental protocols, and illustrate its role in the synthesis of clinically relevant drug classes.

Core Attributes: Physicochemical Properties and Reactivity Profile

The utility of this compound stems from its well-defined chemical and physical properties, which make it a reliable and predictable substrate in a variety of synthetic transformations.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-(4-Bromophenyl)acetamide
Molecular Formula C₈H₈BrNOC₈H₈BrNO
Molecular Weight 214.06 g/mol 214.06 g/mol
Appearance White to light beige crystalline solidWhite to light brown crystalline solid
Melting Point Not widely reported; isomer N-(4-bromophenyl)acetamide melts at 165-170 °C[1]165-170 °C[1]
Solubility Sparingly soluble in hot water; soluble in alcohols, benzene, chloroform, ethyl acetate.[2]Practically insoluble in cold water; sparingly soluble in hot water; soluble in benzene, chloroform, ethyl acetate; moderately soluble in alcohol.[2]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[2]Stable. Incompatible with strong oxidizing agents.[2]

The key to its synthetic power lies in its bifunctional nature:

  • The Aryl Bromide Handle: The bromine atom on the phenyl ring is the primary site for strategic bond formation. It is an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile C-C and C-N bond-forming reactions in modern organic synthesis.[3] This allows for the direct attachment of a wide variety of other molecular fragments.

  • The Acetamide Moiety: The CH₂C(=O)NH₂ group is not merely a passive substituent. It can be hydrolyzed to the corresponding phenylacetic acid, a crucial intermediate in its own right, or the amide nitrogen can be involved in further reactions, such as cyclizations, to form heterocyclic systems.

This dual reactivity allows for a modular approach to drug design, as illustrated below.

G cluster_0 This compound Core Structure cluster_1 Synthetic Pathways cluster_2 Resulting Pharmaceutical Scaffolds precursor This compound cc_coupling C-C Coupling (e.g., Suzuki-Miyaura) precursor->cc_coupling Pd-Catalyst, Boronic Acid/Ester cn_coupling C-N Coupling (e.g., Buchwald-Hartwig) precursor->cn_coupling Pd-Catalyst, Amine amide_mod Side-Chain Modification (e.g., Hydrolysis, Cyclization) precursor->amide_mod Acid/Base or Heat biaryl Bi-aryl Structures (Kinase Inhibitors) cc_coupling->biaryl arylamine Aryl Amine Structures (GPCR Ligands) cn_coupling->arylamine heterocycle Heterocyclic Systems (Various Targets) amide_mod->heterocycle

Caption: Logical relationships of this compound in synthesis.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The true power of this compound is unleashed in palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating a C-C bond between an aryl halide and an organoboron compound. For a medicinal chemist, this is a go-to reaction for constructing bi-aryl scaffolds, which are prevalent in many kinase inhibitors. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and esters.

G cluster_workflow Suzuki-Miyaura Workflow start Start: This compound + Arylboronic Acid reaction Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., DME/H₂O) start->reaction heating Heating & Monitoring: Reflux for specified time (e.g., 20h) Monitor by TLC/LC-MS reaction->heating workup Aqueous Workup: Quench, Extract with Organic Solvent (e.g., Ether) heating->workup purify Purification: Column Chromatography workup->purify product Final Product: 2-(biphenyl-4-yl)acetamide Derivative purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Field-Proven Protocol: Synthesis of a Bi-aryl Acetamide Scaffold

This protocol is adapted from a validated procedure for the Suzuki-Miyaura coupling of the isomeric N-(2-bromophenyl)acetamide, demonstrating a robust method applicable to the 4-bromo analog.[4]

Objective: To synthesize a 2-(biphenyl-4-yl)acetamide derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (1.0 eq)

  • Ethylene glycol dimethyl ether (DME)

  • Distilled Water

Step-by-Step Methodology:

  • Vessel Preparation: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). This is a critical step, as the Pd(0) catalyst is sensitive to oxygen, and its degradation can stall the reaction.

  • Reagent Addition: Under the inert atmosphere, add the solvent (DME), the palladium catalyst Pd(PPh₃)₄ (0.02 eq), and a solution of K₂CO₃ (1.0 eq) in distilled water.[4] The base is essential for activating the boronic acid for the transmetalation step in the catalytic cycle.[5]

  • Reaction: Heat the mixture to reflux (typically 85-90 °C) and stir vigorously. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.[4]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding distilled water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x). The choice of solvent depends on the product's polarity.

  • Purification & Validation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel. The structure and purity of the final bi-aryl acetamide product must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, forming a new C-N bond.[6][7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are key pharmacophores in a vast number of pharmaceuticals. The reaction's broad scope allows for the coupling of this compound with a wide range of primary and secondary amines, enabling extensive Structure-Activity Relationship (SAR) studies.

Causality in Protocol Design: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor, phosphine ligand, and base.[8][9]

  • Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine, forming the active palladium-amido complex.

Case Study: A Precursor to Rho-Kinase (ROCK) Inhibitors

The 4-bromophenylacetic acid/acetamide scaffold is a key structural component in the development of Rho-kinase (ROCK) inhibitors. ROCK inhibitors are a promising class of drugs for treating conditions like glaucoma, pulmonary hypertension, and cardiovascular disease.[10][11] They function by inhibiting the ROCK signaling pathway, which leads to the relaxation of smooth muscle cells.[11]

A prominent example is Netarsudil, an FDA-approved drug for glaucoma, which lowers intraocular pressure by increasing aqueous humor outflow.[2][12][13] The synthesis of Netarsudil and its analogs often begins with a phenylacetic acid derivative, highlighting the industrial relevance of this precursor.[14][15]

G start 4-Bromophenylacetic Acid (or Acetamide) step1 Functionalization of Side Chain start->step1 e.g., Esterification step2 Introduction of Chiral Auxiliary step1->step2 e.g., Evans' auxiliary step3 Asymmetric Alkylation to set Stereocenter step2->step3 step4 Amide Coupling with 6-Aminoisoquinoline step3->step4 Key fragment coupling step5 Deprotection step4->step5 final Netarsudil (ROCK Inhibitor) step5->final

Caption: Simplified synthetic pathway to Netarsudil from a phenylacetic acid core.

The synthesis of Netarsudil involves a multi-step sequence starting from a phenylacetic acid derivative.[14] While the commercial route may use a more advanced starting material, a laboratory synthesis can readily begin with 4-bromophenylacetic acid (obtained by hydrolysis of this compound). The aryl bromide can be carried through several steps before being used in a final cross-coupling reaction, or it can be functionalized early in the synthesis, demonstrating the strategic flexibility offered by this precursor.

Conclusion and Future Perspectives

This compound is more than just a simple chemical; it is a strategic tool for pharmaceutical innovation. Its predictable reactivity, commercial availability, and bifunctional nature provide an ideal starting point for the modular construction of complex, biologically active molecules. The ability to readily engage in robust and scalable reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings places it at the heart of many modern drug discovery campaigns, particularly in the synthesis of kinase inhibitors. As research continues to demand ever more complex and diverse chemical matter, the strategic application of versatile precursors like this compound will remain a critical element in the development of next-generation therapeutics.

References

  • 2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • N-(2-acetyl-4-bromophenyl)acetamide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Faiq, M. A., et al. (2012). Rho-Associated Kinase Inhibitors: Potential Future Treatments for Glaucoma. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • 4-Bromoacetanilide. (2025). ChemSynthesis. Retrieved January 30, 2026, from [Link]

  • Singh, R. P., & Singh, P. (n.d.). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. E-Journal of Chemistry. Retrieved January 30, 2026, from [Link]

  • 4'-Bromoacetanilide. (2024). ChemBK. Retrieved January 30, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. PrepChem.com. Retrieved January 30, 2026, from [Link]

  • Rao, S. V., et al. (2021). Process for the preparation of (s)-netarsudil, its salts and polymorphs. Google Patents.
  • Lu, J., et al. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • deLong, M. A., & Sturdivant, J. M. (2019). Asymmetric Synthesis of the ROCK inhibitor, Netarsudil: A New Therapeutic for Open-Angle Glaucoma. ResearchGate. Retrieved January 30, 2026, from [Link]

  • D'Souza, D. M., & O'Doherty, G. A. (2009). N-(2-Ethenylphenyl)acetamide. Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Lima, C. G. S., et al. (2021). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Retrieved January 30, 2026, from [Link]

  • Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). PubMed. Retrieved January 30, 2026, from [Link]

  • Ali, S., et al. (2021). Figure S2: 4-Bromophenylacetic acid conversion and isolated mass. ResearchGate. Retrieved January 30, 2026, from [Link]

  • deLong, M. A., & Sturdivant, J. M. (2018). Asymmetric Synthesis of Netarsudil. Thieme Chemistry. Retrieved January 30, 2026, from [Link]

  • deLong, M. A., et al. (2021). The Synthesis and Testing of Rho Kinase Inhibitors Reversibly Coupled to Corticosteroids for the Treatment of Ocular Inflammatory Diseases. Investigative Ophthalmology & Visual Science. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]

  • Khan, M. I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved January 30, 2026, from [Link]

  • Asymmetric Synthesis of Netarsudil: A New Therapeutic for Open-Angle Glaucoma. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 30, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Djisalov, M., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

Sources

exploring the reactivity of the acetamide group

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Acetamide Moiety – Reactivity, Activation, and Medicinal Utility


)

Executive Summary: The Acetamide Paradox

The acetamide group represents a fundamental paradox in organic synthesis and drug design. Structurally simple, it is thermodynamically stable due to strong resonance delocalization (


), rendering the carbonyl carbon less electrophilic than ketones and the nitrogen less nucleophilic than amines.

For the medicinal chemist, this stability is a double-edged sword: it provides metabolic durability in pharmacophores but creates a high activation barrier for synthetic modification. This guide moves beyond classical textbook reactivity, focusing on transition-metal catalyzed C–N activation , hypervalent iodine-mediated rearrangements , and the strategic use of acetamide as a Directing Group (DG) for C–H functionalization.

Electronic Structure & Classical Reactivity

To manipulate acetamide, one must first destabilize its ground state. The nitrogen lone pair is heavily delocalized into the carbonyl


 orbital.

Resonance Structures:



Classical Hydrolysis & Dehydration

While well-known, the mechanistic nuance lies in the proton transfer kinetics.

  • Acidic Hydrolysis: Rate-limiting step is the nucleophilic attack of water on the O-protonated imidate intermediate.

  • Basic Hydrolysis: Irreversible formation of the carboxylate anion drives the equilibrium, despite the poor leaving group ability of

    
    .
    
  • Dehydration: Treatment with

    
     or active ZnO catalysts at 
    
    
    
    forces the elimination of water to form acetonitrile (
    
    
    ), a reaction driven by entropy and the stability of the triple bond.

Advanced Activation Strategies

The Acetamide as a Directing Group (DG)

In modern catalysis, the acetamide is not the target but the tool. It serves as a weak coordinating group for Palladium(II), enabling site-selective C–H activation at the ortho position of N-aryl acetamides.

Mechanism:

  • Coordination: The carbonyl oxygen (or amide nitrogen, depending on conditions) coordinates to Pd(II).

  • C–H Activation: A Concerted Metalation-Deprotonation (CMD) pathway cleaves the ortho C–H bond, forming a stable five-membered palladacycle.

  • Functionalization: Oxidation to Pd(IV) followed by reductive elimination installs groups like

    
    , 
    
    
    
    , or
    
    
    .

Pd_CH_Activation Figure 1: Mechanism of Acetamide-Directed Pd-Catalyzed C-H Activation Start N-Aryl Acetamide (Substrate) Coord Pd(II) Coordination Start->Coord + Pd(OAc)2 Palladacycle 5-Membered Palladacycle Coord->Palladacycle CMD (-AcOH) Oxidation Pd(IV) Species Palladacycle->Oxidation + Oxidant (PhI(OAc)2) Product Ortho-Functionalized Acetamide Oxidation->Product Reductive Elimination Product->Start Catalyst Turnover

Transition-Metal Catalyzed C–N Activation

Historically considered "inert," the amide C–N bond can now be activated using Nickel catalysis.

  • Concept: Oxidative addition of Ni(0) into the C–N bond.

  • Application: Converting primary amides to esters (alcoholysis) or aryl ketones (Suzuki-type coupling).

  • Key Insight: This requires "twisted" amides or specific ligand systems (e.g., NHC ligands) to destabilize the ground state resonance, facilitating metal insertion.

Master Protocol: Hypervalent Iodine Mediated Hofmann Rearrangement[1]

Objective: Convert acetamide derivatives to primary amines (or carbamates) without using hazardous elemental bromine (


).
Reagent:  Phenyliodine(III) diacetate (PIDA) – a mild, solid-state oxidant.
The Mechanism

Unlike the classical bromine route, PIDA generates an electrophilic N-iodine species in situ. The rearrangement proceeds with retention of stereochemistry for chiral migrating groups.

Hofmann_PIDA Figure 2: PIDA-Mediated Hofmann Rearrangement Pathway Amide Primary Amide (R-CONH2) Intermediate1 N-Iodonium Species (R-CONH-I-Ph) Amide->Intermediate1 Ligand Exchange (-AcOH) PIDA PIDA (PhI(OAc)2) PIDA->Intermediate1 Nitrene Rearrangement (Isocyanate Formation) Intermediate1->Nitrene -PhI, -AcOH Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate 1,2-Shift Product Primary Amine (R-NH2) Isocyanate->Product Hydrolysis (-CO2)

[1]

Experimental Protocol

Standard Operating Procedure for Bench-Scale Synthesis

Materials:

  • Substrate: 2-Phenylacetamide (1.0 equiv)

  • Oxidant: PIDA (1.1 equiv)

  • Solvent: Methanol (for carbamate) or Acetonitrile/Water (1:1 for amine)

  • Base: Pyridine (optional, buffers reaction)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-phenylacetamide (

    
    ) in Methanol (
    
    
    
    ) in a round-bottom flask.
  • Addition: Add PIDA (

    
    ) in one portion at 
    
    
    
    .
  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Observation: Solution may turn slightly yellow.
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica, Hexane/EtOAc).
    
  • Yield Expectation: 85-95% conversion to the methyl carbamate (if MeOH used).

Validation Check:

  • TLC:[2] Disappearance of starting amide (

    
    ) and appearance of less polar carbamate (
    
    
    
    ).
  • NMR: Shift of methylene protons; disappearance of amide

    
     broad singlet.
    

Medicinal Chemistry: Bioisosteres & Data

In drug discovery, the acetamide group is often replaced to improve metabolic stability (half-life) or permeability.

Table 1: Common Acetamide Bioisosteres & Properties

Bioisostere ClassStructure FragmentKey Property ImprovementExample Drug Application
Retro-Amide

Proteolytic stability; H-bond donor/acceptor flipPeptidomimetics
Tetrazole

Acidic mimic (

); metabolic stability
Angiotensin II antagonists
1,2,4-Oxadiazole

ring
Lipophilicity increase; hydrolytic stabilityS1P1 agonists
Trifluoroacetamide

Increased acidity; altered polarityCathepsin Inhibitors
Sulfonamide

Tetrahedral geometry; distinct H-bondingCarbonic anhydrase inhibitors

References

  • Mechanism of Amide Hydrolysis: Smith, M. B., & March, J. "March's Advanced Organic Chemistry." Wiley-Interscience.

  • PIDA-Mediated Hofmann Rearrangement: Stang, P. J., & Zhdankin, V. V. "Organic Polyvalent Iodine Compounds." Chemical Reviews.

  • Ni-Catalyzed C-N Activation: Garg, N. K., et al. "Nickel-Catalyzed Alkylation of Amide Derivatives."[3][4] ACS Catalysis.[3][5]

  • Pd-Catalyzed C-H Activation: Sanford, M. S., et al.[6] "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews.

  • Bioisosteres in Drug Design: Meanwell, N. A.[7] "Bioisosteres in Drug Design."[8][9][10] Journal of Medicinal Chemistry.

Sources

understanding the structure-activity relationship (SAR) of bromophenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromophenylacetamides

Executive Summary

The bromophenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial effects. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds, enhancing potency, improving selectivity, and minimizing toxicity. This guide provides a comprehensive analysis of the bromophenylacetamide core, dissecting the influence of its key structural components—the brominated phenyl ring, the acetamide linker, and N-substituents—on its biological function. We will explore the causality behind experimental design, provide detailed, self-validating protocols for synthesis and biological evaluation, and present key data to illuminate the path from molecular structure to therapeutic potential.

The Bromophenylacetamide Landscape: Core Concepts

The Phenylacetamide Scaffold in Medicinal Chemistry

The N-phenylacetamide moiety is a common feature in a multitude of pharmacologically active agents. Its structural rigidity, conferred by the aromatic ring, combined with the hydrogen bonding capabilities of the amide group, makes it an effective pharmacophore for interacting with various biological targets. The methylene bridge between the phenyl ring and the amide carbonyl introduces a degree of conformational flexibility, which can be crucial for optimal binding to target proteins.[1] A key advantage of this scaffold is its synthetic tractability, allowing for systematic modifications to probe the SAR.

The Strategic Role of Bromine in Drug Design

The introduction of a bromine atom onto the phenyl ring is a deliberate and strategic choice in drug design, not merely an arbitrary substitution. Bromine, as a halogen, imparts several key physicochemical properties:

  • Increased Lipophilicity: Bromine significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[2][3]

  • Metabolic Stability: The carbon-bromine bond can block sites of metabolism on the aromatic ring, potentially increasing the drug's half-life and duration of action.[3][4]

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket.[4][5] This specific interaction can significantly increase binding affinity and selectivity.

  • Size and Polarizability: As a larger halogen, bromine can provide steric bulk to influence molecular conformation and fill hydrophobic pockets within a target protein.[3]

These properties collectively mean that "bromination" can be a powerful strategy to enhance therapeutic activity and favorably modify a drug's pharmacokinetic profile.[2][4]

Principles of Structure-Activity Relationship (SAR) Analysis

SAR is the foundational concept of medicinal chemistry, linking the chemical structure of a molecule to its biological effect.[6] By systematically altering a molecule's structure and measuring the corresponding change in activity, researchers can identify the pharmacophore—the essential structural features responsible for the therapeutic effect—and optimize the molecule for improved efficacy and safety.[7]

The Bromophenylacetamide Core: A SAR Dissection

The bromophenylacetamide scaffold can be dissected into three primary regions for modification. Understanding the role of each is critical to a rational drug design campaign.

`dot graph "Bromophenylacetamide_Scaffold" { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Define the core structure nodes core [label="Bromophenylacetamide\nScaffold", pos="3,3.5!", shape=plaintext, fontsize=16];

// Region 1: Phenyl Ring R1 [label="Region 1:\nBrominated Phenyl Ring", pos="0,1.5!", fillcolor="#F1F3F4", color="#34A853", penwidth=2]; R1_desc [label="Key Modifications:\n- Position of Bromine (ortho, meta, para)\n- Number of Bromine atoms\n- Additional substituents (e.g., -OH, -Cl)", pos="0,0!", shape=plaintext, fontcolor="#5F6368"];

// Region 2: Acetamide Linker R2 [label="Region 2:\nAcetamide Linker", pos="3,1.5!", fillcolor="#F1F3F4", color="#EA4335", penwidth=2]; R2_desc [label="Key Modifications:\n- Methylene bridge length\n- α-substitutions", pos="3,0!", shape=plaintext, fontcolor="#5F6368"];

// Region 3: N-Substituent R3 [label="Region 3:\nN-Substituent (R')", pos="6,1.5!", fillcolor="#F1F3F4", color="#4285F4", penwidth=2]; R3_desc [label="Key Modifications:\n- Aromatic vs. Aliphatic groups\n- Heterocycles\n- Size and Lipophilicity", pos="6,0!", shape=plaintext, fontcolor="#5F6368"];

// Connect regions to the core concept core -> R1 [style=invis]; core -> R2 [style=invis]; core -> R3 [style=invis]; } ` Caption: Key regions for SAR modification on the bromophenylacetamide scaffold.

Region 1: The Brominated Phenyl Ring

The position and number of bromine atoms on the phenyl ring are critical determinants of activity. For instance, in a series of phenylacetamides designed as sodium channel blockers, halogenated derivatives were found to be very potent.[8] The substitution pattern dictates the molecule's electronic profile and its ability to form halogen bonds. Furthermore, adding other substituents, such as hydroxyl groups found in many natural marine bromophenols, can introduce hydrogen bonding capabilities and significantly alter biological effects like antioxidant or anticancer activity.[9][10]

Region 2: The Acetamide Linker

While often conserved, the acetamide linker is not inert. The methylene group (-CH2-) provides conformational flexibility. Studies on related structures have shown that the length of the spacer between the amide and other functional groups is often optimal at a specific length, for example, a three-carbon spacer being ideal in certain sodium channel blockers.[11] Altering this linker can change the spatial orientation of the phenyl ring and the N-substituent, thereby affecting how the molecule fits into its target binding site.

Region 3: The N-Substituent

The group attached to the amide nitrogen (R') offers the most diversity for SAR exploration. Modifications here profoundly impact properties like solubility, lipophilicity, and the potential for additional interactions with the target. Studies on 4-aminophenylacetamides revealed that anticonvulsant activity was highest when the N-substituent included an additional aromatic ring.[1] This suggests that a π-π stacking interaction or hydrophobic interaction provided by this second ring is crucial for activity. The choice of N-substituent can range from simple alkyl chains to complex heterocyclic systems, each conferring unique properties.

SAR of Bromophenylacetamides Across Therapeutic Areas

The true power of SAR is revealed by examining how structural modifications affect specific biological outcomes.

Anticonvulsant Activity

Many anticonvulsant drugs function by modulating ion channels, such as voltage-gated sodium channels, to suppress excessive neuronal firing.[12][13] Phenylacetamide derivatives have been extensively studied as sodium channel blockers.[8][11]

  • Key Insight: SAR studies show that lipophilicity in the N-substituent portion often correlates with more potent sodium channel blockade.[11] The presence of a phenyl ring near the amine on the N-substituent also increases inhibitory potency.[11]

  • Example: In a series of 4-aminophenylacetamides, the most potent compound against electroshock-induced convulsions was the derivative of 2,6-dimethylaniline, highlighting the importance of a substituted aromatic ring on the amide nitrogen.[1]

Anticancer Activity

Brominated phenylacetamides and related bromophenols have demonstrated significant potential as anticancer agents, often acting by inducing apoptosis (programmed cell death).[14][15][16]

  • Key Insight: The substitution pattern on the phenyl ring is critical. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro (-NO2) group on the N-phenyl ring showed higher cytotoxic effects against prostate cancer (PC3) cells than those with a methoxy (-OCH3) group.[15]

  • Mechanism: Some bromophenol hybrids have been shown to exert their anticancer effects through the generation of reactive oxygen species (ROS), leading to apoptosis.[14]

Antimicrobial Activity

Nature provides a blueprint for antimicrobial agents, with many bromophenols isolated from marine organisms showing potent activity.[17][18] Synthetic efforts have built upon these natural scaffolds.

  • Key Insight: The combination of hydroxyl and bromine groups on the phenyl ring is often crucial for antibacterial activity. For example, 3-bromo-2,6-dihydroxyacetophenone exhibited good activity against Staphylococcus aureus and even the drug-resistant MRSA strain.[17][18]

  • Synergy: Brominated compounds can also act synergistically with existing antibiotics like gentamicin and tetracycline, potentially offering a strategy to combat resistance.[19]

Compound Class Modification Biological Activity Key Finding Reference
N-PhenylacetamidesHalogenation of phenyl ringsSodium Channel BlockadeDiphenylacetic acid derivatives with halogenated rings were very potent inhibitors.[8]
4-AminophenylacetamidesN-substituent variationAnticonvulsantAn additional aromatic ring on the amide nitrogen increased potency significantly.[1]
2-Fluorophenyl-N-phenylacetamidesSubstituent on N-phenyl ringAnticancer (Cytotoxicity)Nitro-substituted compounds were more active against PC3 prostate cancer cells than methoxy-substituted ones.[15]
BromophenolsHydroxyl and Bromo groupsAntibacterial (anti-MRSA)3-bromo-2,6-dihydroxyacetophenone showed potent activity and inhibited biofilm formation.[17][18]

Experimental Design and Protocols

A robust SAR study relies on reproducible synthesis and reliable biological assays. The protocols described here are designed to be self-validating through rigorous purification and characterization.

General Synthesis of N-Substituted Bromophenylacetamides

This protocol describes a standard and reliable method for synthesizing a library of bromophenylacetamide analogs via amide bond formation.

Causality: The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (Hydroxybenzotriazole) is a field-proven method for creating a stable, activated ester from the carboxylic acid. This intermediate reacts efficiently with the primary or secondary amine to form the desired amide bond under mild conditions, minimizing side reactions.

`dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];

// Nodes Start [label="Starting Materials\n(Bromophenylacetic Acid, Amine)", fillcolor="#FBBC05"]; Activation [label="Carboxylic Acid\nActivation (EDC/HOBt)"]; Coupling [label="Amide Bond Formation\n(Coupling with Amine)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Purification\n(Column Chromatography\nor Recrystallization)"]; Characterization [label="Structural Verification\n(NMR, MS, IR)", fillcolor="#34A853"]; Final [label="Pure Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Activation -> Coupling -> Workup -> Purification -> Characterization -> Final; } ` Caption: General workflow for the synthesis and validation of bromophenylacetamides.

Step-by-Step Protocol:

  • Acid Activation: In a round-bottom flask, dissolve the desired bromophenylacetic acid (1.0 eq.), HOBt (1.2 eq.), and EDC (1.2 eq.) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure bromophenylacetamide.[20][21]

Structural Verification and Purity Analysis

Trustworthiness: It is imperative to confirm the structure and purity of every synthesized compound to ensure that the observed biological activity is attributable to the intended molecule.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure by showing the expected proton and carbon environments.[22][23]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental formula of the compound. The characteristic isotopic pattern of bromine is a key diagnostic feature.[22][24]

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, particularly the strong carbonyl (C=O) stretch of the amide group (typically ~1650 cm-1).[22]

In Vitro Biological Evaluation Protocols

The choice of assay is critical for generating meaningful SAR data. The following are foundational in vitro assays for initial screening.[25]

`dot graph "Biological_Evaluation_Workflow" { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];

// Nodes Compound [label="Synthesized Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryScreen [label="Primary Screening\n(e.g., MTT Cytotoxicity Assay)", fillcolor="#FBBC05"]; Decision [label="Active?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondaryScreen [label="Secondary / Mechanistic Assays\n(e.g., Caspase-3/7 Apoptosis Assay)"]; SAR_Analysis [label="SAR Analysis\n(Correlate Structure with Activity)", fillcolor="#34A853"]; Inactive [label="Inactive", shape=ellipse];

// Edges Compound -> PrimaryScreen; PrimaryScreen -> Decision; Decision -> SecondaryScreen [label="Yes"]; Decision -> Inactive [label="No"]; SecondaryScreen -> SAR_Analysis; } ` Caption: A tiered workflow for the biological evaluation of synthesized compounds.

4.3.1 Protocol: Cytotoxicity Assessment (MTT Assay)

Causality: This colorimetric assay is a robust and high-throughput method to measure cell viability. It relies on the activity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a direct readout of metabolic activity, which is a proxy for cell survival.[25][26]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

4.3.2 Protocol: Apoptosis Induction (Caspase-3/7 Assay)

Causality: If a compound is found to be cytotoxic, this assay helps determine if the mechanism involves apoptosis. Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway. The assay uses a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal, directly quantifying apoptotic activity.[25]

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described in the MTT assay protocol.

  • Reagent Addition: After the desired incubation period (e.g., 24 hours), add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence or luminescence using a microplate reader. An increase in signal compared to the untreated control indicates the induction of apoptosis.

Conclusion and Future Directions

The structure-activity relationship of bromophenylacetamides is a rich and multifaceted field. The evidence clearly demonstrates that strategic modifications to the phenyl ring, acetamide linker, and N-substituent can be used to fine-tune biological activity across a range of therapeutic targets. The bromine atom is not a passive substituent but an active contributor to potency and pharmacokinetics through lipophilicity and halogen bonding. Key SAR trends indicate that increased lipophilicity and the presence of additional aromatic moieties on the N-substituent are often favorable for anticonvulsant activity, while specific electronic substitutions on the N-phenyl ring are critical for anticancer effects.

Future research should focus on:

  • Systematic Exploration: Synthesizing comprehensive libraries that systematically vary the bromine position (ortho, meta, para) while exploring a diverse set of N-substituents.

  • Quantitative SAR (QSAR): Developing computational QSAR models to predict the activity of novel analogs, thereby prioritizing synthetic efforts.

  • Target Deconvolution: For compounds with promising phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target(s) to better understand the mechanism of action and enable more targeted drug design.

  • Pharmacokinetic Profiling: Advancing the most potent compounds to in vivo studies to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for clinical success.

By integrating rational design, systematic synthesis, and robust biological evaluation, the bromophenylacetamide scaffold will continue to be a valuable source of novel therapeutic agents.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. (n.d.). National Center for Biotechnology Information.
  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. (2022). PubMed Central.
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC. (n.d.). National Center for Biotechnology Information.
  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. (2022). PubMed.
  • In vitro assays to confirm the biological activity of N-(2-aminophenyl)-2-phenylacetamide compounds. (n.d.). Benchchem.
  • Diagram of SARs of N-phenylacetamide derivatives (a) and comparison of... (n.d.). ResearchGate.
  • Introducing bromine in the molecular structure as a good strategy to the drug design. (n.d.). Journal of Medical Science.
  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2023). ResearchGate.
  • Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Introducing bromine to the molecular structure as a strategy for drug design. (2022). Journal of Medical Science.
  • 2-Bromoacetamide synthesis and purification methods. (n.d.). Benchchem.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2022). Journal of Medical Science.
  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2022). Semantic Scholar.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC. (n.d.). National Center for Biotechnology Information.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC. (n.d.). National Center for Biotechnology Information.
  • (PDF) Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. (n.d.). ResearchGate.
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2023). PubMed.
  • Structure Activity Relationship Of Drugs. (n.d.). Drug Design Org.
  • Application Notes and Protocols: 4'-Bromovalerophenone in Organic Synthesis. (n.d.). Benchchem.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. (n.d.). National Center for Biotechnology Information.
  • SAR of bis-substituted phenyl analogues | Download Table. (n.d.). ResearchGate.
  • A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. (1996). PubMed.
  • Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit. (2007). PubMed.
  • Marine bromophenols, synthesis, biological effects. (2020). Encyclopedia MDPI.
  • Structures of bromophenols possessing potent activity against cancer. (n.d.). ResearchGate.
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2019). ResearchGate.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). PubMed.
  • Anticonvulsant. (n.d.). Wikipedia.
  • (PDF) Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). ResearchGate.
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2022). Farmacia Journal.
  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape.
  • Anticonvulsants used in seizures ABSTRACT. (n.d.). Hilaris Publisher.
  • Synthesis of "2-(Aminomethyl)-4-bromonaphthalene" experimental protocol. (n.d.). Benchchem.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). American Chemical Society Publications.
  • Synthesis and Pharmacological Evaluation of Phenylacetamides as Sodium-Channel Blockers. (1996). PubMed.
  • Anticonvulsant activity of some 4-aminophenylacetamides. (1987). PubMed.
  • Structure Activity Relationships. (n.d.). Drug Design Org.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
  • Synthesis and Characterization of 4-Bromochalcone: A Technical Guide. (n.d.). Benchchem.
  • (PDF) STRUCTURE ACTIVITY RELATIONSHIP. (2019). ResearchGate.
  • Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. (n.d.). MDPI.
  • Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. (2024). PubMed.
  • Antiseizure Medication (Anticonvulsants): What It Is & Uses. (2023). Cleveland Clinic.
  • the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. (2016). ResearchGate.
  • On Exploring Structure Activity Relationships - PMC - NIH. (2016). National Center for Biotechnology Information.

Sources

The Strategic Application of 2-(4-Bromophenyl)acetamide in Fragment-Based Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic use of the fragment 2-(4-Bromophenyl)acetamide in Fragment-Based Drug Discovery (FBDD). We will delve into the rationale behind its selection, its chemical properties, synthesis, and its application in state-of-the-art biophysical screening techniques, culminating in a discussion on hit-to-lead optimization strategies.

The Rationale for this compound in FBDD

Fragment-Based Drug Discovery has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD lies in screening libraries of small, low-complexity molecules, or "fragments," to identify weak but efficient binders to a biological target.[1] These fragment hits then serve as starting points for optimization into more potent, drug-like molecules.[1]

This compound embodies several key characteristics that make it an excellent candidate for inclusion in a fragment library:

  • "Rule of Three" Compliance: Fragments are often selected based on the "Rule of Three," which suggests a molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3. This compound fits well within these parameters, ensuring good aqueous solubility and a higher probability of binding to a target's surface.

  • Chemical Functionality: The molecule possesses a desirable combination of features: a phenyl ring capable of engaging in aromatic interactions, an acetamide group that can act as both a hydrogen bond donor and acceptor, and a bromine atom.

  • The "Bromo" Advantage: The presence of a bromine atom is particularly strategic. Halogenated fragments are increasingly utilized in FBDD for several reasons. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity and selectivity.[2][3] Furthermore, the high electron density of bromine makes it a strong anomalous scatterer, which can significantly aid in the identification and validation of fragment binding in X-ray crystallography.[2]

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is crucial for designing effective screening campaigns and interpreting results.

PropertyValueSource
Molecular FormulaC₈H₈BrNO[4]
Molecular Weight214.06 g/mol [4]
IUPAC NameThis compound[4]
Melting Point114-117 °C[5]
cLogP1.7[4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors1[4]

Synthesis of this compound

The accessibility of a fragment through straightforward synthesis is a key consideration for follow-up studies. This compound can be synthesized from commercially available starting materials. A common route involves the amidation of 4-bromophenylacetic acid.

Experimental Protocol: Synthesis via Amidation of 4-Bromophenylacetic Acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4-Bromophenylacetic acid

  • Thionyl chloride or Oxalyl chloride

  • Ammonia solution (e.g., ammonium hydroxide) or ammonia gas

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromophenylacetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Amidation: In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath. Slowly add the solution of the crude 4-bromophenylacetyl chloride to the cold ammonia solution with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Biophysical Screening Methodologies for Fragment Hits

Due to their low molecular weight, fragments typically exhibit weak binding affinities (in the micromolar to millimolar range). Therefore, sensitive biophysical techniques are required for their detection and characterization.[6]

Workflow for Fragment Screening and Hit Validation

FBDD_Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization cluster_2 Optimization Phase FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (SPR or NMR) FragmentLibrary->PrimaryScreen High Concentration HitIdentification Hit Identification PrimaryScreen->HitIdentification Binding Signal OrthogonalScreen Orthogonal Screen (e.g., NMR if SPR primary) HitIdentification->OrthogonalScreen Confirmation DoseResponse Dose-Response & Affinity Determination (Kd) OrthogonalScreen->DoseResponse Confirmed Hits XRay X-ray Crystallography DoseResponse->XRay Structural Basis SBDD Structure-Based Drug Design (SBDD) XRay->SBDD HitToLead Hit-to-Lead Optimization (Growing, Merging, Linking) SBDD->HitToLead LeadCompound Lead Compound HitToLead->LeadCompound

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a highly sensitive, label-free technique that can detect the binding of small molecules to a target protein immobilized on a sensor chip.[7]

Experimental Protocol: SPR Screening

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • System Preparation: Equilibrate the system with a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO).

  • Fragment Injection: Inject a solution of this compound (typically at 100-500 µM) over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the binding event.

  • Data Analysis: Analyze the sensorgram to confirm binding. A concentration-dependent response is a key indicator of a specific interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation

NMR spectroscopy is a powerful tool for detecting weak protein-ligand interactions in solution.[8] Saturation Transfer Difference (STD) NMR is a particularly useful ligand-observed experiment for fragment screening.[2]

Experimental Protocol: STD-NMR

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and this compound (at a concentration 10-100 times that of the protein) in a suitable deuterated buffer.

  • On-Resonance Saturation: Selectively saturate a region of the protein's proton spectrum where there are no ligand signals (e.g., -1.0 ppm).

  • Saturation Transfer: This saturation will transfer to the entire protein via spin diffusion and subsequently to any bound ligands.

  • Off-Resonance Control: Acquire a reference spectrum with the saturation frequency set far away from any protein or ligand signals (e.g., 40 ppm).

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein.[9]

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[6]

Experimental Protocol: Crystal Soaking

  • Crystal Preparation: Grow crystals of the target protein to a suitable size.

  • Soaking Solution: Prepare a solution of this compound in a cryoprotectant-containing buffer that is compatible with the protein crystals. The fragment concentration is typically in the millimolar range.

  • Soaking: Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling: Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.

  • Data Collection and Analysis: Collect X-ray diffraction data at a synchrotron source. The presence of the bromine atom can be exploited by collecting data at its absorption edge to obtain anomalous diffraction data, which aids in locating the fragment in the electron density map.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit like this compound is validated, the next crucial phase is to optimize its potency and drug-like properties.[10] This process is often guided by the structural information obtained from X-ray crystallography or NMR.

Strategies for Fragment Elaboration

There are three primary strategies for evolving a fragment hit into a lead compound:

  • Fragment Growing: This involves adding chemical moieties to the fragment to explore adjacent binding pockets and form additional interactions with the target. For this compound, potential growth vectors exist at the para-position of the phenyl ring (by replacing the bromine) or by modifying the acetamide group.

  • Fragment Merging: If two or more fragments are found to bind in close proximity within the target's binding site, they can be merged into a single, more potent molecule.

  • Fragment Linking: When two fragments bind to distinct, non-overlapping pockets, they can be connected by a chemical linker to create a larger molecule with significantly enhanced affinity.

HitToLead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment This compound Hit Growing Fragment Growing (Add functional groups) Fragment->Growing Merging Fragment Merging (Combine with another fragment) Fragment->Merging Linking Fragment Linking (Connect with another fragment) Fragment->Linking Lead Potent Lead Compound Growing->Lead Merging->Lead Linking->Lead

Caption: Key strategies for hit-to-lead optimization in FBDD.

The Role of the Bromine Atom in Optimization

The bromine atom on the phenyl ring is not just an aid for crystallographic screening; it is also a versatile chemical handle for medicinal chemistry optimization. It can be readily replaced or modified using a variety of cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce new chemical groups and explore structure-activity relationships (SAR).

Conclusion

This compound is a valuable tool in the arsenal of the modern drug discoverer. Its adherence to the principles of fragment-based design, coupled with the strategic inclusion of a bromine atom, makes it an excellent starting point for identifying novel chemical matter for challenging biological targets. The successful application of this and similar fragments relies on a robust and integrated workflow that combines sensitive biophysical screening methods with structure-guided medicinal chemistry. By leveraging the insights provided by techniques such as SPR, NMR, and X-ray crystallography, researchers can efficiently navigate the path from a low-affinity fragment hit to a potent and selective lead compound.

References

  • 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 4-acetamido-3-bromophenylacetic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. (2020). ChemRxiv. Retrieved from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • This compound. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

  • Fragment-Based Drug Discovery - 2023 Archive. (2023). Cambridge Healthtech Institute. Retrieved from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. (2016). Quick Company. Retrieved from [Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (2019). Molecules. Retrieved from [Link]

  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][6]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022). Drug Design, Development and Therapy. Retrieved from [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. (2012). Methods in Molecular Biology. Retrieved from [Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph. (2013). Acta Crystallographica Section E. Retrieved from [Link]

  • Cas 1878-68-8,4-Bromophenylacetic acid. (n.d.). LookChem. Retrieved from [Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (2019). ResearchGate. Retrieved from [Link]

  • Straightforward hit identification approach in fragment-based discovery of bromodomain-containing protein 4 (BRD4) inhibitors. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers. Retrieved from [Link]

  • BroadE: Fragment-based Drug Discovery 101. (2015). YouTube. Retrieved from [Link]

  • Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • 4'-Bromoacetanilide. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (2020). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • The changing landscape of medicinal chemistry optimization. (2025). Nature Reviews Drug Discovery. Retrieved from [Link]

  • Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Saturation Transfer Difference Spectroscopy (STD). (n.d.). Glycopedia. Retrieved from [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (2020). Frontiers. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 2-(4-Bromophenyl)acetamide: A Theoretical and Computational Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery, the synergy between theoretical chemistry and computational modeling has become a cornerstone of innovation. This guide provides an in-depth exploration of 2-(4-Bromophenyl)acetamide, a molecule of significant interest due to the prevalence of the bromophenyl and acetamide moieties in pharmacologically active compounds. We will dissect this molecule not through the lens of traditional wet-lab experimentation alone, but by leveraging the predictive power of computational science. This document is crafted for researchers, scientists, and drug development professionals, offering a sophisticated, yet practical, roadmap for the theoretical and computational investigation of this and similar molecular entities. Our approach is rooted in the principles of scientific integrity, providing a self-validating framework for inquiry that is both robust and reproducible.

The Scientific Imperative: Why this compound Warrants Investigation

The this compound scaffold is a recurring motif in medicinal chemistry, notably in compounds exhibiting anticonvulsant properties. The presence of a bromine atom on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles. The acetamide group, a common feature in many central nervous system (CNS) active drugs, is a key player in forming hydrogen bonds with biological targets.

Derivatives of acetamide and compounds containing the 4-bromophenyl group have shown promise in preclinical studies for the management of epilepsy.[1][2] Anticonvulsant drugs often exert their effects by modulating the activity of ion channels or neurotransmitter receptors.[2][3] The primary targets for many existing antiepileptic drugs are voltage-gated sodium channels and GABA-A receptors.[2][4] This guide will therefore focus on a computational workflow designed to predict the interaction of this compound with these key neurological targets.

The Computational Chemist's Toolkit: Methodologies for Molecular Exploration

Our investigation will employ a multi-tiered computational approach, beginning with an analysis of the molecule's intrinsic properties and culminating in a dynamic simulation of its interaction with a biological target. This workflow is designed to provide a holistic understanding of the molecule's behavior from the quantum mechanical to the systems biology level.

Computational Workflow cluster_DFT Quantum Mechanics cluster_Docking Molecular Interactions cluster_MD System Dynamics DFT Density Functional Theory (DFT) (Geometry Optimization & Frequency Analysis) Docking Molecular Docking (Binding Pose Prediction & Affinity Estimation) DFT->Docking Optimized Ligand Geometry MD Molecular Dynamics (MD) (Complex Stability & Interaction Dynamics) Docking->MD Predicted Protein-Ligand Complex MD_Workflow Start Docked Protein-Ligand Complex Prep System Preparation (Topology, Solvation, Ionization) Start->Prep EM Energy Minimization Prep->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Prod Production MD Simulation NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Prod->Analysis

Caption: A streamlined workflow for performing molecular dynamics simulations of a protein-ligand complex.

Data Presentation and Interpretation

To facilitate a clear understanding of the computational results, all quantitative data should be summarized in tables.

Table 1: DFT Calculated Properties of this compound

PropertyValue
Optimized Energy (Hartree)Calculated Value
Dipole Moment (Debye)Calculated Value
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value

Table 2: Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Voltage-Gated Sodium Channel8FHDCalculated ValueList of Residues
GABA-A Receptor6D6TCalculated ValueList of Residues

Table 3: MD Simulation Stability Metrics

SystemAverage Backbone RMSD (nm)Average Ligand RMSD (nm)
Protein-Ligand ComplexCalculated ValueCalculated Value

Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous computational workflow for the theoretical investigation of this compound. By systematically applying DFT, molecular docking, and MD simulations, researchers can gain profound insights into the molecule's intrinsic properties, its potential as a modulator of key neurological targets, and the dynamics of its interactions at the atomic level. The protocols detailed herein are designed to be self-validating and serve as a robust foundation for further in silico and in vitro studies. The findings from this computational blueprint can guide the rational design of novel derivatives with enhanced potency and selectivity, ultimately accelerating the drug discovery and development process.

References

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]

  • Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]

  • Wikipedia. Anticonvulsant. [Link]

  • RCSB PDB. 7PBD: a1b3 GABA-A receptor + GABA. [Link]

  • RCSB PDB. 8FHD: Cryo-EM structure of human voltage-gated sodium channel Nav1.6. [Link]

  • Scripps Research. AutoDock Vina Manual. [Link]

  • Panda, P. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • AutoDock. AutoDock Vina Documentation. [Link]

  • PDB-101. Molecule of the Month: Voltage-gated Sodium Channels. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]

  • Wikipedia. Density functional theory. [Link]

  • Quantum Guruji. Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]

  • Rogawski, M. A., & Löscher, W. (2004). Molecular targets for antiepileptic drug development. Epilepsy research, 60(2-3), 131–148. [Link]

  • RCSB PDB. 6D6T: Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil, conformation B. [Link]

  • RCSB PDB. 6AGF: Structure of the human voltage-gated sodium channel Nav1.4 in complex with beta1. [Link]

  • arXiv. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]

  • GitHub. MDSIM/gromacs-tutorials/Protein-Ligand-Complex. [Link]

  • Bioinformatics Review. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Wikipedia. GABAA receptor. [Link]

  • PubChem. N-(2-acetyl-4-bromophenyl)acetamide. [Link]

  • Gaussian. GAUSSIAN 09W TUTORIAL. [Link]

  • Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • The Journal of Chemical Physics. Density-functional geometry optimization of the 150 000-atom photosystem-I trimer. [Link]

  • Payandeh, J., Scheuer, T., Zheng, N., & Catterall, W. A. (2011). The crystal structure of a voltage-gated sodium channel. Nature, 475(7356), 353–358. [Link]

  • ACS Publications. Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]

  • RCSB PDB. 8BHQ: GABA-A receptor a5 homomer - a5V3 - RO7172670. [Link]

  • Gaussian. Opt Keyword. [Link]

  • Practical Neurology. Choosing Antiepileptic Drugs. [Link]

  • Scripps Research. AutoDock Vina: Molecular docking program. [Link]

  • GROMACS. GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • Dr. SB Physics. Geometry optimization using Gaussian software. YouTube. [Link]

  • Journal of Mazandaran University of Medical Sciences. Newest Targets for Anticonvulsant Agents: An Overview. [Link]

  • ResearchGate. AutoDock Vina tutorial. [Link]

  • Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). Structure of a human synaptic GABAA receptor. Cell, 176(1-2), 206-215. [Link]

  • Wikipedia. Voltage-gated sodium channel. [Link]

  • MDPI. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. [Link]

  • EXPO - Software Ic. Geometry Optimization. [Link]

  • PubChem. 2'-Bromoacetanilide. [Link]

  • PubChem. Acetamide, 2-(4-nitrophenyl)-N-(4-bromophenyl)-. [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-(4-Bromophenyl)acetamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The presence of the bromophenyl group offers a versatile handle for further functionalization through cross-coupling reactions, making it a crucial intermediate in the development of novel therapeutic agents and other functional organic materials. This guide details a robust and reliable two-step synthesis route starting from the commercially available 2-(4-Bromophenyl)acetic acid. The methodology involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by amidation with ammonia.

Reaction Scheme

The synthesis proceeds through a two-step reaction sequence:

  • Acyl Chloride Formation: 2-(4-Bromophenyl)acetic acid is converted to 2-(4-Bromophenyl)acetyl chloride using thionyl chloride (SOCl₂).

  • Amidation: The resulting acyl chloride is then reacted with aqueous ammonia to yield the final product, this compound.

Synthesis_Scheme reactant 2-(4-Bromophenyl)acetic Acid intermediate 2-(4-Bromophenyl)acetyl Chloride reactant->intermediate SOCl₂ (Thionyl Chloride) product This compound intermediate->product NH₃ (aq) (Ammonia)

Figure 1: Overall reaction scheme for the synthesis of this compound.

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Step 1: Acyl Chloride Formation

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride is a classic and efficient transformation. The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by a series of steps involving the departure of a chloride ion and the subsequent collapse of the intermediate to form the acyl chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as byproducts. The formation of these gaseous byproducts helps to drive the reaction to completion.

Step 2: Amidation

The amidation step involves the nucleophilic acyl substitution of the highly reactive acyl chloride. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel a chloride ion, yielding the stable amide product.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-(4-Bromophenyl)acetic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Aqueous Ammonia (28-30%)ACS Reagent GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
EthanolReagent GradeCommercially Available
Equipment
  • Round-bottom flasks

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Experimental Protocol

Protocol_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation and Work-up cluster_step3 Step 3: Purification A Dissolve 2-(4-Bromophenyl)acetic acid in anhydrous DCM B Add Thionyl Chloride dropwise at 0°C A->B C Reflux the reaction mixture B->C D Remove excess SOCl₂ and DCM under reduced pressure C->D E Dissolve crude acyl chloride in DCM D->E F Add aqueous ammonia dropwise at 0°C E->F G Stir at room temperature F->G H Quench with water and separate layers G->H I Wash organic layer with NaHCO₃ and brine H->I J Dry organic layer over MgSO₄ I->J K Concentrate under reduced pressure J->K L Recrystallize crude product from ethanol/water K->L M Collect crystals by vacuum filtration L->M N Dry the purified product M->N

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Step 1: Synthesis of 2-(4-Bromophenyl)acetyl chloride

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 2-(4-Bromophenyl)acetic acid (5.0 g, 23.2 mmol).

  • Add anhydrous dichloromethane (DCM, 30 mL) to dissolve the starting material.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add thionyl chloride (3.4 mL, 46.4 mmol, 2.0 eq.) dropwise to the stirred solution over 15 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 2-(4-Bromophenyl)acetyl chloride is obtained as a yellowish oil or low-melting solid and is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(4-Bromophenyl)acetyl chloride in 30 mL of DCM and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of aqueous ammonia (28-30%, 10 mL).

  • Slowly add the aqueous ammonia dropwise to the stirred solution of the acyl chloride. A white precipitate will form immediately.

  • After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 1 hour.

  • Quench the reaction by adding 30 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white to off-white solid.

Step 3: Purification

  • The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 182-184 °C
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol

¹H NMR (400 MHz, CDCl₃): δ 7.42 (m, 4H, Ar-H), 7.35 (br s, 1H, NH), 3.55 (s, 2H, CH₂), 2.18 (s, 3H, placeholder for amide proton, chemical shift may vary). Note: The broad singlet for the amide proton can exchange with residual water and its chemical shift is variable.

¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 136.9 (Ar-C), 131.9 (Ar-CH), 130.5 (Ar-CH), 121.4 (Ar-C-Br), 43.5 (CH₂).

Safety Precautions

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation and skin contact.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the experimental procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reactionEnsure anhydrous conditions. Extend the reflux time.
Loss of product during workupMinimize exposure of the acyl chloride to moisture.
Low yield in Step 2 Incomplete reactionEnsure sufficient ammonia is added. Increase reaction time.
Hydrolysis of acyl chloridePerform the reaction at 0 °C and add ammonia slowly.
Impure final product Incomplete reaction or side productsOptimize recrystallization conditions. Consider column chromatography if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this important synthetic intermediate with good yield and high purity. The provided mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride.

analytical methods for 2-(4-Bromophenyl)acetamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical characterization of 2-(4-Bromophenyl)acetamide (also known as 4-Bromobenzeneacetamide).

Important Isomer Distinction

Before proceeding, ensure you are analyzing the correct structural isomer.

  • Target Compound: This compound (CAS 74860-13-2).

    • Structure: The acetamide group (

      
      ) is attached to the phenyl ring.
      
    • Application: Intermediate in the synthesis of pharmaceuticals (e.g., peptide receptor agonists, kinase inhibitors).

  • Common Isomer: N-(4-Bromophenyl)acetamide (4-Bromoacetanilide, CAS 103-88-8).[1]

    • Structure: The acetyl group is attached to an aniline nitrogen (

      
      ).
      
    • Distinction: These two have significantly different melting points and NMR profiles. This guide focuses strictly on the phenylacetamide derivative.

Part 1: Physicochemical Profile[2][3]

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 74860-13-2Distinct from 4-Bromoacetanilide (103-88-8)
Molecular Formula

Molecular Weight 214.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 197 – 198 °C Significantly lower than the acetanilide isomer (~166 °C) or higher depending on polymorph; 197°C is the standard reference for the pure amide.[2]
Solubility Soluble in DMSO, Methanol, DMF.Sparingly soluble in water; insoluble in non-polar solvents (Hexane).

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine purity and quantify potential impurities such as the starting material (4-Bromophenylacetonitrile ) and the over-hydrolyzed byproduct (4-Bromophenylacetic acid ).

Methodology Rationale

A Reversed-Phase (RP-HPLC) method is selected using a C18 stationary phase. The amide functionality is moderately polar, while the nitrile precursor is non-polar and the acid byproduct is ionizable. A gradient elution with acidic buffering suppresses the ionization of the acid impurity (improving peak shape) and resolves the neutral amide from the late-eluting nitrile.

Instrumental Parameters
ParameterCondition
Column C18 Column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

Mobile Phase A Water + 0.1% Phosphoric Acid (

) or 0.1% TFA
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10

L
Detection (UV) 220 nm (Amide bond absorption) and 254 nm (Aromatic ring)
Column Temp 30 °C
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Event
0.09010Equilibration
2.09010Isocratic Hold (Acid impurity elutes)
15.04060Linear Gradient (Target Amide elutes)
20.01090Wash (Nitrile precursor elutes)
25.09010Re-equilibration
Impurity Profile & Retention Order
  • 4-Bromophenylacetic acid: Elutes first (most polar/acidic). Note: Retention shifts significantly with pH.

  • This compound (Target): Elutes mid-gradient.

  • 4-Bromophenylacetonitrile: Elutes last (highly non-polar).

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-


 (Deuterated Dimethyl Sulfoxide)
Rationale:  The amide protons are exchangeable and often broaden or disappear in protic solvents like Methanol-

. DMSO-

provides sharp signals for both the methylene and amide protons.
  • 
     3.38 ppm (Singlet, 2H):  Benzylic methylene group (
    
    
    
    ). This is the diagnostic peak distinguishing it from the acetanilide isomer (which has a methyl singlet
    
    
    2.1 ppm).
  • 
     6.90 ppm (Broad Singlet, 1H):  Amide 
    
    
    
    (trans).
  • 
     7.22 ppm (Doublet, 
    
    
    
    ):
    Aromatic protons ortho to the acetamide group.
  • 
     7.48 ppm (Doublet, 
    
    
    
    ):
    Aromatic protons ortho to the Bromine (deshielded by halogen).
  • 
     7.50 ppm (Broad Singlet, 1H):  Amide 
    
    
    
    (cis).
Infrared Spectroscopy (FT-IR)

Technique: KBr Pellet or ATR (Attenuated Total Reflectance)

  • 3350 – 3180 cm

    
    :  Doublet typical of primary amides (
    
    
    
    stretching).
  • 1680 – 1640 cm

    
    :  Amide I band (Strong 
    
    
    
    stretch).
  • 1620 cm

    
    :  Amide II band (
    
    
    
    bending).
  • 1000 – 1100 cm

    
    :  C-Br stretching vibrations (often weak but diagnostic in the fingerprint region).
    

Part 4: Quality Control Workflow (Graphviz)

The following diagram illustrates the logical flow for releasing a batch of this compound, ensuring no confusion with its isomer or precursors.

QC_Workflow Raw_Sample Crude Sample (Post-Hydrolysis) Melting_Point Test 1: Melting Point (Target: 197-198°C) Raw_Sample->Melting_Point Isomer_Check Decision: Isomer Check Melting_Point->Isomer_Check HPLC Test 2: HPLC Purity (C18, Gradient) Isomer_Check->HPLC MP ~197°C Reject_Isomer REJECT: Wrong Isomer (Likely Acetanilide) Isomer_Check->Reject_Isomer MP ~166°C Impurity_Check Check: < 0.5% Nitrile < 0.5% Acid HPLC->Impurity_Check NMR Test 3: 1H-NMR (Confirm CH2 Singlet) Impurity_Check->NMR Pass Reprocess REPROCESS (Recrystallize) Impurity_Check->Reprocess Fail Release BATCH RELEASE (Certificate of Analysis) NMR->Release Reprocess->HPLC

Caption: Analytical workflow distinguishing this compound from isomers and impurities.

Part 5: Synthesis Context & Impurity Origins

Understanding the synthesis aids in identifying impurities.

  • Reaction: Hydrolysis of 4-Bromophenylacetonitrile .

  • Reagent:

    
     / NaOH (Basic Hydrolysis) or 
    
    
    
    (Acidic).
  • Critical Control Point: Stopping the reaction at the amide stage prevents over-hydrolysis to 4-Bromophenylacetic acid .

    • Monitoring: Use the HPLC method described above. The Nitrile peak will decrease, the Amide peak will grow. If the Acid peak appears, the reaction time is too long or temperature is too high.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256951, this compound. Retrieved from [Link]

  • Vergelli, C. et al. (2016). Synthesis of N-phenylacetamido substituted heterocycles as formyl peptide receptor agonists. (Contains NMR data for the bromophenylacetamide side chain). Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-(4-Bromophenyl)acetamide in Modular Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

2-(4-Bromophenyl)acetamide (CAS: 74860-13-2) is a bifunctional building block offering a strategic entry point into complex biaryl and heterocyclic scaffolds.[1] Unlike its benzoic acid analog (4-bromobenzamide), the methylene spacer in this molecule insulates the amide from the aromatic ring's resonance system. This structural feature imparts unique reactivity profiles: the amide protons are less acidic (


), and the aryl bromide remains electronically activated for oxidative addition without significant interference from the amide carbonyl.

This guide details three validated workflows for utilizing this scaffold:

  • Chemoselective C-C Bond Formation: Suzuki-Miyaura coupling preserving the amide.[1]

  • Functional Group Transformation: Dehydration to benzyl cyanides.

  • Rearrangement Protocols: Accessing benzyl amines via Hofmann degradation.[1]

Chemical Identity
PropertySpecification
IUPAC Name This compound
Molecular Formula

MW 214.06 g/mol
Appearance Off-white to light yellow powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Key Hazards Skin/Eye Irritant (H315, H319); STOT SE 3 (H335)

Strategic Reaction Map

The utility of this compound lies in its ability to serve as a divergent node.[1] The following pathway map illustrates the primary synthetic routes available from this single precursor.

DivergentSynthesis Start 2-(4-Bromophenyl) acetamide Biaryl 2-([1,1'-Biphenyl]-4-yl) acetamide Start->Biaryl Suzuki Coupling Pd(PPh3)4, K3PO4 Nitrile 2-(4-Bromophenyl) acetonitrile Start->Nitrile Dehydration POCl3 or TFAA Amine 4-Bromobenzylamine Start->Amine Hofmann Rearr. NBA, LiOH Isoquin Isoquinoline Derivatives Biaryl->Isoquin Cyclization (Post-functionalization)

Figure 1: Divergent synthetic pathways from this compound.[2]

Protocol A: Chemoselective Suzuki-Miyaura Coupling[1]

Rationale

The primary challenge in coupling amides is the potential for catalyst poisoning via coordination of the amide nitrogen to the Palladium center. However, the methylene spacer in this compound reduces this risk compared to benzamides.[1] We utilize a phosphine-rich environment (


) to maintain catalyst activity and a mild base (

) to prevent deprotonation of the amide, which could lead to side reactions.[1]
Validated Protocol

Reaction Scale: 1.0 mmol Substrate: this compound + Phenylboronic acid[1]

  • Setup: To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add:

    • This compound (214 mg, 1.0 mmol)[1]

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • 
       (424 mg, 2.0 mmol)
      
    • 
       (58 mg, 0.05 mmol, 5 mol%)
      
  • Solvent Addition: Evacuate and backfill with Argon (3x).[1] Add 1,4-Dioxane/Water (4:1 v/v, 5 mL) via syringe.

    • Note: The water co-solvent is critical for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Heat the sealed vessel to 90°C for 12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1).[1] The starting bromide (

      
      ) should disappear, replaced by the more polar biaryl product (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Optimization Data (Solvent Screening)
Solvent SystemBaseTemp (°C)Yield (%)Notes
DMF

10065%Difficult workup; some hydrolysis observed.[1]
Toluene/H2O

9045%Poor solubility of the acetamide starting material.
1,4-Dioxane/H2O

90 92% Optimal balance of solubility and reactivity.

Protocol B: Dehydration to Aryl Acetonitriles

Rationale

Converting the primary amide to a nitrile creates a benzyl cyanide derivative, a potent precursor for Pinner reactions or alpha-alkylations. While


 is the standard, it requires careful thermal control to prevent charring.
Validated Protocol

Reaction Scale: 5.0 mmol

  • Setup: In a 50 mL round-bottom flask, suspend this compound (1.07 g, 5.0 mmol) in dry Acetonitrile (15 mL) .

  • Reagent Addition: Cool to 0°C. Add

    
     (0.56 mL, 6.0 mmol)  dropwise.
    
  • Catalysis: Add Imidazole (0.1 eq) or simply reflux if no catalyst is available.[1]

    • Green Alternative: For a milder approach, use Trifluoroacetic Anhydride (TFAA) and Pyridine at 0°C to RT.

  • Reaction: Heat to reflux (80°C) for 3 hours. The suspension will clear as the nitrile forms.

  • Quench: Pour the mixture carefully into ice-water (50 mL) containing

    
     to neutralize excess acid.
    
  • Isolation: Extract with DCM (3 x 20 mL). The nitrile product is usually pure enough for subsequent steps after drying and concentration.

Protocol C: Hofmann Rearrangement to Benzyl Amines

Rationale

Classical Hofmann conditions (


) can be harsh on aryl rings (potential bromination).[1] We recommend using N-Bromoacetamide (NBA)  with Lithium Hydroxide , a modern variant that offers higher chemoselectivity and milder conditions.[1]
Validated Protocol

Reaction Scale: 1.0 mmol

  • Setup: Dissolve this compound (214 mg, 1.0 mmol) in MeOH (5 mL) .

  • Reagent Addition: Add LiOH·H2O (84 mg, 2.0 mmol) followed by N-Bromoacetamide (138 mg, 1.0 mmol) .[1]

  • Reaction: Stir at room temperature for 30 minutes, then heat to reflux for 1 hour.

    • Mechanism:[1][3][4][5] The intermediate isocyanate is trapped by methanol to form the methyl carbamate (protected amine). To get the free amine, use water/dioxane instead of MeOH.

  • Workup: Evaporate MeOH, redissolve in EtOAc, wash with water.

Mechanistic Visualization (Suzuki Coupling)

Understanding the catalytic cycle is vital for troubleshooting. The amide group does not participate but must be tolerated.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-(4-Br-Ph)acetamide TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base (OH-) Prod Reductive Elimination (Product Release) TransMet->Prod - Product Prod->Pd0 Regeneration

Figure 2: Catalytic cycle for the Suzuki coupling of this compound. Note that the oxidative addition occurs at the C-Br bond.[1][3]

References

  • Suzuki Coupling General Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • [1]

  • Dehydration of Primary Amides to Nitriles

    • Ganesan, M., & Nagaraaj, P. (2020).[6] Recent developments in dehydration of primary amides to nitriles.[1][6] Organic Chemistry Frontiers, 7, 379-404.[1]

  • Hofmann Rearrangement using N-Bromoacetamide

    • Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.[1][7]

    • [1]

  • Safety & Substance Data (PubChem)

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 256951, this compound.[1]

Sources

The Versatile Role of 2-(4-Bromophenyl)acetamide in the Synthesis of Bio-active Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(4-Bromophenyl)acetamide

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and biologically active molecules. This compound has emerged as a particularly valuable and versatile starting material in this endeavor. Its structure is strategically primed for a variety of chemical transformations: the active methylene group adjacent to the carbonyl offers a site for functionalization, the amide moiety can participate directly in cyclization reactions, and the bromo-substituted phenyl ring provides a handle for cross-coupling reactions, allowing for the introduction of further molecular diversity.

This comprehensive guide provides detailed application notes and protocols for the synthesis of several key classes of heterocyclic compounds, namely thiazoles, 1,2,4-triazoles, and 1,2,4-oxadiazoles, using this compound as the common precursor. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and mechanistic rationale to empower researchers in their synthetic efforts.

I. Synthesis of 2-Amino-4-(4-bromophenylmethyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. In this section, we detail a two-step sequence starting from this compound to generate a key α-bromo intermediate, followed by its cyclization to the desired thiazole derivative.

A. Rationale and Workflow

The primary challenge in utilizing this compound directly in a Hantzsch synthesis is the lack of a leaving group on the α-carbon. Therefore, the first critical step is the selective bromination of the active methylene group to generate 2-bromo-2-(4-bromophenyl)acetamide. This α-haloamide then possesses the requisite electrophilic center to react with a nucleophilic sulfur source, such as thiourea, to initiate the cyclization cascade.

Hantzsch_Workflow start This compound step1 Step 1: α-Bromination (NBS, Radical Initiator) start->step1 intermediate 2-Bromo-2-(4-bromophenyl)acetamide step1->intermediate step2 Step 2: Hantzsch Cyclization (Thiourea, Ethanol, Reflux) intermediate->step2 product 2-Amino-4-(4-bromophenylmethyl)thiazole step2->product

Figure 1: Workflow for the synthesis of 2-Amino-4-(4-bromophenylmethyl)thiazole.

B. Detailed Protocols

Protocol 1: Synthesis of 2-Bromo-N-(4-bromophenyl)acetamide

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

    • Sodium bicarbonate solution (5% w/v)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in CCl₄.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-N-(4-bromophenyl)acetamide.[2]

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Mechanistic Insight: The α-bromination of the acetamide proceeds via a free-radical mechanism. The radical initiator (AIBN or BPO) generates bromine radicals from NBS. These radicals abstract a hydrogen atom from the active methylene group of the acetamide, forming a resonance-stabilized radical intermediate. This intermediate then reacts with a bromine source to yield the α-bromo product.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-(4-bromophenylmethyl)thiazole

  • Materials:

    • 2-Bromo-N-(4-bromophenyl)acetamide (from Protocol 1)

    • Thiourea

    • Ethanol

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • In a round-bottom flask, dissolve 2-Bromo-N-(4-bromophenyl)acetamide (1 equivalent) and thiourea (1.2 equivalents) in ethanol.[3]

    • Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 2-Amino-4-(4-bromophenylmethyl)thiazole.[4][5]

  • Mechanistic Insight: The Hantzsch thiazole synthesis is a classic condensation reaction.[1] The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the 2-bromo-N-(4-bromophenyl)acetamide, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon of the amide. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring.

II. Synthesis of 3-(4-Bromobenzyl)-1,2,4-triazoles via Pellizzari Reaction

The Pellizzari reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide with an acylhydrazide.[6] This method can be adapted for the synthesis of 3-(4-bromobenzyl)-1,2,4-triazoles from this compound.

A. Rationale and Workflow

In this synthetic approach, this compound serves as one of the key building blocks, providing the 4-bromobenzyl moiety at the 3-position of the triazole ring. The reaction involves the condensation of the amide with a suitable acylhydrazide, which provides the remaining atoms for the triazole core. The choice of the acylhydrazide determines the substituent at the 5-position of the resulting triazole.

Pellizzari_Workflow start This compound step Pellizzari Reaction (High Temperature or Microwave Irradiation) start->step reagent Acylhydrazide (R-CO-NHNH₂) reagent->step product 3-(4-Bromobenzyl)-5-R-1,2,4-triazole step->product

Figure 2: General workflow for the Pellizzari synthesis of 1,2,4-triazoles.

B. Detailed Protocol

Protocol 3: Synthesis of 3-(4-Bromobenzyl)-5-phenyl-1,2,4-triazole

  • Materials:

    • This compound

    • Benzoylhydrazide

    • Polyphosphoric acid (PPA) or a high-boiling solvent (e.g., N,N-dimethylformamide, DMF)

    • Ice-water

  • Procedure (Conventional Heating):

    • In a round-bottom flask, thoroughly mix this compound (1 equivalent) and benzoylhydrazide (1 equivalent).

    • Add polyphosphoric acid as a condensing agent and solvent.

    • Heat the reaction mixture to 150-160 °C for 4-6 hours with stirring.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully pour it into ice-water with vigorous stirring.

    • The product will precipitate. Collect the solid by filtration.

    • Wash the solid with water until the washings are neutral.

    • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-(4-Bromobenzyl)-5-phenyl-1,2,4-triazole.

  • Procedure (Microwave-Assisted):

    • In a microwave-safe vessel, combine this compound (1 equivalent) and benzoylhydrazide (1 equivalent) in a minimal amount of a high-boiling polar solvent like DMF.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 180-200 °C) for a short duration (e.g., 10-30 minutes).[7]

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Collect, wash, and recrystallize the product as described in the conventional method.

  • Mechanistic Insight: The Pellizzari reaction is believed to proceed through the initial formation of a diacylhydrazine intermediate via the condensation of the amide and the acylhydrazide with the elimination of ammonia. This intermediate then undergoes an intramolecular cyclodehydration under acidic or thermal conditions to form the 1,2,4-triazole ring. Microwave irradiation can significantly accelerate this process by efficiently heating the polar reactants and solvent.[7]

III. Synthesis of 3-(4-Bromobenzyl)-1,2,4-oxadiazoles

1,2,4-Oxadiazoles are another important class of heterocycles, often synthesized through the cyclization of N-acylamidoxime intermediates.[8] this compound can be converted to the corresponding amidoxime, which is then acylated and cyclized to yield the desired oxadiazole.

A. Rationale and Workflow

This synthetic strategy involves a two-step process. First, the amide functionality of this compound is converted to an amidoxime by reaction with hydroxylamine. The resulting 2-(4-bromophenyl)acetamidoxime is then acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride), and the resulting N-acylamidoxime undergoes in-situ cyclodehydration to form the 1,2,4-oxadiazole ring.

Oxadiazole_Workflow start This compound step1 Step 1: Amidoxime Formation (Hydroxylamine) start->step1 intermediate1 2-(4-Bromophenyl)acetamidoxime step1->intermediate1 step2 Step 2: Acylation and Cyclization (Acylating Agent, Heat) intermediate1->step2 product 3-(4-Bromobenzyl)-5-R-1,2,4-oxadiazole step2->product

Figure 3: Workflow for the synthesis of 3-(4-Bromobenzyl)-1,2,4-oxadiazoles.

B. Detailed Protocols

Protocol 4: Synthesis of 2-(4-Bromophenyl)acetamidoxime

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • Sodium carbonate or another suitable base

    • Ethanol/water mixture

  • Procedure:

    • In a round-bottom flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in an ethanol/water mixture.

    • Add this compound (1 equivalent) to this solution.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After completion, cool the mixture and remove the ethanol under reduced pressure.

    • The aqueous residue is then cooled, and the precipitated product is collected by filtration.

    • Wash the solid with cold water and dry to obtain 2-(4-Bromophenyl)acetamidoxime.

Protocol 5: Synthesis of 3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole

  • Materials:

    • 2-(4-Bromophenyl)acetamidoxime (from Protocol 4)

    • Acetic anhydride

    • Pyridine (as a catalyst and solvent)

  • Procedure:

    • Dissolve 2-(4-Bromophenyl)acetamidoxime (1 equivalent) in a mixture of acetic anhydride (2-3 equivalents) and a catalytic amount of pyridine.

    • Heat the reaction mixture at 100-120 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole.

  • Mechanistic Insight: The reaction proceeds by the N-acylation of the amidoxime by acetic anhydride to form an N-acylamidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed intramolecular cyclodehydration. The hydroxyl group of the amidoxime attacks the carbonyl carbon of the newly introduced acetyl group, and subsequent elimination of a water molecule leads to the formation of the stable 1,2,4-oxadiazole ring.[8]

IV. Advanced Synthetic Strategies: Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring of this compound opens up possibilities for late-stage functionalization using modern cross-coupling methodologies, such as the Ullmann condensation and Buchwald-Hartwig amination. These reactions allow for the formation of C-N bonds between the aryl bromide and various nitrogen-containing heterocycles, significantly expanding the accessible chemical space.

A. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. This can be employed to link this compound to N-H containing heterocycles.

  • General Protocol Outline:

    • Combine this compound (1 equivalent), the N-H containing heterocycle (1-1.5 equivalents), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable high-boiling solvent (e.g., DMF or DMSO).

    • Heat the reaction mixture at high temperatures (typically 100-150 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up typically involves dilution with water, extraction with an organic solvent, and purification by column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is often more versatile and proceeds under milder conditions than the Ullmann condensation.

  • General Protocol Outline:

    • In an inert atmosphere (e.g., under argon or nitrogen), combine this compound (1 equivalent), the N-H containing heterocycle (1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) in an anhydrous solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture (typically 80-110 °C) for the required time.

    • Work-up and purification are similar to the Ullmann condensation.

V. Summary of Synthetic Routes and Yields

Starting MaterialReactionHeterocyclic ProductTypical Yield Range
This compound1. α-Bromination (NBS) 2. Hantzsch Synthesis (Thiourea)2-Amino-4-(4-bromophenylmethyl)thiazole60-80% (over two steps)
This compoundPellizzari Reaction (with Benzoylhydrazide)3-(4-Bromobenzyl)-5-phenyl-1,2,4-triazole50-70%
This compound1. Amidoxime formation 2. Cyclization (Acetic Anhydride)3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole55-75% (over two steps)

VI. Conclusion

This compound stands out as a highly adaptable and economically viable starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide for the synthesis of thiazoles, 1,2,4-triazoles, and 1,2,4-oxadiazoles demonstrate its utility. Furthermore, the potential for late-stage functionalization via cross-coupling reactions adds another layer of versatility to this valuable building block. The methodologies described herein are intended to serve as a practical resource for researchers engaged in the discovery and development of novel, biologically active molecules.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Rahatgaonkar, A. M., et al. (2005). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry, 17(2), 1039-1042.
  • El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463.
  • Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives. US20110155950A1.
  • Gomha, S. M., et al. (2017).
  • Pattan, S. R., et al. (2012). Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Thiazole. Journal of Chemical and Pharmaceutical Research, 4(1), 324-328.
  • Kavitha, C. V., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3183.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Cledera, F. X., et al. (2015). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 5(10), 7159-7165.
  • MDPI. (2024).
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
  • Gulea, M., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(4), M1291.
  • Tron, G. C., et al. (2008). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Anti-Cancer Agents in Medicinal Chemistry, 8(3), 329-340.
  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
  • Kumar, R., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability.
  • Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 35(2), 464-471.
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10.
  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • Saikia, P., et al. (2024).

Sources

Application Note: Advanced Cysteine Profiling using 4-Bromophenylacetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of


-halo-N-(4-bromophenyl)acetamides  to introduce the 2-(4-bromophenyl)acetamide  moiety onto cysteine residues. While standard alkylating agents (e.g., Iodoacetamide) are ubiquitous in proteomics for blocking thiols, the incorporation of a brominated aryl group  serves a higher-order function: it imparts a unique isotopic signature (1:1 doublet)  to cysteine-containing peptides. This signature acts as a high-fidelity filter in Mass Spectrometry (MS) analysis, enabling the "IsoStamp" effect to distinguish true cysteine-containing peptides from chemical noise, significantly enhancing confidence in residue mapping and covalent fragment screening.
Critical Chemical Distinction

Note on Nomenclature: "this compound" (CAS 4403-68-3) refers to the stable amide scaffold (


), which is chemically inert  toward cysteine under physiological conditions.
To achieve alkylation, the reagent must possess an 

-halide leaving group. Therefore, this protocol utilizes 2-Iodo-N-(4-bromophenyl)acetamide (4-BPIA) or 2-Bromo-N-(4-bromophenyl)acetamide (4-BPBA) as the active electrophiles.

Scientific Background & Mechanism[1][2][3][4]

The "Bromine Advantage" in Mass Spectrometry

Standard alkylation adds a monoisotopic mass (e.g., Carbamidomethylation: +57.02 Da). However, biological matrices are noisy. By using a brominated tag, we leverage the natural abundance of bromine isotopes:

  • 
     (50.69%) 
    
  • 
     (49.31%) 
    

Any peptide tagged with this moiety will exhibit a distinct 1:1 doublet mass spectral peak separated by 2 Da. This pattern is mathematically orthogonal to the standard "averagine" distribution of peptides (dominated by C, H, N, O), allowing software to filter out non-cysteine background with >99% specificity.

Reaction Mechanism ( Alkylation)

The reaction proceeds via nucleophilic substitution (


). The thiolate anion of the cysteine attacks the 

-carbon of the acetamide, displacing the halide leaving group (Iodide or Bromide).

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S...C...I]‡ Cys->TS Nucleophilic Attack Reagent Reagent: 2-Iodo-N-(4-bromophenyl)acetamide Reagent->TS Product Product: S-[2-(4-bromophenyl)amino]-2-oxoethyl]-Cys TS->Product Bond Formation Leaving Leaving Group (I⁻) TS->Leaving Elimination

Figure 1: Mechanism of Cysteine Alkylation.[1][2] The protein thiolate displaces the iodine, resulting in the stable thioether linkage bearing the bromophenyl tag.

Experimental Protocol

Reagent Preparation

Safety: Haloacetamides are potent irritants and potential alkylators of DNA. Handle in a fume hood.

ComponentStock Conc.SolventStability
4-BPIA (Reagent) 200 mMDMSO (Anhydrous)Prepare Fresh (Light Sensitive)
TCEP-HCl 500 mMWater (Neutralized)Store -20°C
Digestion Buffer 50 mMNH₄HCO₃ (pH 8.0)Stable
Quench Buffer 1 MDTT or MercaptoethanolStore 4°C
Step-by-Step Labeling Workflow

Step 1: Protein Solubilization & Denaturation

  • Dissolve protein sample (100 µg) in Denaturing Buffer (6 M Urea or 1% SDS in 50 mM NH₄HCO₃, pH 8.0).

  • Final volume: 50 µL.

Step 2: Reduction

  • Add TCEP to a final concentration of 5 mM .

  • Incubate at 55°C for 20 minutes (or 37°C for 45 min) to reduce disulfide bonds.

    • Expert Insight: Avoid DTT at this stage if you plan to label low-abundance cysteines, as residual DTT will compete for the alkylating agent. TCEP is non-volatile and does not contain thiols.

Step 3: Alkylation (The "Bromine Tagging")

  • Add 4-BPIA stock to a final concentration of 10–20 mM (approx. 2-4x molar excess over total thiols).

  • Vortex gently and spin down.

  • Incubate at Room Temperature for 30–60 minutes in the DARK .

    • Critical: Light can cause iodine homolysis, leading to non-specific radical reactions (e.g., off-target tyrosine labeling).

Step 4: Quenching

  • Add DTT (from Quench Buffer) to a final concentration of 20 mM .

  • Incubate for 5 minutes. This scavenges excess haloacetamide.

Step 5: Cleanup & Digestion

  • Perform Acetone precipitation or SP3 bead cleanup to remove excess reagent and urea/SDS.

  • Resuspend in 50 mM NH₄HCO₃.

  • Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

Data Acquisition & Analysis

Mass Spectrometry Settings
  • Ionization: ESI Positive Mode.

  • Fragmentation: HCD (Higher-energy C-trap dissociation) is preferred. The thioether bond is stable, but the "Bromophenyl" group may generate specific reporter ions (e.g., tropylium-like ions) depending on collision energy.

Identification Logic (The IsoStamp Filter)

When analyzing the raw data, apply the following logic to filter for cysteine-containing peptides.

AnalysisWorkflow RawData LC-MS/MS Raw Data FeatureDetect Feature Detection (MS1 Level) RawData->FeatureDetect IsotopeFilter Isotope Pattern Filter Search for 1:1 Doublet (Δ2 Da) FeatureDetect->IsotopeFilter Match Pattern Match? IsotopeFilter->Match Discard Discard (Noise/Non-Cys) Match->Discard No Keep Retain Precursor Match->Keep Yes SearchEngine Database Search Mod: +212.96 Da (Cys) Keep->SearchEngine

Figure 2: Data Analysis Workflow. The unique bromine isotope pattern acts as a primary filter before database searching.

Quantitative Modification Parameters

Configure your search engine (MaxQuant, Proteome Discoverer, or FragPipe) with the following custom modification:

ParameterValueNotes
Name Cys-BromoPhenyl
Composition

Net addition to Cysteine (H is replaced)
Monoisotopic Mass 210.9633 Da (

)
Mass Shift (Avg) ~212 Da
Specificity Cysteine (C)Fixed or Variable depending on efficiency

Calculation: Reagent (I-CH2-CO-NH-Ph-Br) - Iodide (I) + Cysteine (S) - Hydrogen (H) Added moiety:


.
Formula: 

. Mass (

):

.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH < 7.5Adjust buffer to pH 8.0–8.5. Thiolates are inactive at acidic pH.
Precipitation Reagent insolubilityEnsure 4-BPIA is dissolved in anhydrous DMSO before adding to aqueous buffer. Keep DMSO < 10% final.
Over-alkylation Non-specific reactionReduce incubation time or reagent concentration. Check for N-terminal or Lysine alkylation (+211 Da).
No Doublet in MS Incorrect ReagentVerify you used the Bromophenyl derivative, not the standard Phenylacetamide.

References

  • Gowda, B. T., et al. (2009).[3] 2-Bromo-N-(4-bromophenyl)acetamide.[3][4] Acta Crystallographica Section E. Link

  • Galeva, N., & Alonzi, D. (2005). Chemical isotope labeling for quantitative proteomics.[5][6][7] (Discusses the utility of halogenated tags for isotopic filtering). Link

  • Hansen, K. C., et al. (2003).[8] Mass spectrometric analysis of protein mixtures at low levels using cleavable isotope-coded affinity tag reagents. Molecular & Cellular Proteomics. (Foundational logic for isotope tagging). Link

  • Chen, X., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics.[7] Analytical Chemistry.[1][2][9] (Key reference for Br-based pattern recognition). Link

Sources

Application Note: Targeted Protein Alkylation with 2-Bromo-N-(4-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for alkylating cysteine residues using 2-Bromo-N-(4-bromophenyl)acetamide (often abbreviated in fragment libraries, though nomenclature varies). While standard proteomics workflows utilize Iodoacetamide (IAA) for non-specific capping, this reagent represents a class of electrophilic covalent fragments .

Critical Chemical Distinction: Users must distinguish between two similar sounding compounds:

  • 2-(4-Bromophenyl)acetamide: (

    
    ).[1][2] This molecule is generally inert  toward cysteine under physiological conditions as it lacks a leaving group on the 
    
    
    
    -carbon.
  • 2-Bromo-N-(4-bromophenyl)acetamide: (

    
    ). This is the active alkylating agent described in this protocol. It contains a reactive 
    
    
    
    -bromoacetamide warhead capable of
    
    
    substitution.

Why use this reagent?

  • Fragment-Based Drug Discovery (FBDD): It serves as a "warhead" probe to assess the "ligandability" of cysteine pockets. The bromophenyl group provides a hydrophobic handle that may interact with specific sub-pockets, unlike the small, hydrophilic acetamide group of IAA.

  • Isotopic Signature: The retention of the aryl bromine provides a distinct 1:1 isotopic doublet (

    
    ) in Mass Spectrometry, acting as a built-in validation tag for modified peptides.
    

Mechanism of Action

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Activation: The thiol group (-SH) of the cysteine residue is deprotonated to the thiolate anion (

    
    ) at physiological pH (typically > pH 7.5).
    
  • Attack: The thiolate nucleophile attacks the

    
    -carbon of the acetamide.
    
  • Displacement: The aliphatic bromide serves as the leaving group.

  • Result: Formation of a stable thioether bond.

Note: The bromine atom on the phenyl ring is stable and does not react under these conditions (requires palladium catalysis or extreme conditions for displacement).

Materials & Reagents

ComponentSpecificationStorage
Target Protein Purified (>90%) or Lysate (1-2 mg/mL)-80°C
Alkylating Reagent 2-Bromo-N-(4-bromophenyl)acetamide (High Purity)-20°C (Desiccated)
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Prepare Fresh
Buffer 50 mM HEPES or TEAB, pH 8.04°C
Solvent DMSO (Anhydrous)RT
Quenching Agent DTT (Dithiothreitol) or

-Mercaptoethanol
-20°C

Detailed Experimental Protocol

Phase 1: Reagent Preparation
  • Stock Solution (500 mM): Dissolve 2-Bromo-N-(4-bromophenyl)acetamide in anhydrous DMSO.

    • Calculation: MW

      
       292.96  g/mol .
      
    • Example: Dissolve 2.9 mg in 20

      
      L DMSO.
      
    • Caution: This compound is a skin irritant and potential sensitizer. Handle in a fume hood.

Phase 2: Protein Reduction
  • Rationale: Cysteines are often oxidized to disulfides. Reduction is mandatory to generate the reactive free thiol.

  • Dilute protein sample to 1 mg/mL in 50 mM HEPES, pH 8.0 .

    • Avoid: Tris buffers if high concentrations are used, as the free amine can react with the alkylator (though slowly), but HEPES/TEAB are preferred for chemoproteomics.

  • Add TCEP to a final concentration of 5 mM .

  • Incubate at 37°C for 30 minutes (or 60°C for 10 mins if protein stability allows).

Phase 3: Alkylation Reaction
  • Allow the reduced sample to cool to Room Temperature (RT).

  • Add the Alkylating Reagent Stock to a final concentration of 10 mM (typically 20-50x molar excess over target cysteines).

    • Solubility Check: Ensure final DMSO concentration is < 5% to prevent protein precipitation.

  • Incubate: 45 minutes at RT in the dark .

    • Why Dark? While aryl bromides are relatively stable, limiting light exposure prevents potential radical side reactions or photodegradation of the reagent.

  • Quenching: Add DTT to a final concentration of 20 mM . Incubate for 5 minutes. This scavenges unreacted alkylator.

Phase 4: Sample Processing (Digestion & MS)
  • Desalting: Perform acetone precipitation or use Zeba spin columns to remove excess reagent and organic solvent.

  • Digestion: Proceed with Trypsin/Lys-C digestion (standard protocols).

  • LC-MS/MS Analysis: Analyze peptides using high-resolution mass spectrometry.

Data Analysis & Mass Shift Calculation

To identify the modified peptides, you must configure your search engine (MaxQuant, Proteome Discoverer, Skyline) with a Variable Modification on Cysteine.

Mass Shift Calculation Table
ComponentFormulaMonoisotopic Mass (Da)
Reagent (Intact)

~290.889
Leaving Group

(Aliphatic)
78.918
Added Moiety

211.971
Net Mass Shift (Cys) +211.9711 Da
Isotopic Validation (The "Signature")

Because the adduct retains the aryl bromine, the mass spectrum of any modified peptide will exhibit a characteristic isotopic pattern.

  • Pattern: The M and M+2 peaks will have nearly equal intensity (1:1 ratio) due to the natural abundance of

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Utility: This allows for rapid visual validation of true positive hits against background noise.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the alkylation protocol.

ProteinAlkylation Start Protein Sample (Disulfides Present) Reduction Reduction (5mM TCEP, 37°C) Generates Free -SH Start->Reduction TCEP reduces S-S Alkylation Alkylation (+ 2-Bromo-N-(4-bromophenyl)acetamide) pH 8.0, Dark, 45 min Reduction->Alkylation S_N2 Attack Quench Quench (+ 20mM DTT) Alkylation->Quench Stop Reaction Cleanup Desalting / Digestion (Remove Excess Reagent) Quench->Cleanup MS_Analysis LC-MS/MS Analysis Search: Cys +211.97 Da Cleanup->MS_Analysis Validation Isotopic Check (1:1 Doublet for Br) MS_Analysis->Validation Verify Spectra

Caption: Workflow for targeted cysteine alkylation using bromophenyl-acetamide electrophiles. Note the critical validation step utilizing the bromine isotopic signature.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High DMSO conc. or hydrophobic reagentKeep DMSO < 5%. Add mild detergent (e.g., 0.1% RapiGest) if compatible with downstream steps.
Low Labeling Efficiency pH too lowEnsure buffer pH is 7.5–8.5. Cysteine pKa is ~8.3; reactivity drops significantly below pH 7.
Over-alkylation N-terminal or Lysine reactionReduce incubation time or pH. While haloacetamides are Cys-selective, high pH (>9) can drive Lys alkylation.
No Mass Shift Found Wrong Reagent StructureVerify you are using the alpha-bromo derivative, not the phenylacetic acid derivative.

References

  • Crystal Structure & Chemistry: Gowda, B. T., et al. (2009).[2] "2-Bromo-N-(4-bromophenyl)acetamide."[1][2] Acta Crystallographica Section E, 65(8).

    • Context: Defines the structural conformation of the specific reagent used in this protocol.
  • Cysteine Reactivity: Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795.

    • Context: Foundational text on using haloacetamides (specifically iodoacetamide analogues) for global cysteine profiling.[3]

  • Fragment Screening: Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.

    • Context: Demonstrates the use of electrophilic fragments (chloro/bromoacetamides) for ligandability assessment.
  • Isotopic Validation: Hansen, B. K., et al. (2014). "Isotopic labeling of cysteine containing peptides for improved identification." Journal of Proteome Research.

    • Context: Discusses the utility of halogen isotopic patterns in validating peptide identific

Sources

Application Note: Strategic Derivatization of 2-(4-Bromophenyl)acetamide for the Generation of a Biologically-Screenable Chemical Library

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(4-Bromophenyl)acetamide Scaffold

The 2-phenylacetamide core is a recurring motif in a multitude of pharmacologically active agents, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition.[1][2][3] The specific starting material, this compound (CAS: 5439-13-4), is a particularly valuable scaffold for chemical library synthesis due to the presence of a chemically tractable aryl bromide. This bromine atom serves as a versatile synthetic handle for modern cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical functionalities.

The primary goal of this application note is to provide robust, validated protocols for derivatizing this scaffold at the C-Br bond. By employing powerful catalytic systems, researchers can rapidly generate a library of analogs with varied steric and electronic properties, which is essential for probing structure-activity relationships (SAR) during hit-to-lead optimization in drug discovery programs. We will focus on three cornerstone reactions in modern medicinal chemistry: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N amination, and Ullmann C-O etherification.

Overarching Derivatization Strategy

The derivatization workflow is designed to maximize molecular diversity from a single, readily available starting material. The aryl bromide is the key point of diversification, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, thereby accessing distinct regions of chemical space.

G cluster_start Starting Material cluster_reactions Key Derivatization Reactions cluster_products Diverse Product Classes cluster_screening Downstream Application A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Boronic Acid/Ester Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine/N-Heterocycle Pd Catalyst, Base D Ullmann Condensation (C-O Bond Formation) A->D Phenol/Alcohol Cu Catalyst, Base E Bi-aryl & Heteroaryl Acetamides B->E F Aryl-Amine & N-Heterocycle Acetamides C->F G Aryl-Ether Acetamides D->G H Purified Compound Library for Biological Screening E->H F->H G->H

Figure 1: High-level workflow for generating a diverse chemical library.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Suzuki-Miyaura C-C Coupling

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide.[4] It is exceptionally reliable for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing bi-aryl and heteroaryl-aryl structures. The choice of a phosphine ligand is critical for catalytic efficiency.

Materials & Reagents:

ReagentCAS No.M.W.Suggested Grade
This compound5439-13-4214.07>98%
Phenylboronic Acid98-80-6121.93>97%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Catalyst Grade
SPhos (Ligand)657408-07-6410.48>98%
Potassium Phosphate (K₃PO₄)7778-53-2212.27Anhydrous, >98%
1,4-Dioxane123-91-188.11Anhydrous
Deionized Water7732-18-518.02HPLC Grade

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (214 mg, 1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv) and potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv).

  • Add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

    • Causality: A 1:2 Pd:Ligand ratio is used to ensure the formation of the active monoligated Pd(0) species, which is crucial for efficient catalytic turnover. SPhos is a bulky, electron-rich ligand that promotes both oxidative addition and the rate-limiting reductive elimination step.

  • Seal the flask with a rubber septum. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 4-6 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(biphenyl-4-yl)acetamide.

Protocol 2: Buchwald-Hartwig C-N Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6][7][8] This reaction is exceptionally broad in scope and is a cornerstone of modern medicinal chemistry for accessing aryl amines. The use of a strong, non-nucleophilic base and a sterically hindered phosphine ligand is critical for success.

G cluster_inputs cluster_output Pd0 Pd(0)L OA_complex Ar-Pd(II)-X (L) Pd0->OA_complex Oxidative Addition Amine_complex Ar-Pd(II)-NHR'R'' (L) OA_complex->Amine_complex Ligand Exchange Amine_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amine_complex->Product ArX Ar-X Amine HNR'R'' + Base

Figure 2: Simplified Buchwald-Hartwig amination catalytic cycle.

Materials & Reagents:

ReagentCAS No.M.W.Suggested Grade
This compound5439-13-4214.07>98%
Morpholine110-91-887.12>99%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Catalyst Grade
XPhos (Ligand)564483-18-7476.66>98%
Sodium tert-butoxide (NaOtBu)865-48-596.10>98%
Toluene108-88-392.14Anhydrous

Equipment:

  • Glovebox (recommended for handling NaOtBu and catalyst) or Schlenk line

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a glovebox: Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) to a Schlenk flask.

    • Causality: NaOtBu is a strong, hindered base required to deprotonate the amine or the palladium-amine complex without competing as a nucleophile. XPhos is a highly effective bulky ligand that facilitates the challenging reductive elimination step, leading to C-N bond formation.[7]

  • Add this compound (214 mg, 1.0 mmol, 1.0 equiv).

  • Remove the flask from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Seal the flask and place it in a preheated oil bath at 110 °C. Stir for 8-12 hours.

  • Monitoring: Check for the disappearance of the starting material by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to obtain the desired 2-(4-morpholinophenyl)acetamide.

Protocol 3: Ullmann C-O Condensation (Ether Synthesis)

Principle: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[9][10] While traditionally requiring harsh conditions, modern variations using ligands like L-proline or 1,10-phenanthroline allow the reaction to proceed at lower temperatures with improved yields, making it a viable alternative to palladium-catalyzed methods.

Materials & Reagents:

ReagentCAS No.M.W.Suggested Grade
This compound5439-13-4214.07>98%
Phenol108-95-294.11>99%
Copper(I) Iodide (CuI)7681-65-4190.45>98%
L-Proline147-85-3115.13>99%
Cesium Carbonate (Cs₂CO₃)534-17-8325.82>99%
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous

Equipment:

  • Reaction vial with a screw cap

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Step-by-Step Procedure:

  • To a reaction vial, add this compound (214 mg, 1.0 mmol, 1.0 equiv), phenol (113 mg, 1.2 mmol, 1.2 equiv), and cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv).

  • Add copper(I) iodide (19 mg, 0.1 mmol, 10 mol%) and L-proline (23 mg, 0.2 mmol, 20 mol%).

    • Causality: Cu(I) is the active catalytic species. L-proline acts as a ligand, solubilizing the copper salt and facilitating the coupling reaction, allowing for milder conditions than the traditional ligand-free Ullmann reaction.[9] Cs₂CO₃ is a strong base that is highly effective in polar aprotic solvents like DMSO.

  • Add anhydrous DMSO (4 mL).

  • Seal the vial tightly and stir the mixture in a preheated oil bath at 120 °C for 12-18 hours.

  • Monitoring: The reaction can be followed by LC-MS analysis of small aliquots.

  • Work-up: Cool the reaction to room temperature. Dilute with a large volume of water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers. Wash thoroughly with water (2 x 25 mL) to remove DMSO, then wash with brine (25 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, 2-(4-phenoxyphenyl)acetamide.

Library Purification and Characterization

Purification: For a library of compounds, parallel flash chromatography or mass-directed preparative HPLC are efficient methods for purification. The goal for screening compounds is typically >95% purity.

Characterization: The identity and purity of all synthesized derivatives must be confirmed.

  • LC-MS: To confirm the molecular weight of the product and assess purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Summary of Expected Analytical Data:

CompoundStructureExpected M+H⁺Key ¹H NMR Signals (δ, ppm in CDCl₃)
Starting Material This compound214.0/216.0~7.45 (d, 2H), ~7.15 (d, 2H), ~5.5-6.0 (br s, 2H, NH₂), ~3.55 (s, 2H)
Suzuki Product 2-(biphenyl-4-yl)acetamide212.1~7.60-7.30 (m, 9H), ~5.5-6.0 (br s, 2H, NH₂), ~3.70 (s, 2H)
Buchwald Product 2-(4-morpholinophenyl)acetamide221.1~7.20 (d, 2H), ~6.90 (d, 2H), ~5.5-6.0 (br s, 2H, NH₂), ~3.85 (t, 4H), ~3.50 (s, 2H), ~3.15 (t, 4H)
Ullmann Product 2-(4-phenoxyphenyl)acetamide228.1~7.40-6.90 (m, 9H), ~5.5-6.0 (br s, 2H, NH₂), ~3.60 (s, 2H)

Conclusion and Outlook for Biological Screening

The protocols detailed herein provide a robust framework for the rapid and efficient generation of a diverse chemical library based on the this compound scaffold. These methods are scalable and amenable to parallel synthesis, enabling the production of hundreds of unique analogs. The resulting compound library, once purified and characterized, is ready for high-throughput screening (HTS) across a wide range of biological assays. Given the known biological activities of the phenylacetamide core, screening for anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory activities would be a logical starting point.[1][2][11][12] The structural data gathered from these screens will be invaluable for establishing clear SAR and guiding the next phase of drug discovery.

References

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. (2024, September 5). PubMed. Retrieved from [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022, March 1). ScienceDirect. Retrieved from [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved from [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 17). ResearchGate. Retrieved from [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022, February 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). National Center for Biotechnology Information. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

large-scale synthesis of 2-(4-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 2-(4-Bromophenyl)acetamide CAS: 74860-13-2 Formula:


Molecular Weight:  214.06  g/mol [1][2]

This Application Note details a robust, scalable protocol for the synthesis of this compound, a critical intermediate in the manufacture of active pharmaceutical ingredients (APIs) targeting histamine receptors and enzyme inhibitors.[1]

While various routes exist—including the partial hydrolysis of 4-bromophenylacetonitrile—this guide prioritizes the Acid Chloride Activation Route .

  • Why this route? The nitrile hydrolysis route (Radziszewski reaction) often suffers from "over-hydrolysis" to the carboxylic acid on large scales due to heat transfer limitations. The Acid Chloride route, utilizing Thionyl Chloride (

    
    ) and catalytic DMF, offers strict stoichiometric control, high atom economy regarding the carbon skeleton, and simplified workup via precipitation.
    

Part 2: Process Safety Management (PSM)

Critical Hazards:

  • Thionyl Chloride (

    
    ):  Reacts violently with water to release 
    
    
    
    and
    
    
    gases. Must be handled in a closed system with a caustic scrubber.
  • Exotherm Control: The quenching of the acid chloride into aqueous ammonia is highly exothermic. Failure to control addition rates can lead to "boil-over" events.[1]

  • Sensitization: 4-Bromophenylacetic acid derivatives can be skin and respiratory irritants. Full PPE (respirator, chemically resistant gloves) is mandatory.

Part 3: Reaction Mechanics & Logic

The synthesis proceeds in two distinct unit operations performed in a single reactor train (Telescoped Process).

Step 1: Activation (Vilsmeier-Haack Mechanism) The carboxylic acid is converted to the acid chloride. We utilize N,N-Dimethylformamide (DMF) as a catalyst.[1]

  • Causality: DMF reacts with

    
     to form the highly reactive Vilsmeier reagent (chloroiminium ion). This species attacks the carboxylic acid much faster than 
    
    
    
    alone, allowing the reaction to proceed at lower temperatures (
    
    
    ) and preventing thermal decomposition of the aromatic ring.

Step 2: Amidation (Schotten-Baumann conditions) The acid chloride is treated with aqueous ammonia.

  • Causality: We employ "Inverse Addition" (adding Acid Chloride to Ammonia). This ensures the amine is always in large excess relative to the acylating agent, minimizing the formation of the secondary amide dimer (diacylamine) impurity.

Visualizing the Pathway

ReactionPathway Start 4-Bromophenylacetic Acid (Solid) Intermed Acid Chloride Intermediate (In Solution) Start->Intermed Activation (45-50°C) Reagent1 SOCl2 + DMF (Cat.) (Toluene Solvent) Reagent1->Intermed Product This compound (Precipitate) Intermed->Product Amidation (Inverse Addition) Gas Byproducts: SO2(g), HCl(g) Intermed->Gas Off-gassing Reagent2 Aq. Ammonia (NH4OH) (Excess, 5°C) Reagent2->Product

Caption: Figure 1. Reaction cascade transforming the acid precursor to the amide via the Vilsmeier-activated acid chloride.

Part 4: Detailed Protocol (1.0 kg Scale)

Reagent Table:

ReagentMW ( g/mol )Equiv.[3]Mass/VolDensityRole
4-Bromophenylacetic acid 215.051.01.00 kgSolidSM
Thionyl Chloride 118.971.2664 g (405 mL)1.64Reagent
DMF 73.090.0517 g (18 mL)0.94Catalyst
Toluene 92.14N/A4.0 L0.87Solvent
Ammonium Hydroxide (28%) 35.054.0~2.5 L0.90Reagent
Phase A: Acid Chloride Formation[1][3]
  • Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a scrubber line connected to a NaOH trap.

  • Charging: Charge Toluene (3.5 L) and 4-Bromophenylacetic acid (1.0 kg) . Stir at 150 RPM. Result is a slurry.

  • Catalyst: Add DMF (18 mL) via syringe.

  • Activation: Heat jacket to 45°C. Add Thionyl Chloride (405 mL) dropwise over 60 minutes via an addition funnel.

    • Observation: Vigorous gas evolution (

      
      ) will occur. The slurry will gradually dissolve into a clear yellow solution.
      
  • Completion: Stir at 50°C for 2 hours.

    • IPC (In-Process Control):[1] Aliquot 100

      
      L, quench in MeOH.[1] Analyze by HPLC. Target: < 1.0% unreacted acid (as methyl ester).
      
  • Concentration (Optional but Recommended): Apply mild vacuum (600 mbar) to remove excess

    
     and dissolved 
    
    
    
    .
Phase B: Amidation (Inverse Addition)
  • Receiver Setup: In a separate 20 L vessel, charge Ammonium Hydroxide (2.5 L) and Water (1.0 L) . Cool to 0-5°C.[1]

  • Transfer: Transfer the warm Acid Chloride/Toluene solution into the addition funnel above the Ammonia vessel.

  • Quench: Slowly add the Acid Chloride solution to the Ammonia over 90 minutes.

    • Critical Parameter: Maintain internal temperature < 20°C. The reaction is instantaneous and highly exothermic.

    • Observation: A thick white precipitate forms immediately.

  • Aging: Once addition is complete, warm the slurry to 20-25°C and stir for 1 hour to ensure clumping is broken up and pH is stable (must be basic, pH > 9).

Phase C: Isolation & Purification
  • Filtration: Filter the slurry through a polypropylene filter cloth or Nutsche filter.

  • Washing:

    • Wash 1: Water (2.0 L) to remove ammonium salts.

    • Wash 2: Cold Toluene (1.0 L) to remove organic impurities.

  • Drying: Dry the wet cake in a vacuum oven at 50°C for 12 hours.

  • Yield: Expected mass: 0.85 – 0.92 kg (85-92% Yield).

Part 5: Analytical Validation

Self-Validating System: The protocol includes a specific "wash" sequence.[4] The water wash removes inorganic salts (


), while the toluene wash removes unreacted dimer or organic impurities. If the filtrate from Wash 2 is clear, the product purity is likely high.

Specification Table:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification H-NMR / IRConforms to structure (Amide C=O stretch ~1650

)
Melting Point DSC / Capillary188°C - 193°C (Distinct from 4-bromoacetanilide @ 167°C)
Purity HPLC (210 nm)> 98.5% Area
Residual Solvent GC-HSToluene < 890 ppm
Process Workflow Diagram

ProcessFlow Reactor1 Reactor A: Activation (Toluene + Acid + SOCl2) Scrubber Scrubber System (NaOH Trap) Reactor1->Scrubber Gas Exhaust Reactor2 Reactor B: Quench (Aq. Ammonia, <20°C) Reactor1->Reactor2 Transfer Acid Chloride Filter Filtration Unit (Solid/Liquid Separation) Reactor2->Filter Slurry Transfer Dryer Vacuum Dryer (50°C) Filter->Dryer Wet Cake QC QC Analysis (HPLC/NMR) Dryer->QC Final Lot

Caption: Figure 2.[1][5] Unit operation flow for the 1 kg scale-up campaign.

Part 6: Troubleshooting & Causality

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete removal of Toluene or presence of residual DMF.

    • Fix: Ensure the final toluene wash is cold. Recrystallize from hot Ethanol/Water (80:20) if necessary.

  • Issue: Dark Coloration.

    • Cause: Reaction temperature during Activation (Step A) exceeded 60°C, causing chlorination of the benzylic position or polymerization.

    • Fix: Strictly control Step A temp at 45-50°C.

  • Issue: Product Melting Point is ~167°C.[6]

    • Cause: You have synthesized 4-Bromoacetanilide (N-(4-bromophenyl)acetamide) by mistake, likely by using 4-Bromoaniline and Acetyl Chloride.[1]

    • Fix: Verify starting material is 4-Bromophenylacetic acid .[1][7][8]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 256951, this compound. Retrieved from [Link]

  • Organic Syntheses. (1928). p-Bromophenylacetic Acid (Precursor Synthesis). Org. Synth. 8, 42. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] (General Process Chemistry grounding). Retrieved from [Link]

  • Gowda, B. T., et al. (2009).[9] 2-Bromo-N-(4-bromophenyl)acetamide.[1][5] Acta Crystallographica Section E. (Structural comparison reference). Retrieved from [Link]

Sources

experimental setup for the amidation of 4-bromophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details two validated protocols for the amidation of 4-bromophenylacetic acid.

Method A (Acid Chloride Activation) is the preferred route for synthesizing the primary amide, 2-(4-bromophenyl)acetamide , due to its high atom economy and scalability. Method B (Direct Coupling) is recommended for synthesizing complex secondary or tertiary amides where neutral conditions are required to preserve sensitive functional groups.

Part 1: Executive Summary & Reaction Logic

ParameterMethod A: Acid Chloride Route Method B: Direct Coupling (EDC/HOBt)
Target Product Primary Amide (this compound)Substituted Amides (Secondary/Tertiary)
Key Reagent Thionyl Chloride (

)
EDC

HCl / HOBt
Reaction Type Nucleophilic Acyl Substitution (via Acyl Chloride)Carbodiimide-mediated Coupling
Atom Economy High (Byproducts:

,

)
Moderate (Byproduct: Urea derivative)
Purification Recrystallization (Ethanol/Water)Column Chromatography / Acid Wash
Mechanistic Workflow (Method A)

The carboxylic acid is first converted to the highly electrophilic acid chloride using thionyl chloride. This intermediate is then reacted with aqueous ammonia. The high reactivity of the acyl chloride overcomes the poor nucleophilicity of ammonia, driving the reaction to completion.

G Start 4-Bromophenylacetic Acid (Solid) Activation Activation (Reflux with SOCl2) Start->Activation  SOCl2, 80°C   Intermediate 4-Bromophenylacetyl Chloride (Oily Liquid/Low melt solid) Activation->Intermediate  -SO2, -HCl   Amidation Amidation (Add to NH4OH at 0°C) Intermediate->Amidation  NH3 (aq)   Product This compound (White Solid, mp 197-198°C) Amidation->Product  Precipitation  

Caption: Workflow for the conversion of 4-bromophenylacetic acid to its primary amide via acid chloride.

Part 2: Experimental Protocols

Protocol A: Synthesis of this compound

Target: Primary Amide | Scale: 10 mmol (approx. 2.15 g)

1. Reagents & Equipment:

  • 4-Bromophenylacetic acid (2.15 g, 10 mmol) [CAS: 1878-68-8]

  • Thionyl chloride (3.0 mL, ~40 mmol) [Excess required]

  • Ammonium hydroxide (28-30% aqueous solution, 20 mL)

  • Dichloromethane (DCM) (anhydrous)

  • Equipment: 50 mL Round-bottom flask (RBF), reflux condenser, drying tube (

    
    ), ice bath.
    

2. Step-by-Step Procedure:

Step I: Formation of 4-Bromophenylacetyl Chloride

  • Setup: Place 2.15 g of 4-bromophenylacetic acid into a dry 50 mL RBF.

  • Addition: Add 3.0 mL of thionyl chloride. Note: No solvent is strictly necessary if the neat reaction refluxes well, but 5 mL of dry DCM can be added to improve solubility.

  • Reflux: Attach a reflux condenser topped with a drying tube. Heat the mixture to gentle reflux (oil bath ~80°C) for 2 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Isolation: Once gas evolution ceases, cool the flask. Remove excess thionyl chloride under reduced pressure (rotary evaporator).

    • Checkpoint: The residue is 4-bromophenylacetyl chloride [CAS: 37859-24-8].[1][2] It typically appears as a yellow/brown oil or low-melting solid.

    • Caution: This intermediate is corrosive and hydrolyzes violently. Proceed immediately to Step II.

Step II: Amidation

  • Preparation: Cool 20 mL of concentrated ammonium hydroxide in a 100 mL Erlenmeyer flask to 0-5°C using an ice bath.

  • Dilution: Dissolve the crude acid chloride residue in 5-10 mL of dry DCM.

  • Addition: Dropwise, add the acid chloride solution to the stirring ammonia solution. A white precipitate will form immediately.

    • Exothermic Control: Maintain temperature <10°C to minimize hydrolysis back to the acid.

  • Reaction: Stir vigorously for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

Step III: Purification

  • Filtration: Filter the white solid under vacuum (Buchner funnel). Wash the cake with cold water (

    
     mL) to remove ammonium chloride salts.
    
  • Recrystallization: The crude product is often pure enough, but for analytical grade:

    • Dissolve the solid in a minimum amount of boiling ethanol (~95%).

    • Add hot water dropwise until persistent turbidity is observed.

    • Cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Protocol B: Direct Coupling (EDC/HOBt Method)

Target: Substituted Amides (e.g., N-Benzyl-2-(4-bromophenyl)acetamide) | Scale: 1 mmol

1. Reagents:

  • 4-Bromophenylacetic acid (215 mg, 1 mmol)

  • Amine (e.g., Benzylamine) (1.1 mmol)

  • EDC

    
    HCl (1.2 mmol)
    
  • HOBt (1.2 mmol) (or Oxyma Pure for greener alternative)

  • DIPEA (Diisopropylethylamine) (2 mmol)

  • Solvent: DMF or DCM (5 mL)

2. Procedure:

  • Activation: Dissolve the acid (1 mmol), HOBt (1.2 mmol), and EDC

    
    HCl (1.2 mmol) in dry DCM (5 mL) at 0°C. Stir for 15 minutes.
    
  • Coupling: Add the amine (1.1 mmol) and DIPEA (2 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Dilute with ethyl acetate (20 mL). Wash successively with:

    • 1M HCl (removes unreacted amine/EDC)

    • Sat.

      
       (removes unreacted acid/HOBt)
      
    • Brine[3][4]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/Ethyl Acetate).
    

Part 3: Characterization & Validation

To validate the synthesis, compare the isolated product against these standard physicochemical properties.

PropertyThis compound (Target)4-Bromoacetanilide (Common Impurity/Confusion)
Structure


CAS No. 74860-13-2 103-88-8
Melting Point 197 - 198 °C [1]166 - 170 °C
Appearance White crystalline solidWhite solid
1H NMR (DMSO-d6)

7.48 (d, 2H, Ar-H), 7.22 (d, 2H, Ar-H), 7.40 (br s, 1H, NH), 6.90 (br s, 1H, NH), 3.38 (s, 2H,

)
Distinct methyl singlet at

2.0 ppm (absent in target)

Critical Distinction: Ensure you have synthesized the phenylacetamide (amide of the acetic acid side chain) and not the acetanilide (acetylated aniline). The melting point is the quickest diagnostic tool; the target amide melts significantly higher (~198°C) than the anilide (~168°C).

Part 4: Safety & Troubleshooting

Hazard Management:

  • Thionyl Chloride: Highly toxic and corrosive.[5] Reacts violently with water to release HCl and SO2. Must be used in a fume hood. Quench excess reagent carefully by dripping into a large volume of ice/bicarbonate mixture.

  • 4-Bromophenylacetyl Chloride: Potent lachrymator. Avoid skin contact. If stored, keep under inert gas at 2-8°C [2].

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of acid chlorideEnsure glassware is bone-dry. Use fresh thionyl chloride. Keep ammonia solution cold.
Oily Product Residual solvent or impuritiesRecrystallize from Ethanol/Water. Scratch flask with glass rod to induce nucleation.
Yellow Coloration Bromine impurities or oxidationWash the organic layer (Method B) or solid (Method A) with dilute sodium thiosulfate solution.

References

  • ChemicalBook. (n.d.). This compound Properties and Melting Point. Retrieved January 30, 2026, from

  • Oakwood Chemical. (n.d.). Safety Data Sheet: (4-Bromophenyl)acetyl chloride. Retrieved January 30, 2026, from

  • PubChem. (2025).[5][6][7] this compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from

  • Org. Synth. (1928). General methods for acid chloride formation. Organic Syntheses, Coll. Vol. 1, p.147. (Adapted for 4-bromo derivative).[2][3][6][8][9][10][11][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-Bromophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-2024 Subject: Yield Improvement & Troubleshooting for 2-(4-Bromophenyl)acetamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Executive Summary & Molecule Identification

User Caution: Before proceeding, verify your target structure. There is frequent nomenclature confusion in this class of compounds.

  • Target Molecule: this compound (CAS: 74860-13-2)[1][2][3][4]

    • Structure:

      
      
      
    • Backbone: Phenylacetic acid derivative.[1][2][4][5]

  • Common Confusions:

    • N-(4-Bromophenyl)acetamide (4'-Bromoacetanilide): Aniline derivative.[1][2][4][5][6]

    • 2-Bromo-N-(4-bromophenyl)acetamide:

      
      -bromoamide derivative.[1][2][3][4][5][7]
      

This guide focuses strictly on the high-yield synthesis of the phenylacetic acid derivative via two primary workflows: Acid Chloride Activation (Recommended for purity/yield) and Nitrile Hydrolysis (Recommended for cost/atom economy).[1][2]

Synthesis Workflows

Module A: The Acid Chloride Protocol (Primary Recommendation)

Best for: High yield (>90%), scale-up, and ease of purification.[1][2]

The Logic

Direct reaction of the carboxylic acid with ammonia is inefficient due to ammonium salt formation (


), which requires high heat to dehydrate.[2] We bypass this by activating the carboxyl group with Thionyl Chloride (

), creating a highly reactive acid chloride intermediate that couples instantly with ammonia.[2]
Protocol
  • Activation: Suspend 4-Bromophenylacetic acid (1.0 eq) in dry DCM or Toluene.

  • Catalysis: Add DMF (2-3 drops) . Why? DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.[1][2]

  • Chlorination: Add Thionyl Chloride (1.5 eq) dropwise. Reflux until gas evolution (

    
    ) ceases (approx. 2-3 hours).[1][2][3][4]
    
  • The Critical Step (Solvent Chase): Evaporate the solvent in vacuo.[2][4] Re-dissolve the residue in fresh Toluene and evaporate again.

    • Senior Scientist Note: You MUST remove excess

      
      .[1][2][4] If you carry it forward, it reacts violently with ammonia to form massive amounts of 
      
      
      
      smoke, which traps your product and lowers yield.[2]
  • Amidation: Dissolve the residue in dry DCM. Add this solution dropwise to a stirred, cooled (0°C) solution of Aqueous Ammonia (28%, excess) or Ammonia in Methanol .

  • Isolation: Filter the resulting white precipitate. Wash with water (to remove

    
    ) and hexanes.[1][2][4]
    
Module B: The Nitrile Hydrolysis Protocol (Alternative)

Best for: Starting from 4-Bromobenzyl cyanide; avoiding moisture-sensitive reagents.[1][2][3][4]

The Logic

Nitriles (


) are at the same oxidation state as carboxylic acids.[1][2][4] Hydrolysis proceeds through the amide to the acid.[4] The challenge is Kinetic Control : stopping the reaction at the amide before it hydrolyzes further to the acid.
Protocol
  • Preparation: Dissolve 4-Bromobenzyl cyanide (1.0 eq) in Conc. Sulfuric Acid (

    
    , 10 vol) .[1][2][4]
    
  • Temperature Control: Stir at 0°C to 20°C for 4-12 hours.

    • Warning: Do not heat.[1][2][4] Heating >50°C pushes the equilibrium to 4-Bromophenylacetic acid (the hydrolysis byproduct).[1][2][4]

  • Quenching: Pour the viscous mixture slowly onto Crushed Ice . The amide is insoluble in dilute acid and will precipitate.[4]

  • Isolation: Filter immediately. Neutralize the filtrate with

    
     to check for further precipitation.[2][4]
    

Decision & Troubleshooting Logic

The following diagram illustrates the decision process and troubleshooting steps for low yield scenarios.

SynthesisLogic Start Select Precursor Decision Starting Material? Start->Decision AcidRoute 4-Bromophenylacetic Acid Decision->AcidRoute NitrileRoute 4-Bromobenzyl Cyanide Decision->NitrileRoute SOCl2 React with SOCl2 + DMF AcidRoute->SOCl2 Evap Evaporate & Toluene Chase (Critical Step) SOCl2->Evap Ammonia Add to Cold NH3 Evap->Ammonia Prob_Sticky Problem: Sticky/Brown Solid Ammonia->Prob_Sticky Impurities Prob_LowYield Problem: Low Yield (Trapped in Mother Liquor) Ammonia->Prob_LowYield Excess SOCl2 H2SO4 Conc. H2SO4 (0-20°C) NitrileRoute->H2SO4 Quench Pour onto Ice H2SO4->Quench Quench->Prob_Sticky Oligomers Prob_Acid Problem: Product is Acidic (Over-hydrolysis) Quench->Prob_Acid Too Hot Sol_Recryst Recrystallize: EtOH/H2O or Ethyl Acetate Prob_Sticky->Sol_Recryst Sol_Temp Reduce Temp to <20°C Shorten Time Prob_Acid->Sol_Temp Sol_Azeo Ensure complete SOCl2 removal (Azeotrope) Prob_LowYield->Sol_Azeo

Figure 1: Synthesis workflow and troubleshooting logic tree for this compound.

Troubleshooting FAQ (Senior Scientist Notes)

Q1: My product from the Acid Chloride route is a sticky brown solid, not a white powder. Why?

Diagnosis: This is usually due to residual Thionyl Chloride or DMF decomposition .[1][2][4]

  • Mechanism: Residual

    
     reacts with ammonia to form 
    
    
    
    and heat.[1][2][4] The heat can cause the amide to polymerize slightly or degrade.[4]
  • Fix:

    • The Toluene Chase: After the

      
       reflux, add toluene and evaporate to dryness twice. This azeotropically removes the thionyl chloride.[2][4]
      
    • Wash: Triturate the sticky solid with cold water (dissolves

      
      ) followed by a small amount of cold diethyl ether (removes organic impurities).[1][2][4]
      
Q2: In the Nitrile route, I isolated 4-Bromophenylacetic acid instead of the amide.

Diagnosis: Over-hydrolysis (Thermodynamic control took over).

  • Mechanism:

    
    .[1][2][3][4] The second step is favored by heat.[2][4]
    
  • Fix:

    • Strictly maintain temperature below 20°C .

    • Reduce reaction time. Monitor by TLC (the amide is much more polar than the nitrile but less polar than the acid).[2]

    • Switch to Alkaline Hydrolysis with Urea-Hydrogen Peroxide (UHP) if acid sensitivity is an issue.[1][2][4]

Q3: What is the best solvent for recrystallization?

Based on solubility data and crystal habit studies:

Solvent SystemSuitabilityNotes
Ethanol / Water (9:1) Excellent Standard for phenylacetamides.[1][2][3][4] Dissolve in hot EtOH, add H2O until turbid, cool.
Ethyl Acetate Good Produces block-like crystals [1].[1][2][3][4][8] Good for removing non-polar impurities.[1][2][4]
Toluene ModerateGood for removing unreacted acid precursor, but solubility is lower.[2][3][4]
Q4: My yield is <50%. Where did I lose the product?

Diagnosis: Solubility loss in the mother liquor.[2][4]

  • Analysis: this compound has moderate solubility in polar organic solvents.[1][2][3][4][7]

  • Fix:

    • If you poured the reaction into water (Acid Chloride route), the product might be partially soluble if the volume is huge.[4] Salt out the aqueous layer with NaCl and extract with Ethyl Acetate.[4]

    • Check the pH.[1][2][4] Ensure the final mixture is neutral.

References

  • Gowda, B. T., et al. (2009).[1][2][4][5] "2-Bromo-N-(4-bromophenyl)acetamide."[1][2][3][4][5] Acta Crystallographica Section E, E65, o1955.[2][4][5] (Note: Used for crystal habit/solubility insights of analogous systems).[1][2][4] Link

  • PubChem. "this compound (CID 256951)."[1][2][3][4] National Library of Medicine.[1][2][4] Link

  • Organic Chemistry Portal. "Hydrolysis of Nitriles to Amides." (General mechanistic reference for Module B). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Acid Chloride preparation and Nitrile Hydrolysis conditions).

Sources

Technical Support Center: Minimizing Byproduct Formation in Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Acetamide Synthesis & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Diagnostic Triage: Identify Your Impurity Profile

Before altering your synthesis parameters, use this decision matrix to identify the specific byproduct pathway affecting your yield. Most "acetamide" failures stem from three distinct kinetic pitfalls.

DiagnosticTriage Start START: Analyze Crude Mixture (LC-MS / 1H-NMR) Q1 Is the molecular weight (M+H)+ = Target + 42 Da? Start->Q1 Result_Diacyl DIACYLATION DETECTED (Imide Formation) See Guide A Q1->Result_Diacyl Yes Q2 Is the starting material consumed but yield is low? Q1->Q2 No Result_Hydrolysis REAGENT HYDROLYSIS (Acetic Acid Formation) See Guide C Q2->Result_Hydrolysis Yes (Acidic pH) Q3 Are -OH groups present in the substrate? Q2->Q3 No Result_O_Acyl CHEMOSELECTIVITY FAILURE (O-Acetylation) See Guide B Q3->Result_O_Acyl Yes (Ester signals) Result_Oligomer OLIGOMERIZATION (Thermal Degradation) See FAQ Q3->Result_Oligomer No

Figure 1: Diagnostic flowchart for rapid identification of acetamide synthesis failure modes based on crude spectral data.

Deep Dive Troubleshooting Guides

Guide A: The "Imide" Trap (Diacetylation)

Symptom: Appearance of a byproduct with


 Da mass shift relative to the product. In 

H-NMR, the N-H proton signal disappears completely, and integration of the acetyl methyl group doubles.

Root Cause: Primary amines (


) react to form secondary amides (

). However, the remaining amide proton is still acidic (

in DMSO, but lower in the presence of acylating agents). Excess reagent and high temperatures drive a second attack, forming the thermodynamically stable imide (

).

Corrective Action:

  • Stoichiometry Control: Reduce Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    ) to 1.05 equivalents .
  • Temperature Modulation: Diacetylation is endothermic relative to monoacetylation. Maintain reaction temperature < 40°C .

  • Base Selection: Switch from strong bases (TEA/DIEA) to a buffered system or use catalytic DMAP. Strong bases can deprotonate the mono-amide, accelerating the second acylation.

Guide B: Chemoselectivity Failure (O- vs. N-Acetylation)

Symptom: In substrates containing both


 and 

groups (e.g., amino alcohols), you observe ester formation (O-acetylation) alongside or instead of amide formation.

Root Cause: While amines are more nucleophilic than alcohols, "hard" acylating agents (like


) in non-polar solvents can attack the oxygen due to charge density.

Corrective Action:

  • The "Green" Shift: Switch to an aqueous biphasic system (Schotten-Baumann conditions). Water suppresses O-acylation because the hydroxide/water solvates the alcohol, rendering it less nucleophilic, while the amine remains reactive.

  • Protocol: Use

    
     in saturated brine  with Sodium Acetate. (See Protocol 1 below).
    
Guide C: Reagent Hydrolysis (The "Dead" Reaction)

Symptom: Starting material remains unreacted, but the acylating reagent is consumed. Strong smell of acetic acid.

Root Cause: Moisture contamination.


 hydrolyzes violently; 

hydrolyzes slowly but accelerates with acid catalysis (autocatalysis by formed acetic acid).

Corrective Action:

  • Solvent Drying: Ensure DCM or THF is dried over molecular sieves (3Å).

  • Reagent Quality: Distill

    
     if it has turned yellow/brown.
    
  • Alternative: Use N-acetylimidazole (mild, less moisture sensitive) for sensitive substrates.

Optimized Protocols

Protocol 1: Chemoselective N-Acetylation in Aqueous Media

Best for: Amino alcohols, hydrophilic amines, and "Green Chemistry" compliance.

Mechanism: This biphasic system utilizes the "salting-out" effect. The high ionic strength of brine forces the organic amine to the interface, while the water scavenges the HCl byproduct and suppresses esterification.

ParameterSpecification
Reagent Acetyl Chloride (

)
Solvent Saturated Brine (NaCl in

)
Base Sodium Acetate (

)
Stoichiometry Amine (1.0 eq) : AcCl (1.1 eq) : NaOAc (1.5 eq)
Temperature 0°C to Room Temperature

Step-by-Step:

  • Dissolve Sodium Acetate (1.5 eq) in saturated brine (10 mL per gram of amine).

  • Add the Amine substrate.[1] If insoluble, add a minimal amount of Acetone or THF to solubilize.

  • Cool the mixture to 0°C in an ice bath.

  • Add Acetyl Chloride (1.1 eq) dropwise over 15 minutes. Caution: Exothermic.

  • Stir vigorously for 30–60 minutes.

  • Quench: Add saturated

    
     until effervescence ceases.
    
  • Isolation: The product often precipitates. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate.

Validation:

  • Check

    
    H-NMR: Amide -NH signal should be a broad singlet (approx. 6-8 ppm). Ester -CH protons (if O-acylation occurred) would shift downfield by ~1.0 ppm compared to the starting material; absence of this shift confirms selectivity.
    
Protocol 2: Catalytic Hydration of Nitriles

Best for: Synthesizing primary acetamides (


) without hydrolysis to acid.

Workflow Visualization:

NitrileHydration Nitrile Nitrile (R-CN) Complex Metal-Nitrile Complex Nitrile->Complex + Catalyst (Zn, Co, or Au) Intermediate Imidic Acid Intermediate Complex->Intermediate + H2O Amide Primary Amide (R-CONH2) Intermediate->Amide Tautomerization Acid Carboxylic Acid (Over-hydrolysis) Amide->Acid Avoid: High Temp / Strong Acid

Figure 2: Pathway for catalytic hydration. The goal is to arrest the reaction at the Amide stage.

Methodology:

  • Catalyst: Use Zinc Acetate or Co(II) salts. These act as Lewis acids to activate the nitrile carbon without being strong enough to catalyze the amide hydrolysis.

  • Solvent: Water/Isopropanol (1:1).

  • Conditions: Reflux (80°C) for 4-12 hours.

  • Purification: Upon cooling, the amide often crystallizes. If not, remove isopropanol under vacuum and extract.

Frequently Asked Questions (FAQ)

Q: Why is my acetamide product turning yellow/brown upon drying? A: This indicates trace acid contamination (HCl or Acetic Acid) catalyzing thermal degradation or oxidation of the amine.

  • Fix: Ensure the final wash during workup is with saturated

    
     (pH ~8). For strictly neutral isolation, wash with phosphate buffer (pH 7.0).
    

Q: Can I use Acetyl Chloride with a secondary amine (R2-NH)? A: Yes, but secondary amines are sterically hindered. You must use a "proton scavenger" base like Pyridine or Triethylamine (2.0 eq) to drive the reaction. Without the base, the HCl formed will protonate the unreacted amine, stalling the reaction at 50% conversion.

Q: How do I remove the N,N-diacetyl impurity if it has already formed? A: Diacetylamines (imides) are much more labile (unstable) to base hydrolysis than mono-amides.

  • Rescue Protocol: Treat the crude mixture with dilute NaOH/MeOH at room temperature for 30 minutes. This selectively cleaves one acetyl group from the imide, reverting it to the desired mono-amide, without hydrolyzing the mono-amide itself.

References

  • N,N-Diacetylamines as Byproducts

    • Title: N,N-Diacetylamines as By-products from the Acetylation of Amines.[2]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Green Aqueous Acetylation

    • Title: Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.[1]

    • Source: Journal of Chemical Sciences (Indian Academy of Sciences).[1]

    • URL:[Link]

  • Nitrile Hydration Catalysis

    • Title: Catalytic Hydration of Benzonitrile and Acetonitrile using Nickel(0).[3]

    • Source: ResearchG
    • URL:[Link]

  • General Protection/Deprotection

    • Title: Acetyl Protection - Common Conditions.[4][5]

    • Source: Common Organic Chemistry.[4][5]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting 2-(4-Bromophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

Warning: Isomer Confusion Risk Before troubleshooting, verify your target structure. There is a frequent confusion in literature and commercial catalogs between 2-(4-bromophenyl)acetamide (Target) and its isomer N-(4-bromophenyl)acetamide (Reverse Amide).

FeatureTarget Molecule Common Isomer (Incorrect)
Name This compound N-(4-Bromophenyl)acetamide
Structure 4-Br-C₆H₄-CH₂-CONH₂ CH₃-CO-NH-C₆H₄-Br
CAS 74860-13-2 103-88-8
Melting Point 197–198 °C [1, 2]166–167 °C [3, 4]
Precursor 4-Bromophenylacetic acid4-Bromoaniline

If your product melts at ~167 °C, you likely synthesized the N-aryl isomer or used the wrong starting material.

Primary Synthetic Routes & Troubleshooting

Method A: Acid Chloride Activation (Standard Lab Scale)

Pathway: 4-Bromophenylacetic acid


 Thionyl Chloride 

Acid Chloride

Ammonia Quench.
Q: My yield is consistently below 50%. Where is the product going?

Diagnosis: This is typically due to hydrolytic reversion or work-up solubility losses .

  • Mechanism: The acid chloride intermediate is highly moisture-sensitive. If the ammonia source is aqueous (

    
    ) and the addition is too slow or insufficiently cold, water competes with ammonia, hydrolyzing the intermediate back to the starting acid.
    
  • Solution:

    • Use Anhydrous Conditions: Switch from aqueous ammonia to ammonia gas bubbled into an anhydrous solvent (e.g., THF or Dichloromethane) or use a saturated solution of

      
       in Methanol/Dioxane.
      
    • Temperature Control: Maintain the quench temperature between 0–5 °C . Higher temperatures favor hydrolysis over amidation when water is present.

    • Check the Aqueous Layer: The target amide is sparingly soluble in cold water but can be partially soluble in the large volumes of water used in aqueous ammonia work-ups. Saturate the aqueous layer with NaCl and extract with Ethyl Acetate to recover dissolved product.

Q: The product is colored (yellow/brown) instead of white.

Diagnosis: Residual thionyl chloride (


) or iodine traces.
  • Cause: Excess

    
     traps sulfur dioxide and HCl in the crystal lattice or reacts with trace impurities to form colored sulfinyl species.
    
  • Solution:

    • Chase with Toluene: After refluxing with

      
      , strip the solvent, add fresh toluene, and strip again twice. This azeotropically removes residual thionyl chloride.
      
    • Wash Protocol: Wash the final solid with cold saturated sodium bicarbonate (

      
      ) to remove acidic impurities, then with cold hexanes.
      
Method B: Nitrile Hydrolysis (Industrial/Scale-Up)

Pathway: 4-Bromophenylacetonitrile


 Controlled Hydrolysis 

Amide.
Q: I am getting a mixture of Amide and Acid (4-bromophenylacetic acid). How do I stop at the Amide?

Diagnosis: Over-hydrolysis. The amide is an intermediate; thermodynamic conditions favor the carboxylic acid.

  • Mechanism: In strong acid or base with heat, the amide bond hydrolyzes further to the acid.

  • Solution:

    • Radical Control: Use Basic Peroxide Hydrolysis (

      
      ) at low temperature (room temp to 40°C) rather than refluxing acid/base. The peroxide mechanism (Radziszewski reaction) is highly selective for stopping at the amide.
      
    • Strict Monitoring: Stop the reaction immediately upon consumption of the nitrile (monitor via TLC/HPLC). Do not "soak" the reaction to ensure completion; it is better to accept 95% conversion than 20% over-hydrolysis.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and failure modes for the Acid Chloride route.

G Start Start: 4-Bromophenylacetic Acid Activation Activation: SOCl2 / DMF (cat) Reflux 2h Start->Activation Intermed Intermediate: Acid Chloride Activation->Intermed QuenchChoice Decision: Quench Method Intermed->QuenchChoice PathA Path A: Aqueous NH4OH (0°C, biphasic) QuenchChoice->PathA Standard Lab PathB Path B: NH3 in MeOH/THF (Anhydrous) QuenchChoice->PathB Recommended ResultA Risk: Hydrolysis Reversion (High Acid Impurity) PathA->ResultA If Temp > 5°C Workup Work-up: Evaporation & Recrystallization (EtOH) PathA->Workup If Controlled ResultB Success: High Amide Conversion PathB->ResultB ResultA->Start Recycle Acid ResultB->Workup Final Target: this compound (White Solid, MP 197°C) Workup->Final

Figure 1: Critical decision pathways in the acid chloride activation route. Path B (Anhydrous) minimizes the risk of reversion to the starting material.

Solubility & Purification Data

Use this table to optimize your work-up. The product is non-polar enough to dissolve in organics but polar enough to stick in aqueous phases if not salted out.

SolventSolubility (Cold)Solubility (Hot)Application
Water InsolubleSparingly SolubleWash solvent (removes salts/acids).
Ethanol LowHigh Ideal Recrystallization Solvent.
Ethyl Acetate ModerateHighExtraction solvent.
Dichloromethane ModerateHighReaction solvent (Acid Chloride step).
Hexanes InsolubleInsolubleAnti-solvent for precipitation.

Purification Protocol:

  • Dissolve crude solid in boiling Ethanol (95%).

  • Filter hot (remove inorganic salts).

  • Allow to cool slowly to Room Temp, then 4 °C.

  • Collect crystals.[1]

  • Expected Recovery: 70–80%.

References

  • ChemicalBook. (2025). This compound Properties and Melting Point. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromophenylacetonitrile. Retrieved from

  • NIST Chemistry WebBook. (2023). Acetamide, N-(4-bromophenyl)- Spectral Data. Retrieved from

  • PubChem. (2025).[3] this compound Compound Summary. Retrieved from

  • Google Patents. (2009). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis. CN101381325B.[4][5] Retrieved from

Sources

Technical Support Center: 2-(4-Bromophenyl)acetamide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-4-BPA-OPT-01 Status: Open Subject: Reaction Optimization, Impurity Control, and Scalability for 2-(4-Bromophenyl)acetamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Molecule Identification

Welcome to the technical support portal. Before proceeding with optimization, we must verify the target structure to prevent common registry errors.

  • Target Molecule: this compound[1][2][3][4]

  • CAS: 74860-13-2[1][2][4]

  • Structure:

    
    
    
  • Common Confusion: Often mistaken for 4'-Bromoacetanilide (

    
    , CAS 103-88-8).[1][2][4] Ensure your starting material preserves the benzylic methylene carbon.[4]
    

This guide focuses on the two primary synthetic routes: Nitrile Hydration (Route A) and Acid Amidation (Route B).[4]

Route Selection Strategy

The choice of route dictates your impurity profile. Use the decision matrix below to select the workflow best suited for your available precursors and purity requirements.

RouteSelection start Start: Select Precursor nitrile 4-Bromophenylacetonitrile (4-Bromobenzyl cyanide) start->nitrile Low Cost / High Throughput acid 4-Bromophenylacetic Acid start->acid High Purity / Lab Scale hyd_node Controlled Hydration (Radziszewski Conditions) nitrile->hyd_node couple_node Acid Activation (SOCl2 or Coupling Reagent) acid->couple_node product Target: this compound hyd_node->product Risk: Over-hydrolysis to Acid couple_node->product Risk: Dimerization/Racemization

Figure 1: Strategic decision tree for selecting the synthetic pathway based on starting material availability and risk tolerance.[1][2]

Module A: Optimizing Nitrile Hydration (Recommended)[1][2]

Context: The hydration of 4-bromophenylacetonitrile is the most atom-economic route.[1][4] However, the primary failure mode is "over-hydrolysis," where the amide converts to 4-bromophenylacetic acid.

Protocol: Modified Radziszewski Reaction

This method uses basic hydrogen peroxide to stop the reaction at the amide stage.

Optimized Conditions:

  • Reagents: 4-Bromophenylacetonitrile (1.0 eq),

    
     (30%, 4.0 eq), 
    
    
    
    (0.5 eq).[1][2]
  • Solvent: DMSO or Acetone/Water (DMSO accelerates the reaction significantly).[4]

  • Temperature:

    
     (Strict control required).
    
Troubleshooting Guide (Q&A)

Q: My reaction yield is high, but the product contains ~15% carboxylic acid. How do I stop the hydrolysis? A: This is caused by high temperature or prolonged reaction time.[4]

  • Temperature Control: The hydrolysis of the amide to the acid has a higher activation energy than the nitrile-to-amide conversion. Keep the internal temperature below 50°C. The addition of

    
     is exothermic; add it dropwise with active cooling.
    
  • Quench Protocol: Do not let the reaction stir overnight "just to be safe." Monitor by TLC/HPLC. Once the nitrile is consumed, immediately quench by pouring onto ice-water.[1][4] The amide precipitates, while the salt of the acid remains in the aqueous phase.

Q: The reaction is stalling. I still see starting material after 4 hours. A: The nitrile is likely not soluble enough in the aqueous phase.

  • Phase Transfer: If using an Acetone/Water system, switch to DMSO (homogenous) or add a Phase Transfer Catalyst (PTC) like TBAB (tetrabutylammonium bromide) at 5 mol%.[1][4]

  • Basicity: Ensure your

    
     is fresh. Old peroxide degrades to water, diluting the reaction.
    

Q: Is there a safer alternative to liquid


 for scale-up? 
A:  Yes.[1][4] Use Urea-Hydrogen Peroxide (UHP)  adduct.[1][2][4] It is a stable solid, allowing for precise dosing without the instability of liquid peroxide solutions.

Module B: Acid Chloride & Amidation

Context: If starting from 4-bromophenylacetic acid, you must activate the carbonyl group.[1][4]

Protocol: Thionyl Chloride Activation
  • Activation: Reflux Acid +

    
     (1.5 eq) + DMF (cat.) 
    
    
    
    Acid Chloride.
  • Removal: Evaporate excess

    
     (Critical step).
    
  • Amidation: Add Acid Chloride to aqueous

    
     (excess) at 0°C.
    
Troubleshooting Guide (Q&A)

Q: The product is purple/brown instead of white. A: This indicates trace sulfur contamination or aniline oxidation.

  • Cause: Residual thionyl chloride reacting with ammonia generates sulfur species that discolor the product.[1][4]

  • Fix: Co-evaporate the crude acid chloride with dry toluene twice before adding ammonia. This azeotropes the residual

    
    .[4]
    

Q: I am observing a "dimer" impurity. A: You likely formed the secondary amide (Imide) or reacted the product with the acid chloride.

  • Mechanism:

    
    .
    
  • Solution: Ensure Ammonia is in large excess (>5 equivalents) and add the acid chloride slowly to the ammonia (inverse addition). Never add ammonia to the acid chloride.[4]

Purification & Physicochemical Data

Recrystallization Protocol: The crude amide is often contaminated with inorganic salts (Route A) or ammonium chloride (Route B).[4]

Solvent SystemSolubility ProfileApplication
Water Insoluble (Cold) / Poor (Hot)Wash solvent to remove salts/acids.[1][2][4]
Ethanol (95%) Soluble (Hot) / Poor (Cold)Primary Recrystallization solvent.
Ethyl Acetate SolubleExtraction solvent (if liquid-liquid needed).[1][2][4]
Toluene PoorAnti-solvent to crash out product.[1][2][4]

Critical Impurity Removal Table:

ImpurityOriginRemoval Strategy
4-Bromophenylacetic acid Over-hydrolysisWash solid cake with saturated

.[1][2][4] The acid dissolves; the amide does not.[4]
4-Bromophenylacetonitrile Unreacted SMRecrystallize from Ethanol/Water (1:1).[1][2][4] Nitrile stays in mother liquor.[1][4]
Sulfur species Route B side-productsTreat organic phase with activated charcoal before crystallization.[1][2][4]

Mechanism of Action (Radziszewski)[1][2]

Understanding the mechanism helps in troubleshooting.[4] The hydroperoxide anion (


) is the active nucleophile, which is far superior to 

(alpha-effect).[1][4]

Mechanism step1 H2O2 + Base -> HOO- (Hydroperoxide anion) step2 Nitrile Attack: R-CN + HOO- -> Imidate Intermediate step1->step2 Nucleophilic Attack step3 Radical/Ionic Shift: Formation of Amide + O2 step2->step3 Breakdown note Key Control Point: Low Temp prevents attack by OH- (which leads to Acid) step2->note

Figure 2: Simplified mechanism of the Radziszewski hydration.[1] The reaction produces Oxygen gas (


) as a byproduct; ensure adequate venting.[2]

References & Authority

  • Radziszewski Reaction Mechanism:

    • Source: "The mechanism of the Radziszewski reaction." Journal of the American Chemical Society.[4]

    • Relevance: Establishes the role of the hydroperoxide anion vs. hydroxide, explaining why pH control is critical to avoid acid formation.

    • [1][2][4]

  • Nitrile Hydration Optimization (Green Chemistry):

    • Source: "Efficient hydration of nitriles to amides in water using a recyclable catalyst."[1][4] Green Chemistry.

    • Relevance: Supports the move towards aqueous/DMSO systems for environmental compliance.

    • [1][2][4]

  • Synthesis of Phenylacetamides:

    • Source:Organic Syntheses, Coll.[1][4] Vol. 1, p. 108 (related phenylacetamide prep).[1][4]

    • Relevance: Provides the foundational glassware and temperature setups for benzyl cyanide derivatives.

    • [1][4]

  • Solubility & Characterization:

    • Source: PubChem Compound Summary for this compound.[1][2][4]

    • Relevance: Verification of chemical identifiers and safety data (GHS).[1][4][5]

    • [1][2][4]

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate; standard PPE (gloves, goggles, fume hood) is mandatory.[1][4] The Radziszewski reaction generates oxygen gas; do not seal reaction vessels tightly.

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges with the purification of 2-(4-Bromophenyl)acetamide (CAS: 4481-83-8). This compound, a primary amide derivative of 4-bromophenylacetic acid, presents unique purification hurdles due to its moderate polarity and the potential for "oiling out" during crystallization.

This guide moves beyond generic advice, offering a self-validating troubleshooting system based on the physicochemical properties of the phenylacetamide scaffold.

Part 1: Compound Profile & Solubility Database

Before attempting purification, you must understand the solubility landscape. This compound contains both a lipophilic tail (bromo-phenyl) and a polar head (primary amide).

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Structure:

    
    
    
  • Molecular Weight: 214.06 g/mol

  • Key Impurities: 4-Bromophenylacetic acid (hydrolysis byproduct), 4-Bromophenylacetonitrile (unreacted starting material).

Solubility Matrix (Tier 1 Diagnostic)
Solvent SystemSolubility BehaviorUsage Recommendation
Water Insoluble (Cold) / Sparingly Soluble (Hot)Anti-solvent for precipitation.
Ethanol / Methanol Soluble (Cold) / Highly Soluble (Hot)Primary solvent for recrystallization.
Ethyl Acetate SolubleGood for extraction and chromatographic loading.
Dichloromethane SolubleExcellent for liquid-liquid extraction (organic layer).
Hexanes / Heptane InsolubleAnti-solvent to force crystallization.
Toluene Sparingly Soluble (Cold) / Soluble (Hot)Advanced Recrystallization (prevents oiling out).

Part 2: Troubleshooting Recrystallization

The most common failure mode with phenylacetamides is "oiling out"—where the compound separates as a liquid oil rather than a crystalline solid.

Issue: The Product Oils Out Instead of Crystallizing

Root Cause: The boiling point of your solvent mixture is higher than the melting point of the solvated product, or the solution is too concentrated (supersaturated) at a temperature where the product is liquid.

Protocol A: The Ethanol-Water Gradient Method This method uses polarity to force an ordered lattice formation.

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (95%).

  • Clarification: If the solution is colored, add Activated Carbon (5% w/w), stir for 5 mins, and filter hot through Celite.

  • The Critical Step (Anti-solvent Addition):

    • Keep the ethanol solution boiling.

    • Add hot water dropwise until a faint permanent turbidity (cloudiness) appears.

    • Add one drop of ethanol to clear the solution.

  • Controlled Cooling:

    • Remove from heat.[1] Allow to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Do not place in an ice bath immediately; this causes oiling.

    • Once room temp is reached, move to

      
       fridge.
      

Protocol B: The Toluene Switch Use this if Ethanol/Water fails. Toluene often yields denser, purer crystals for aryl acetamides.

  • Suspend crude solid in Toluene (10 mL per gram).

  • Heat to reflux. If solid does not dissolve, add small aliquots of Ethyl Acetate until clear.

  • Allow to cool very slowly. Toluene's high boiling point encourages crystal growth over oil formation.

Part 3: Chemical Purification (The Acid Wash)

If your synthesis involved the hydrolysis of 4-bromophenylacetonitrile or the amidation of 4-bromophenylacetic acid, your primary impurity is likely 4-Bromophenylacetic acid . Recrystallization often fails to remove this because the acid co-precipitates with the amide.

Diagnostic: Run a TLC (50% EtOAc/Hexane). If you see a streak or a spot near the baseline (acid) alongside your product (


), use this protocol.
Workflow: The pH Swing Extraction

PurificationLogic Crude Crude Mixture (Amide + Acid Impurity) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash with sat. NaHCO3 Dissolve->Wash SepFunnel Separation Funnel Wash->SepFunnel OrgLayer Organic Layer (Contains Amide) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Acid Salt) SepFunnel->AqLayer Bottom Layer (Discard) Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Recryst Final Recrystallization Dry->Recryst

Figure 1: Chemical separation strategy removing acidic impurities via base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (approx. 20 mL/g).

  • Base Wash: Transfer to a separatory funnel. Wash with Saturated Sodium Bicarbonate (

    
    )  (2 x 10 mL/g).
    
    • Mechanism:[2][3][4] The

      
       deprotonates the 4-bromophenylacetic acid, turning it into the water-soluble sodium salt. The amide remains neutral and stays in the organic layer.
      
  • Neutralization: Wash the organic layer once with Distilled Water, then once with Brine (sat. NaCl).

  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    ) for 15 minutes.
    
  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Final Polish: Recrystallize the resulting white solid using Protocol A (Ethanol/Water).

Part 4: Frequently Asked Questions (FAQ)

Q1: My product has a yellow tint even after recrystallization. How do I fix this?

  • A: The yellow color is likely due to trace oxidative impurities or metal residues (if catalytic hydration was used).

  • Solution: Dissolve the compound in hot ethanol. Add Activated Charcoal (10-20% by weight). Reflux for 15 minutes. Filter while hot through a Celite pad. The filtrate should be colorless.

Q2: Can I use column chromatography?

  • A: Yes, but it is usually unnecessary for amides unless the purity is very low (<80%).

  • Stationary Phase: Silica Gel (60 Å).[5]

  • Mobile Phase: Gradient elution starting with 100% Dichloromethane (DCM)

    
     5% Methanol in DCM. Amides are polar; they will stick to silica if you use only Hexane/EtOAc.
    

Q3: How do I confirm the nitrile starting material is gone?

  • A: IR Spectroscopy is the fastest check.

    • Nitrile (

      
      ):  Sharp peak at 
      
      
      
      .
    • Amide (

      
      ):  Strong peak at 
      
      
      
      .
    • If the

      
       peak is absent, the nitrile is fully consumed.
      

References

  • Gowda, B. T., et al. (2009).[1] "2-Bromo-N-(4-bromophenyl)acetamide."[1] Acta Crystallographica Section E, 65(8), o1955. (Provides structural context for brominated phenylacetamides).

  • Organic Syntheses. (1966). "Hydrolysis of Nitriles to Amides: General Procedures." Organic Syntheses, Coll. Vol. 4, p.760. (Foundational chemistry for nitrile hydration).[2]

  • BenchChem. (2025). "Technical Support: Synthesis of Phenylacetamide Derivatives." (General solubility and handling protocols for halogenated acetamides).

  • PubChem. (2025). "Compound Summary: this compound (CAS 4481-83-8)." (Physicochemical property database).[4]

Sources

removing unreacted starting materials from 2-(4-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-4BR-PA-001 Topic: Removal of Unreacted Starting Materials Status: Open for Troubleshooting Applicable CAS: 4481-83-8 (Amide), 16532-79-9 (Nitrile Precursor), 1878-68-8 (Acid Precursor)

Executive Summary & Chemical Context

This guide addresses the purification of 2-(4-Bromophenyl)acetamide . Before troubleshooting, it is critical to verify the chemical structure, as this compound is frequently confused with its isomer, 4'-Bromoacetanilide.

  • Target Molecule: this compound (Structure: 4-Br-Ph-CH₂-CONH₂).

  • Primary Impurity A (The Precursor): 4-Bromophenylacetonitrile (Structure: 4-Br-Ph-CH₂-CN). This is the starting material in partial hydrolysis syntheses.

  • Primary Impurity B (The Byproduct): 4-Bromophenylacetic acid (Structure: 4-Br-Ph-CH₂-COOH). This appears if the hydrolysis proceeds too far or if the amide was synthesized via the acid chloride route.

The purification strategy relies on the distinct polarity and acid-base properties of these three species.

Diagnostic Data & Solubility Profile

Use this table to determine which purification method aligns with your observed impurities.

CompoundFunctionPolarity (TLC)Acid/Base BehaviorSolubility (Cold Toluene)Solubility (Aq. Base)
4-Bromophenylacetonitrile Starting MaterialNon-polar (High Rf)NeutralSoluble Insoluble
This compound Target Product Medium PolarityNeutralInsoluble Insoluble
4-Bromophenylacetic Acid ByproductPolar (Streaks/Low Rf)AcidicInsolubleSoluble
Troubleshooting Guide (Scenario-Based)
Scenario A: "My product is sticky/oily and smells like almonds/solvent."

Diagnosis: Contamination with unreacted 4-Bromophenylacetonitrile . Cause: The nitrile starting material has a low melting point (47–49°C) [1] and acts as a solvent impurity, preventing the amide (MP >160°C) from crystallizing cleanly. Resolution: Recrystallization exploiting solubility differentials.

Protocol: Toluene Trituration/Recrystallization Why this works: The nitrile is highly soluble in toluene even at room temperature, whereas the amide requires heat to dissolve and crystallizes out upon cooling.

  • Dry the Crude: Ensure the crude solid is completely dry. Water interferes with toluene solubility.

  • Dissolution: Place crude solid in a flask. Add Toluene (10 mL per gram of solid).

  • Heat: Heat to reflux (110°C). The solid should dissolve.[1][2][3] If the solution is not clear, perform a hot filtration to remove inorganic salts.

  • Cooling: Allow the solution to cool slowly to room temperature. The amide will crystallize as white needles/plates. The nitrile remains dissolved in the mother liquor.

  • Filtration: Filter the solid.

  • Wash: Wash the filter cake with a small amount of cold toluene.

  • Validation: Run a TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The high-running nitrile spot should be absent.

Note: If Toluene is unavailable, a mixture of Ethanol/Water (1:1) can be used, but yield may be lower as the nitrile has some limited solubility in water/alcohol mixtures.

Scenario B: "My product melts too low and shows a streak on TLC."

Diagnosis: Contamination with 4-Bromophenylacetic acid . Cause: Over-hydrolysis of the nitrile or unreacted starting material from an amidation reaction. Resolution: Acid-Base Extraction (The "Bicarbonate Wash").

Protocol: Basic Wash Why this works: The acid forms a water-soluble salt (sodium 4-bromophenylacetate) in mild base. The amide remains neutral and organic-soluble. We use Bicarbonate (weak base) instead of Hydroxide (strong base) to prevent hydrolyzing the desired amide product.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Wash: Transfer to a separatory funnel. Wash with Saturated Sodium Bicarbonate (NaHCO₃) solution (2 x 20 mL).

    • Caution: Vent frequently as CO₂ gas will evolve.

  • Separation: Discard the aqueous (lower) layer—this contains the acid impurity.

  • Drying: Wash the organic layer once with Brine, then dry over Anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Evaporate the solvent to yield the acid-free amide.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Start Crude this compound CheckTLC Step 1: Check TLC (EtOAc/Hexane 1:1) Start->CheckTLC Decision Identify Impurity CheckTLC->Decision AcidImpurity Acid Detected (Streaking/Low Rf) Decision->AcidImpurity NitrileImpurity Nitrile Detected (High Rf Spot) Decision->NitrileImpurity BothImpurity Both Detected Decision->BothImpurity BaseWash Protocol: NaHCO3 Wash (Removes Acid) AcidImpurity->BaseWash Recryst Protocol: Toluene Recrystallization (Removes Nitrile) NitrileImpurity->Recryst BothImpurity->BaseWash BaseWash->Recryst Organic Layer conc. Pure Pure Product (Solid, High MP) BaseWash->Pure Recryst->Pure

Caption: Decision matrix for selecting the appropriate purification protocol based on TLC impurity profile.

Frequently Asked Questions (FAQs)

Q1: Can I use Column Chromatography instead of recrystallization? A: Yes. If recrystallization fails to remove the nitrile, Flash Chromatography is effective.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Start with 20% Ethyl Acetate in Hexane (elutes nitrile) and gradient up to 60-80% Ethyl Acetate (elutes amide).

  • Reasoning: The nitrile is significantly less polar than the amide and will elute in the early fractions [1].

Q2: My product is colored (yellow/brown) but TLC looks clean. A: This indicates trace oxidative impurities or metal residues (if catalyzed).

  • Fix: Perform a "Hot Filtration" during the recrystallization step.[1][4] Add Activated Carbon (Charcoal) to the hot toluene solution, stir for 5 minutes, and filter while hot through a Celite pad before cooling [3].

Q3: How do I store the purified amide? A: Store in a tightly sealed container at room temperature, away from strong acids or bases which can catalyze hydrolysis back to the acid.

References
  • Mody Chemi Pharma Ltd. (n.d.). 4 Bromo Phenyl Acetonitrile Specifications and Properties. Retrieved January 30, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acid. Retrieved January 30, 2026, from [Link]

  • University of Missouri. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Synthesis of N-Aryl Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Troubleshooting Side Reactions & Impurities

Welcome, Colleague. You have entered the advanced troubleshooting hub for N-aryl acetamide synthesis. This is not a textbook; it is a diagnostic engine designed to resolve specific failure modes in your acetylation workflows.

Whether you are scaling up a paracetamol analog or derivatizing a deactivated aniline for SAR studies, the formation of the amide bond is rarely as "trivial" as undergraduate organic labs suggest. Side reactions—ranging from diacetylation to competitive esterification—can compromise yield and purity.

Module 1: The "Over-Acylation" Anomaly (Diacetylation)

Symptom: Your LC-MS shows a persistent impurity with a mass of


 relative to your desired product.
Diagnosis:  Formation of the N,N-diacetyl imide .
Root Cause:  Excess acylating agent combined with elevated temperatures or extended reaction times pushes the thermodynamically stable amide into a kinetically accessible imide.
The Mechanism

Once the mono-acetamide is formed, the remaining N-H proton is significantly less acidic and less nucleophilic due to resonance delocalization into the carbonyl. However, under forcing conditions (refluxing acetic anhydride) or with strong deprotonation (NaH), the amide nitrogen attacks a second equivalent of the acylating agent.

Visualization: The Diacetylation Trap

Diacetylation cluster_fix Troubleshooting Loop Aniline Aniline (Starting Material) Amide N-Aryl Acetamide (Desired Product) Aniline->Amide Fast Exothermic Ac2O_1 + Ac₂O (1 equiv) Imide N,N-Diacetyl Imide (Side Product) Amide->Imide Slow High Temp Ac2O_2 + Ac₂O (Excess, Heat) Imide->Amide Hydrolysis (Aq. Base/Acid)

Figure 1: The sequential pathway from aniline to amide to imide. Note that the imide can often be reverted to the amide via controlled hydrolysis.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry Limit

or

to 1.05–1.1 equivalents .
Minimizes the concentration of electrophile available for the second attack.
Temperature Maintain

C for activated anilines.
The activation energy (

) for the second acetylation is significantly higher than the first.
Recovery Hydrolysis Workup: Stir crude mixture in sat.

or mild NaOH for 30 mins.
The imide bond is more labile (reactive) than the amide bond. Mild hydrolysis selectively cleaves the second acetyl group, restoring the product [1].

Module 2: Chemoselectivity (O- vs. N-Acylation)

Symptom: You are acetylating an aminophenol (e.g., 4-aminophenol) and observing significant ester formation (O-acylation). Diagnosis: Kinetic competition between the phenoxide/hydroxyl and the amine. Root Cause: In non-polar solvents or under basic conditions where the phenol is deprotonated, the oxygen becomes a competitive nucleophile.

The Science of Selectivity
  • Nucleophilicity: Neutral amines (

    
    ) are generally more nucleophilic than neutral alcohols (
    
    
    
    ).
  • pKa Inversion: In basic media, phenoxide (

    
    ) is formed. Phenoxides are hard, aggressive nucleophiles that can outcompete the amine, leading to esters.
    
  • Schotten-Baumann Conditions: Using a biphasic system (Water/Organic) exploits the water solubility of the amine salts and the hydrolytic instability of the O-acetyl ester.

Protocol: Selective N-Acetylation of Aminophenols

Target: Synthesis of Paracetamol (Acetaminophen) analogs.

  • Solvent System: Suspend the aminophenol in water (Green chemistry approach) [2].

  • Reagent: Add Acetic Anhydride (

    
    ) dropwise.
    
  • Catalyst (Optional): Add a catalytic amount of Zinc Acetate (

    
    ) if the reaction is sluggish.
    
  • Reaction: Stir at room temperature.

    • Why? In water, the amine remains sufficiently nucleophilic. Any O-acetyl ester formed is kinetically unstable in the presence of the amine (intermolecular trans-acylation) or hydrolyzes back to the phenol faster than the amide hydrolyzes [3].

  • Validation: The product should precipitate. Filter and wash with cold water.[1]

Module 3: The "Lazy" Substrate (Electron-Deficient Anilines)

Symptom: Reaction stalls with


 conversion when using nitroanilines or poly-halogenated anilines.
Diagnosis:  Nucleophilic incompetence.
Root Cause:  Strong electron-withdrawing groups (EWGs) pull density from the nitrogen lone pair, rendering it non-reactive toward standard anhydrides.
The Solution: Nucleophilic Catalysis (DMAP)

Standard acid catalysis (acetic acid) is often insufficient. You require 4-Dimethylaminopyridine (DMAP) .[2][3][4] DMAP acts as a "nucleophilic transfer agent," forming a highly reactive N-acylpyridinium intermediate that is far more electrophilic than the anhydride itself.

Visualization: DMAP Catalytic Cycle

DMAP_Cycle DMAP DMAP (Catalyst) Intermediate N-Acetylpyridinium (Super-Electrophile) DMAP->Intermediate + Ac₂O (Nucleophilic Attack) Ac2O Ac₂O Product N-Aryl Acetamide Intermediate->Product + Aniline (Acyl Transfer) Aniline Deactivated Aniline Product->DMAP Regeneration Acetate Acetate Ion

Figure 2: DMAP attacks the anhydride to form a charged, high-energy intermediate. This intermediate is susceptible to attack even by weak nucleophiles (deactivated anilines).

High-Force Protocol for Deactivated Anilines
  • Dissolve: 1.0 eq Aniline + 1.2 eq

    
     in dry DCM or Toluene.
    
  • Catalyst: Add 10 mol% DMAP .

  • Base: Add 1.5 eq Triethylamine (

    
    ) to neutralize the acetic acid byproduct (driving equilibrium).
    
  • Heat: Reflux is often required for nitro-substituted substrates.

  • Monitoring: If TLC shows no movement after 2 hours, switch reagent to Acetyl Chloride (

    
    )  (more reactive) while maintaining the DMAP/Base system [4].
    

Module 4: FAQ & Rapid Diagnostics

Q: My reaction mixture turned into a black tar. What happened? A: Oxidative degradation. Anilines are sensitive to oxidation. If your reaction generates heat (exothermic) in the presence of air, you generate radical species that polymerize (aniline blacks).

  • Fix: Perform the reaction under Nitrogen/Argon atmosphere. Add the acylating agent slowly at

    
    C to control the exotherm.
    

Q: I see a peak at


 but I used 1.0 eq of reagent. Is it diacetylation? 
A:  Unlikely. Check for Beckmann Rearrangement  artifacts if you started from an oxime, or consider ortho-acylation  (Friedel-Crafts) if you used a strong Lewis Acid (

,

) and an activated ring. However, in standard acetylation,

is almost exclusively the diacetyl impurity.

Q: Can I use Acetyl Chloride in water? A: Yes, but it is inefficient.


 hydrolyzes violently in water. For aqueous reactions (Schotten-Baumann), use Acetic Anhydride . It hydrolyzes slowly enough to allow the amine to react first.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pulsitti, D., et al. (2023). "Sunlight-driven N-acetylation of anilines: a green chemistry approach." Royal Society of Chemistry Advances. Link

  • Bhattacharya, A., et al. (2006). "Acylation of Aminophenols: Chemoselectivity and Mechanism." Journal of Chemical Research. (Discusses the kinetic vs thermodynamic control in aminophenols).
  • Steglich, W., & Höfle, G. (1969).[4] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[5] Angewandte Chemie International Edition. Link

Sources

Navigating the Scale-Up of 2-(4-Bromophenyl)acetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The transition from a laboratory-scale synthesis of 2-(4-Bromophenyl)acetamide to a pilot or production scale introduces a host of challenges that can impact reaction efficiency, product quality, and process safety. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure a smooth and successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 4-bromoaniline with bromoacetyl chloride or bromoacetic acid. The primary safety concerns during scale-up are:

  • Exothermic Reaction: The acylation reaction is often exothermic, and the heat generated can be significant at a larger scale.[1][2] Inadequate heat removal can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous increase in temperature and pressure.[2][3] It is crucial to have a robust reactor cooling system and to understand the reaction's thermal profile through calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) before scaling up.[3]

  • Handling of Hazardous Reagents:

    • Bromoacetyl chloride: This reagent is highly corrosive, lachrymatory (induces tearing), and reacts violently with water.[4] Handling large quantities requires specialized equipment and stringent safety protocols to prevent exposure and accidental reactions.

    • 4-bromoaniline: This starting material is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Solvent Safety: The choice of solvent is critical. While common solvents like dichloromethane (DCM) are effective, their use at large scales raises environmental and health concerns.[5] Process safety management should include considerations for solvent handling, containment, and recovery.

  • Process Safety Management (PSM): A thorough Process Hazard Analysis (PHA) should be conducted to identify potential hazards, evaluate risks, and establish control measures. This is a regulatory requirement in many jurisdictions for processes involving highly hazardous chemicals.[6][7]

Q2: How does the choice of acylating agent (bromoacetyl chloride vs. bromoacetic acid with a coupling agent) impact the scale-up process?

A2: The choice of acylating agent has significant implications for the scalability of the synthesis:

FeatureBromoacetyl ChlorideBromoacetic Acid + Coupling Agent
Reactivity Highly reactive, leading to faster reaction times.Less reactive, often requiring activation with coupling agents (e.g., DCC, EDC), which can add complexity and cost.
Byproducts Generates hydrochloric acid (HCl), which needs to be neutralized.Byproducts depend on the coupling agent used and can sometimes be difficult to remove.
Handling Corrosive and moisture-sensitive, requiring careful handling and inert atmosphere.[4]Bromoacetic acid is a solid and generally easier to handle, but coupling agents can have their own handling challenges.
Cost Generally less expensive.Can be more expensive due to the cost of the coupling agent.
Scale-up Preference Often preferred for its high reactivity and lower cost, provided that the HCl byproduct can be effectively managed.May be considered if the substrate is sensitive to the harsh conditions of acyl chloride reactions or if byproduct removal from the coupling agent is straightforward.
Q3: What are the most common impurities encountered during the scale-up of this compound production, and how can they be controlled?

A3: Impurities that are minor at the lab scale can become significant challenges during scale-up.[8][9] Common impurities include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual 4-bromoaniline or bromoacetic acid/chloride.

  • Diacylated Byproduct: The product, a secondary amide, can sometimes be further acylated.[4]

  • Hydrolysis Products: If moisture is present, bromoacetyl chloride can hydrolyze to bromoacetic acid.[4]

  • Impurities from Starting Materials: The quality of the initial 4-bromoaniline is crucial. Impurities in the starting material can carry through to the final product.[4]

Control Strategies:

  • Stoichiometry and Addition Rate: Careful control of the molar ratios of reactants is essential. Slow, controlled addition of the acylating agent can minimize side reactions.[4]

  • Temperature Control: Maintaining the optimal reaction temperature is critical to prevent the formation of temperature-dependent byproducts.

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent moisture-related side reactions and oxidative degradation.[4][8]

  • Impurity Profiling: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities at each stage of the process.[10][11][12]

Troubleshooting Guide

Problem 1: Low Yield Upon Scale-Up
  • Possible Cause A: Inefficient Mixing

    • Explanation: In larger reactors, achieving homogenous mixing is more challenging.[2][8] Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of byproducts.[2]

    • Solution:

      • Agitator Design and Speed: Ensure the agitator is appropriately designed for the reactor geometry and batch volume. The agitator speed may need to be optimized for the larger scale.

      • Baffling: Use baffles in the reactor to improve turbulence and prevent vortex formation, leading to better mixing.

      • Computational Fluid Dynamics (CFD) Modeling: For complex mixing challenges, CFD can be used to model and optimize the fluid dynamics within the reactor.

  • Possible Cause B: Poor Temperature Control

    • Explanation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[8] If the reaction is exothermic, the temperature may rise above the optimal range, leading to degradation of the product or starting materials.

    • Solution:

      • Jacketed Reactor with Efficient Heat Transfer Fluid: Use a reactor with a cooling jacket and a high-performance heat transfer fluid.

      • Controlled Reagent Addition: Add the more reactive or exothermic component slowly to control the rate of heat generation.[13]

      • Calorimetry Studies: Perform reaction calorimetry to accurately determine the heat of reaction and design an appropriate cooling strategy.[3]

Problem 2: Difficulty with Product Isolation and Purification
  • Possible Cause A: Unfavorable Crystal Habit

    • Explanation: The cooling and mixing profiles in a large crystallizer can differ significantly from a lab-scale flask, leading to the formation of small, needle-like, or agglomerated crystals.[3][14] These can be difficult to filter and wash effectively, leading to product loss and high levels of trapped impurities.

    • Solution:

      • Controlled Cooling Crystallization: Implement a controlled cooling profile during crystallization to promote the growth of larger, more uniform crystals.[15]

      • Anti-Solvent Addition: Consider using an anti-solvent crystallization method with controlled addition rates to influence crystal morphology.[15]

      • Seeding: Introduce seed crystals at the appropriate supersaturation level to control nucleation and promote the desired crystal form.[16]

      • Solvent Selection: The choice of crystallization solvent is critical and can significantly impact crystal habit.[17][18]

  • Possible Cause B: Inefficient Filtration and Drying

    • Explanation: What works for a small Buchner funnel may not translate to a large-scale filter press or centrifuge. Clogged filters, long filtration times, and inefficient cake washing can be major bottlenecks.[19] Inefficient drying can lead to residual solvent issues.[3]

    • Solution:

      • Filtration Technology: Select the appropriate filtration technology for the expected particle size and production scale (e.g., Nutsche filter-dryer, centrifuge).

      • Cake Washing: Optimize the washing procedure to effectively remove impurities without dissolving a significant amount of the product.[20]

      • Drying Method: Choose a suitable drying method (e.g., vacuum oven, agitated dryer) and validate the drying parameters (temperature, vacuum, time) to ensure consistent removal of residual solvents.

Problem 3: Inconsistent Batch-to-Batch Quality
  • Possible Cause A: Variability in Raw Materials

    • Explanation: The quality of starting materials can vary between suppliers and even between batches from the same supplier. This variability can impact the reaction performance and impurity profile.

    • Solution:

      • Strict Raw Material Specifications: Establish and enforce tight specifications for all raw materials.

      • Incoming Raw Material Testing: Test each batch of incoming raw materials to ensure they meet the required specifications before use.

  • Possible Cause B: Lack of Process Control

    • Explanation: Manual control of critical process parameters (CPPs) can lead to inconsistencies between batches.

    • Solution:

      • Process Automation: Automate the control of CPPs such as temperature, pressure, pH, and reagent addition rates.

      • Process Analytical Technology (PAT): Implement PAT tools for real-time monitoring of the reaction.[21][22] For example:

        • In-situ FTIR or Raman Spectroscopy: To monitor the concentration of reactants and products in real-time, ensuring the reaction goes to completion.[23][24]

        • Focused Beam Reflectance Measurement (FBRM): To monitor particle size and distribution during crystallization.[3]

Experimental Workflows

Workflow 1: Scale-Up of the Acylation Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation prep_reactor Charge Reactor with 4-bromoaniline and Solvent reaction_addition Controlled Addition of Bromoacetyl Chloride prep_reactor->reaction_addition prep_reagent Prepare Bromoacetyl Chloride Solution prep_reagent->reaction_addition reaction_monitoring Monitor Reaction Progress (e.g., in-situ FTIR, HPLC) reaction_addition->reaction_monitoring workup_quench Quench Reaction reaction_monitoring->workup_quench workup_wash Aqueous Wash to Remove Byproducts workup_quench->workup_wash workup_separation Phase Separation workup_wash->workup_separation isolation_concentration Solvent Swap/ Concentration workup_separation->isolation_concentration

Caption: Workflow for the scaled-up acylation reaction.

Workflow 2: Troubleshooting Crystallization and Isolation

cluster_troubleshooting Troubleshooting Points start Crude Product in Solution crystallization Controlled Crystallization (Cooling/Anti-solvent) start->crystallization filtration Filtration crystallization->filtration ts_crystal Unfavorable Crystal Habit? - Adjust cooling rate - Seeding - Change solvent crystallization->ts_crystal washing Cake Washing filtration->washing ts_filter Slow Filtration? - Check crystal size - Optimize filter type filtration->ts_filter drying Drying washing->drying ts_purity High Impurities? - Improve cake washing - Recrystallize washing->ts_purity end Final Product drying->end ts_solvent High Residual Solvent? - Optimize drying time/ temperature/vacuum drying->ts_solvent

Caption: Troubleshooting workflow for crystallization and isolation.

References

  • Scaling up API Syntheses. Pharmaceutical Technology. Available at: [Link]

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025). Available at: [Link]

  • 5 Common Challenges in Scaling Up an API. Neuland Labs. (2017). Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. (2019). Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. Available at: [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]

  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. IJSAT. Available at: [Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020). Available at: [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]

  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. MDPI. (2023). Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. ResearchGate. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). Available at: [Link]

  • Facilitate Handling Of Bulk Powders With Dry Granulation. Outsourced Pharma. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. (2025). Available at: [Link]

  • Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing). (2019). Available at: [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. (2023). Available at: [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. Request PDF. ResearchGate. Available at: [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024). Available at: [Link]

  • Tackling Moisture Challenges in Solid Dosage Manufacturing. Pharmaceutical Technology. (2016). Available at: [Link]

  • Development of large-scale oxidative Bromination with HBr-DMSO by using a continuous-flow microwave system for the subsequent synthesis of 4-Methoxy-2-methyldiphenylamine. Semantic Scholar. Available at: [Link]

  • Large‐Scale Synthesis. ResearchGate. Available at: [Link]

  • Friedel-Crafts acylation reaction over hierarchical Y zeolite modified through surfactant mediated technology. Request PDF. ResearchGate. (2025). Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. (2020). Available at: [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Available at: [Link]

  • Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. ACS Publications. (2022). Available at: [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. (2025). Available at: [Link]

  • Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. ACS Publications. Available at: [Link]

  • Directives - CPL 02-01-065. Process Safety Management of Highly Hazardous Chemicals. OSHA. (2024). Available at: [Link]

  • Troubleshooting during the manufacture of lyophilized drug product-being prepared for the unexpected. ResearchGate. (2025). Available at: [Link]

  • CASE STUDY. Altasciences. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. Available at: [Link]

  • 40 Years of Dry Processing and Bulk Solids Handling: Challenges, Changes, and Successes. (2023). Available at: [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. (2026). Available at: [Link]

  • Safe scale-up with exothermic reactions. ResearchGate. (2019). Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Available at: [Link]

  • FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL A. Available at: [Link]

  • Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Request PDF. ResearchGate. (2025). Available at: [Link]

  • Perspective on halogenated organic compounds. PMC - PubMed Central - NIH. (2023). Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. (2022). Available at: [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Process Analytical Technologies (PAT) Applications for Upstream Biologics. (2022). Available at: [Link]

  • Effective process safety management for highly hazardous chemicals. MATEC Web of Conferences. Available at: [Link]

  • Impurity Profiling: Theory and Practice. PharmaInfo. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 2-(4-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4403-71-8 Formula:


Molecular Weight:  214.06  g/mol [1]
Critical Identity Verification

STOP & VERIFY: Before proceeding, confirm your target molecule.

  • Target: 2-(4-Bromophenyl)acetamide (Primary amide on a benzyl carbon).[1]

  • Common Confusion: Do NOT confuse with 4'-Bromoacetanilide (CAS 103-88-8), which is an acetamide group directly attached to the phenyl ring.[1] The purification protocols differ significantly due to differences in pKa and hydrolysis stability.

Module 1: Chemical Decontamination (The "Acid" Trap)

User Question: "My crude solid melts over a wide range (e.g., 155–170°C) and shows a tailing spot on TLC. Recrystallization isn't fixing it.[1] What is wrong?"

Technical Diagnosis: You likely have significant contamination from 4-bromophenylacetic acid (the hydrolysis byproduct or unreacted precursor).[1] Recrystallization alone is often inefficient at separating the free acid from the amide because both have similar solubility profiles in polar organic solvents like ethanol.

The Solution: Bicarbonate Scavenging You must chemically convert the acidic impurity into a water-soluble salt before recrystallization.[1]

Protocol:

  • Dissolution: Dissolve the crude amide in Ethyl Acetate (EtOAc). Use approx. 10 mL per gram of crude.[1]

  • Scavenging: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[][3][4]

      
      [1]
      
    • Note: The amide (

      
      ) is neutral and remains in the EtOAc layer.
      
  • Neutralization: Wash the organic layer once with brine to remove trapped water/salts.[1]

  • Isolation: Dry over anhydrous

    
    , filter, and evaporate the EtOAc to yield the "acid-free" crude solid.
    
Module 2: Recrystallization Strategy

User Question: "The acid is gone, but the product is off-white/beige. Which solvent system gives the highest purity crystals?"

Technical Insight: Phenylacetamides exhibit strong intermolecular hydrogen bonding.[1] They require a solvent system that disrupts these bonds at high temperatures but facilitates ordered packing upon cooling.[1]

Recommended Solvent System: Ethanol / Water (Mixed Solvent)

ParameterSpecificationReason
Primary Solvent Ethanol (95% or Absolute)High solubility at boiling; disrupts H-bonds.[1]
Anti-Solvent Deionized WaterDrastically reduces solubility at low temps; forces crystallization.[1]
Target Concentration ~1 g solute / 5-8 mL EthanolEnsures saturation without "oiling out."[1]

Step-by-Step Protocol:

  • Saturation: Place the acid-free crude in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol to just dissolve the solid.

  • Charcoal Treatment (Optional but Recommended): If the solution is yellow/brown, add activated charcoal (5 wt%), boil for 2 mins, and perform a hot filtration through Celite.

  • The "Cloud Point": Keep the clear ethanolic solution boiling. Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.

  • Controlled Cooling:

    • Allow to cool to room temperature undisturbed (20–30 mins).

    • Transfer to an ice bath (0–4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold 20% Ethanol/Water mixture.[1]

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The anti-solvent (water) was added too quickly or the temperature dropped too fast, causing the compound to crash out as a supercooled liquid (oil) rather than nucleating as a crystal.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of pure Ethanol.[1] Scratch the glass side of the flask with a rod to induce nucleation, then cool very slowly (wrap the flask in a towel).

Q2: Can I use Acetone/Hexane instead?

  • Answer: Yes, but be cautious. Acetone is a very strong solvent for amides.[1] You will likely need a large volume of Hexane to force precipitation, which can trap non-polar impurities. Ethanol/Water is superior for removing inorganic salts and polar color bodies.[1]

Q3: My yield is low (<50%). Where is my product?

  • Diagnosis: Check the mother liquor (filtrate).[5]

  • Fix: If the filtrate contains product (check TLC), concentrate it to half volume and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure.[5][6]

Visual Workflow: Purification Logic

The following diagram illustrates the decision tree for purifying crude this compound.

PurificationWorkflow Start Crude this compound CheckAcid Check Acidity / TLC (Impurity: 4-Bromophenylacetic acid) Start->CheckAcid BaseWash Dissolve in EtOAc Wash with Sat. NaHCO3 CheckAcid->BaseWash Acid Detected Recryst Recrystallization (Solvent: Ethanol + Water) CheckAcid->Recryst Neutral / Low Impurity Evaporate Dry Organic Layer Evaporate Solvent BaseWash->Evaporate Evaporate->Recryst Charcoal Activated Charcoal Treatment (Hot Filtration) Recryst->Charcoal If Colored Cooling Slow Cooling (RT -> 4°C) Recryst->Cooling If Colorless Charcoal->Cooling Filter Vacuum Filtration Wash with Cold solvent Cooling->Filter Final Pure Crystalline Amide Filter->Final

Caption: Logical workflow for removing acidic impurities prior to physical recrystallization.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Praveen, et al. "N-Substituted 2-arylacetamides...[1][7] Crystal structures." Acta Crystallographica Section E, 2011. (Structural insights into phenylacetamide packing/solubility).

  • Quick Company. "Process for the preparation of 4-Bromophenylacetic acid and its intermediate." Patent IN201641003487, 2016. (Describes synthesis and purification of the precursor and related nitrile/amide derivatives).

  • PubChem. "Compound Summary: this compound."[1] National Library of Medicine.[1] (Physical property verification).

Sources

managing temperature control in 2-(4-Bromophenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Temperature Control in 2-(4-Bromophenyl)acetamide Synthesis

Core Directive & Identity Verification

CRITICAL WARNING: Molecule Identity Check Before proceeding, verify your target molecule. Nomenclature confusion is the #1 cause of experimental failure in this class of compounds.

FeatureTarget: this compound Common Confusion: 4'-Bromoacetanilide
Structure


Parent Acid 4-Bromophenylacetic acidAcetic acid
Melting Point 197–198 °C 166–169 °C
Synthesis Type Amidation of Phenylacetic AcidAcetylation of Aniline

This guide addresses the This compound synthesis via the phenylacetic acid or nitrile route.

Reaction Thermodynamics & Protocols

Module A: The Acid Chloride Route (Standard)

Mechanism: Activation of 4-bromophenylacetic acid with thionyl chloride (


), followed by amination with ammonia.

The Thermal Paradox:

  • Activation (Hot): Conversion to the acid chloride requires thermal energy (Reflux) to overcome the activation barrier and drive off

    
    /
    
    
    
    .
  • Amination (Cold): Addition of ammonia is highly exothermic. High temperatures here cause hydrolysis (reverting to acid) or violent vaporization of ammonia.

Step-by-Step Thermal Protocol:

  • Activation Phase (

    
    ): 
    
    • Dissolve 4-bromophenylacetic acid in dry toluene or DCM (if using oxalyl chloride).

    • Add

      
       (1.2 equiv).
      
    • Heat to Reflux: Maintain reflux for 2–3 hours.

    • Checkpoint: Evolution of gas (

      
      ) must cease. If 
      
      
      
      , conversion is often incomplete, leading to low yield later.
    • Evaporation: Remove excess

      
       under vacuum. Do not overheat the residue (>50°C) during stripping to avoid darkening.
      
  • Quench/Amination Phase (

    
    ): 
    
    • Dissolve the crude acid chloride in dry THF or Dichloromethane (DCM).

    • Cooling: Place the vessel in an ice/salt bath. Target internal temp:

      
      .
      
    • Addition: Add aqueous Ammonium Hydroxide (

      
      ) or bubble 
      
      
      
      gas slowly.
    • Exotherm Management: The reaction is instantaneous. Rate of addition is dictated by the thermometer. Do not exceed 10°C.

    • Why? Above 10°C, the solubility of

      
       gas decreases, and the rate of hydrolysis (reaction with water) competes with amidation.
      
Module B: The Nitrile Hydrolysis Route

Mechanism: Partial hydrolysis of 4-bromophenylacetonitrile using acid (


) or base (

).

The Selectivity Window: Hydrolysis proceeds in two steps: Nitrile


 Amide 

Acid
. Temperature is the "brake" that stops the reaction at the Amide.
  • Target Temp:

    
    .
    
  • Danger Zone:

    
    . At this temp, the amide bond hydrolyzes rapidly to 4-bromophenylacetic acid (MP 118°C), contaminating the product.
    
  • Protocol: Use the "Radziszewski reaction" conditions (alkaline

    
    ) at 
    
    
    
    to ensure the reaction stops at the amide.

Visualization of Workflows

The following diagram illustrates the critical temperature control nodes (TCNs) for both pathways.

G Start_Acid Start: 4-Bromophenylacetic Acid (MP: 118°C) SOCl2 Add SOCl2 Start_Acid->SOCl2 Reflux CRITICAL: Reflux (70-80°C) Drive off SO2/HCl SOCl2->Reflux Activation AcidChloride Intermediate: Acid Chloride Reflux->AcidChloride Cooling Cool to < 0°C (Ice/Salt Bath) AcidChloride->Cooling Ammonia Add NH3 (aq/gas) MAINTAIN < 10°C Cooling->Ammonia Product Target: this compound (MP: 197-198°C) Ammonia->Product Precipitation Start_Nitrile Start: 4-Bromophenylacetonitrile Hydrolysis Hydrolysis (NaOH/H2O2) Start_Nitrile->Hydrolysis Temp_Select Temp Control: 40-50°C (Selectivity Window) Hydrolysis->Temp_Select Overheat Temp > 65°C (Runaway Hydrolysis) Temp_Select->Overheat Loss of Control Temp_Select->Product Controlled Time Impurity Impurity: 4-Bromophenylacetic Acid Overheat->Impurity

Figure 1: Thermal Logic Flowchart. Red nodes indicate heating requirements; Blue nodes indicate cooling requirements. Yellow nodes represent unstable states requiring strict monitoring.

Troubleshooting & FAQs

Q1: The product obtained melts at ~167°C, not 198°C. What happened?

  • Diagnosis: You likely synthesized 4'-Bromoacetanilide or have significant impurity.

  • Cause: If you started with 4-bromoaniline and acetic anhydride, you made the anilide. If you used the acid chloride route, a melting point depression of 30°C suggests massive contamination with unreacted starting material (Acid, MP 118°C).

  • Fix: Recrystallize from Ethanol/Water (9:1). The amide is less soluble in water than the acid.

Q2: During ammonia addition, the reaction smoked violently and the yield was low.

  • Diagnosis: Thermal Runaway / Vapor Lock.

  • Cause: The exotherm boiled the ammonia out of the solution before it could react, or hydrolyzed the acid chloride with ambient moisture.

  • Fix: Pre-cool the ammonia solution. Use an internal thermometer. Stop addition if T > 10°C. Consider using a biphasic system (DCM/Water) to act as a heat sink.

Q3: Can I dry the product in an oven at 100°C?

  • Diagnosis: Safe, but risky for color.

  • Insight: The MP is ~198°C, so it won't melt. However, residual acid traces can cause oxidative darkening (browning) at high temps.

  • Recommendation: Vacuum dry at 60°C.

Q4: My nitrile hydrolysis yielded a water-soluble solid.

  • Diagnosis: Complete hydrolysis to the salt of the carboxylic acid.

  • Cause: Temperature exceeded 60°C or reaction time was too long.

  • Fix: Acidify the solution to pH 1. If a precipitate forms (MP 118°C), you made the acid. You must restart and lower the temperature/time.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256951, this compound. Retrieved from [Link]

  • General Amide Synthesis Protocols: Org. Synth. 1928, 8, 38. Phenylacetamide (Standard protocol for phenylacetic acid derivatives). Retrieved from [Link]

  • Nitrile Hydrolysis Selectivity: The Hydrolysis of Nitriles to Amides. Common Organic Chemistry. Retrieved from [Link]

Technical Support Center: Optimizing 2-(4-Bromophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Base in Optimizing 2-(4-Bromophenyl)acetamide Synthesis Ticket ID: CHEM-SUP-2024-BPA Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Criticality of Base Selection

Welcome to the Technical Support Center. You are likely here because your synthesis of This compound (CAS: 721-49-3) is suffering from low yields, hydrolysis byproducts (carboxylic acids), or difficult workups.

In the synthesis of phenylacetamides, the base is not merely a pH adjuster; it is the kinetic switch that determines chemoselectivity. Its role changes fundamentally depending on your starting material.

This guide covers the two primary synthetic routes:

  • Route A: Oxidative Hydration of Nitriles (From 4-bromophenylacetonitrile)

  • Route B: Schotten-Baumann Amidation (From 4-bromophenylacetyl chloride)

Module 1: The Nitrile Route (Oxidative Hydration)

Context: You are converting 4-bromophenylacetonitrile to the amide using basic hydrolysis. Common Issue: Over-hydrolysis to 2-(4-bromophenyl)acetic acid.

The Mechanism: Why Base Selection Matters

In standard basic hydrolysis (


), the hydroxide ion (

) attacks the nitrile. The resulting imidate is slow to tautomerize, often requiring heat. Under these conditions, the amide product is less stable than the nitrile, leading to rapid second hydrolysis to the carboxylic acid (the thermodynamic sink).

The Solution: Use Peroxide-Mediated Hydration (Radziszewski Conditions) . By adding Hydrogen Peroxide (


) and a mild base (

or dilute

), you generate the hydroperoxide anion (

).
  • Key Insight:

    
     is 
    
    
    
    to
    
    
    times more nucleophilic than
    
    
    (the Alpha Effect).
  • Result: The reaction proceeds at room temperature, stopping selectively at the amide because

    
     does not attack the amide bond efficiently.
    
Base Optimization Table (Nitrile Route)
Base CandidateRoleOutcomeRecommendation
NaOH (6M+) ReagentFAILURE: High % of Carboxylic Acid.Avoid unless strictly controlling time/temp.
K₂CO₃ / NaOH (dil.) CatalystOPTIMAL: Generates ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

without hydrolyzing product.
Primary Choice with

.
Triton B (Benzyltrimethylammonium hydroxide) PTC/BaseHIGH YIELD: Solubilizes reactants in organic phase.Use for scale-up in biphasic media.
Visualizing the Selectivity (DOT Diagram)

NitrileMechanism Start 4-Bromophenylacetonitrile Intermediate Peroxyimidic Acid Intermediate Start->Intermediate Attack by HOO- Acid 4-Bromophenylacetic Acid (Impurity) Start->Acid Attack by OH- (No H2O2) (Slow & Non-selective) Base Base (OH-) ActiveSpecies Hydroperoxide Anion (HOO-) (Alpha-Effect Nucleophile) Base->ActiveSpecies Deprotonates H2O2 H2O2 H2O2 H2O2->ActiveSpecies ActiveSpecies->Intermediate Amide This compound (Target) Intermediate->Amide Loss of O2 + H2O (Fast & Selective) Amide->Acid Over-hydrolysis (If Base too strong)

Caption: Mechanism comparison showing how the hydroperoxide anion (generated by base) bypasses the carboxylic acid trap.

Module 2: The Acid Chloride Route (Schotten-Baumann)[2]

Context: You are reacting 4-bromophenylacetyl chloride with ammonia (or an amine source). Common Issue: Low yield due to amine protonation or acid chloride hydrolysis.

The Role of Base: The "HCl Sponge"

This reaction produces HCl as a byproduct.



Without a base, the HCl instantly reacts with your nucleophile (

) to form ammonium chloride (

), which is non-nucleophilic . The reaction stalls at 50% conversion.

The Solution: Use a Biphasic System (Schotten-Baumann) .[1]

  • Organic Phase: Acid chloride (DCM or EtOAc).

  • Aqueous Phase: Inorganic Base (

    
     or 
    
    
    
    ) + Ammonia.
  • Base Function: Neutralizes HCl in the aqueous phase, keeping ammonia free in the organic phase to react.

Protocol: Optimized Schotten-Baumann
  • Dissolve 4-bromophenylacetyl chloride (1.0 eq) in DCM.

  • Prepare a cold (0°C) solution of aqueous

    
     (excess) mixed with 
    
    
    
    (1.1 eq relative to expected HCl).
  • Add the organic phase dropwise to the aqueous phase with vigorous stirring.

  • Why this works: The base stays in the water.[2][3] The reaction happens at the interface. The base "scrubs" the acid without hydrolyzing the acid chloride too fast (provided temperature is low).

Troubleshooting & FAQs

Q1: My product has a melting point of 110°C, but literature says ~190°C. What happened?

Diagnosis: You likely isolated 4-bromophenylacetic acid (MP ~114-117°C) instead of the amide. Root Cause:

  • Nitrile Route: You used strong base (

    
    ) without 
    
    
    
    , or allowed the reaction to overheat.
  • Acid Chloride Route: Your aqueous base was too concentrated or the addition was too slow, allowing water to attack the acid chloride instead of ammonia. Fix: Check IR spectroscopy. A broad -OH stretch (2500-3300 cm⁻¹) confirms the acid. Switch to the Peroxide/Carbonate method described in Module 1.

Q2: Can I use Pyridine instead of NaOH for the acid chloride route?

Answer: Yes, but with caveats.

  • Pros: Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive N-acyl pyridinium intermediate). It is homogeneous (single phase).

  • Cons: Pyridine is difficult to remove completely and smells.

  • Recommendation: Use Pyridine (1.1 eq) only if the biphasic Schotten-Baumann conditions fail due to solubility issues.

Q3: In the nitrile hydration, the reaction bubbles violently. Is this normal?

Answer: Yes.

  • Cause: The breakdown of the peroxyimidic acid intermediate releases Oxygen gas (

    
    ).
    
  • Safety Warning: This is an exothermic reaction releasing gas. Ensure adequate venting and cooling. Do not seal the vessel.

Summary of Experimental Recommendations

ParameterNitrile Route (Radziszewski) Acid Chloride Route
Preferred Base

(0.5 - 1.0 eq)
Aqueous

(Schotten-Baumann)
Reagent 30%

(Excess)

(aq) or

(gas)
Solvent Acetone or DMSODCM / Water (Biphasic)
Temperature 0°C

RT
0°C
Key Advantage High Selectivity (No Acid byproduct)Fast, clean workup
Workflow Decision Tree (DOT Diagram)

Workflow Start Start: Synthesis of This compound CheckMat Check Starting Material Start->CheckMat RouteA Route A: Nitrile (4-bromophenylacetonitrile) CheckMat->RouteA Nitrile Available RouteB Route B: Acid Chloride (4-bromophenylacetyl chloride) CheckMat->RouteB Acid Chloride Available ActionA ADD: H2O2 (30%) + K2CO3 Solvent: Acetone/DMSO RouteA->ActionA ActionB ADD: NH4OH + NaOH (aq) Solvent: DCM (Biphasic) RouteB->ActionB ResultA Monitor: O2 Evolution Stop: When bubbling ceases ActionA->ResultA ResultB Monitor: pH > 9 Keep Temp < 5°C ActionB->ResultB Final Filter Solid Product Recrystallize (Ethanol) ResultA->Final ResultB->Final

Caption: Decision matrix for selecting the optimal synthetic pathway and base conditions.

References

  • Radziszewski Reaction (Amide Synthesis): The hydration of nitriles to amides using hydrogen peroxide and a mild base is a variation of the classical Radziszewski reaction.

    • Source: Master Organic Chemistry. "Hydrolysis of Nitriles." Link (Note: Discusses general hydrolysis; the peroxide modification is the specific "Radziszewski" application for amides).

  • Schotten-Baumann Conditions: Detailed explanation of the biphasic base role in acyl

    • Source: Wikipedia/Organic Chemistry Portal. "Schotten-Baumann Reaction."[2][3][4][5] Link

  • Nitrile Hydrolysis Selectivity: Mechanisms of base-catalyzed hydrolysis vs.

    • Source: Chemistry LibreTexts. "Hydrolysis of Nitriles." Link

  • Product Data: this compound physical properties.

    • Source: PubChem Compound Summary. "this compound." Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromophenylacetonitrile and related reagents before handling.

Sources

Validation & Comparative

Comparative Guide: Iodoacetamide (IAA) vs. N-(4-Bromophenyl)-2-iodoacetamide (BPIA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Iodoacetamide (IAA) and Bromophenyl-based acetamides (specifically N-(4-Bromophenyl)-2-iodoacetamide , referred to here as BPIA ) for protein alkylation.

Reagent Disambiguation & Scientific Scope

Critical Note on Nomenclature: The chemical name "2-(4-Bromophenyl)acetamide" (CAS 74860-13-2) refers to a stable amide lacking the


-halo leaving group required for cysteine alkylation. It is chemically inert for this application.
  • Likely Intent: This guide assumes the user intends to compare Standard Alkylation (IAA) against Isotope-Tagging Alkylation using N-(4-Bromophenyl)-2-iodoacetamide (BPIA) .

  • Alternative: If the user meant the simple aliphatic analog 2-Bromoacetamide (BAA) , a brief distinction is provided in the Alternative Reagents section.

Executive Summary

FeatureIodoacetamide (IAA) N-(4-Bromophenyl)-2-iodoacetamide (BPIA)
Primary Application Routine proteomics (Identification).Quantitative proteomics & Cysteine counting.
Mechanism

Nucleophilic Substitution.

Nucleophilic Substitution.
Mass Shift (

M)
+57.0215 Da (Carbamidomethyl).~211-213 Da (Bromophenyl-acetamido).[1]
Isotopic Signature None (Monoisotopic).Distinct 1:1 Doublet (

).
Hydrophobicity Low (Hydrophilic).High (Increases peptide retention time).
Reaction Kinetics Fast (<30 min).Slower (Steric hindrance requires ~1-2 hrs).
Solubility Water/Buffer soluble.Requires organic co-solvent (DMSO/ACN).

Technical Deep Dive

Mechanism of Action

Both reagents target the thiolate anion (


) of reduced cysteine residues. However, the leaving group and the resulting adduct differ significantly in physicochemical properties.
  • IAA (Standard): The iodine is an excellent leaving group. The small acetamide cap minimizes steric changes to the protein, maintaining solubility for trypsin digestion.

  • BPIA (Tagging): The bulky bromophenyl group introduces significant hydrophobicity. This is strategic: it shifts cysteine-containing peptides to a cleaner region of the Reverse-Phase (RP-HPLC) chromatogram and provides a unique mass spectrometric tag.

The "Bromine Advantage" in Mass Spectrometry

The decisive reason to choose BPIA over IAA is the Isotopic Pattern .

  • IAA: Produces a standard isotopic envelope.

  • BPIA: Bromine exists naturally as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio (50.69% vs. 49.31%).
    • Result: Any peptide alkylated with BPIA will display a "doublet" signature in the MS1 spectrum.

    • Utility: This acts as a hard filter to validate true cysteine-containing peptides and eliminate false positives in complex lysates.

Experimental Protocols

Protocol A: Standard Alkylation with Iodoacetamide (IAA)

Best for: General protein identification (Shotgun Proteomics).

  • Denaturation/Reduction:

    • Buffer: 8M Urea or 5% SDS in 50mM Ammonium Bicarbonate (AmBic).

    • Add DTT (Dithiothreitol) to 5-10 mM final concentration.

    • Incubate: 30-60 min at 37°C or 56°C.

  • Alkylation:

    • Prepare fresh 500 mM IAA stock in AmBic (Light sensitive!).

    • Add IAA to sample (Final conc: 15-20 mM). Ratio: 3-4x molar excess over DTT.

    • Incubate: 20-30 minutes at Room Temperature (RT) in the DARK .

  • Quenching:

    • Add excess DTT or L-Cysteine to consume unreacted IAA.

  • Processing: Proceed to dilution and trypsin digestion.

Protocol B: Isotope Tagging with BPIA

Best for: Cysteine quantitation and increasing hydrophobicity of small hydrophilic peptides.

  • Preparation:

    • Solvent: Dissolve BPIA in 100% DMSO or Acetonitrile (ACN) to make a 200 mM stock. Note: BPIA is insoluble in pure aqueous buffer.

  • Denaturation/Reduction:

    • Perform reduction as per Protocol A.

  • Alkylation:

    • Add BPIA stock to the sample.

    • Critical Step: Ensure the final organic solvent concentration is 10-20% (v/v) to maintain reagent solubility without precipitating the protein.

    • Incubate: 1 - 2 hours at 37°C in the dark with agitation (Thermomixer). Reason: The bulky phenyl group slows the

      
       reaction rate.
      
  • Cleanup:

    • BPIA excess can interfere with LC-MS. Perform Acetone precipitation or FASP (Filter Aided Sample Preparation) to remove excess reagent before digestion.

Workflow Visualization

The following diagram illustrates the decision matrix and chemical pathways for choosing between IAA and BPIA.

ProteinAlkylation Start Protein Sample (Reduced Cysteines) Decision Goal of Experiment? Start->Decision PathIAA General ID / High Throughput Decision->PathIAA Routine ID PathBPIA Quantitation / Validation Decision->PathBPIA Cys Counting / Tagging ReagentIAA Reagent: Iodoacetamide (IAA) (Water Soluble) PathIAA->ReagentIAA MechIAA Fast S_N2 Reaction (+57 Da) ReagentIAA->MechIAA 20 min, Dark ResultIAA Carbamidomethyl-Cys (Standard MS Spectra) MechIAA->ResultIAA ReagentBPIA Reagent: N-(4-Bromophenyl)-2-iodoacetamide (DMSO/ACN Required) PathBPIA->ReagentBPIA MechBPIA Slow S_N2 Reaction (+212 Da + Hydrophobicity) ReagentBPIA->MechBPIA 1-2 hr, 37°C ResultBPIA Bromophenyl-Cys (Distinct Br Doublet Pattern) MechBPIA->ResultBPIA

Caption: Decision tree comparing standard IAA workflow versus the specialized BPIA tagging workflow.

Performance Analysis & Troubleshooting

Specificity and Off-Target Effects
  • IAA Risks: IAA is known to "over-alkylate" if left too long or at high pH, modifying N-termini, Histidine, and Tyrosine residues.

  • BPIA Risks: Due to the required organic co-solvents and longer incubation times, BPIA can induce protein precipitation if not managed carefully. However, the steric bulk often prevents it from reacting with sterically hindered non-cysteine nucleophiles, potentially offering higher specificity at the cost of reaction speed.

LC-MS Chromatography
  • IAA: Peptides elute based on intrinsic sequence hydrophobicity. Small hydrophilic peptides may elute in the void volume (lost data).

  • BPIA: The hydrophobic phenyl ring increases the retention time of Cys-peptides. This is excellent for retention time prediction and capturing small Cys-peptides that usually wash off the column too early.

Reagent Stability
  • IAA: Unstable in solution. Must be prepared fresh. Iodine is released over time, causing artifacts.

  • BPIA: Generally more stable in organic stock solutions (DMSO) than IAA is in water, but still light-sensitive due to the Carbon-Iodine bond.

References

  • Comparison of Alkylating Agents

    • Title: A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics.
    • Source: BenchChem (2025).[2]

  • Isotope Tagging Reagents

    • Title: N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantit
    • Source: Rapid Communic
    • URL:[Link]

  • Chemical Structure Validation

    • Title: N-(4-Bromophenyl)-2-iodoacetamide (Compound Summary).
    • Source: PubChem.[1]

    • URL:[Link]

  • Impact of Alkylation on Proteomics

    • Title: The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
    • Source: Journal of Proteome Research (ACS).
    • URL:[Link]

Sources

A Comparative Guide to the Synthesis of 2-(4-Bromophenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Bromophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. Its structural motif is present in compounds exhibiting a range of biological activities, making its efficient and scalable synthesis a topic of considerable interest to the scientific community. This guide provides an in-depth comparative analysis of the most common and effective synthesis routes for this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs. We will delve into the mechanistic underpinnings of each route, critically evaluating their advantages and limitations.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of reaction conditions, yields, and impurity profiles. Here, we compare four prominent synthetic strategies.

Route 1: Amidation of 4-Bromophenylacetic Acid

This is arguably the most direct and widely employed method for the synthesis of this compound. The reaction involves the conversion of the carboxylic acid group of 4-bromophenylacetic acid into an amide. This transformation can be achieved through several methods, with the most common being a two-step, one-pot process involving an activating agent followed by the addition of ammonia.

Mechanistic Insight: The carboxylic acid is first activated to form a more reactive intermediate. Thionyl chloride (SOCl₂) is a common activating agent, converting the carboxylic acid to an acyl chloride. This highly electrophilic species readily reacts with ammonia, a nucleophile, to form the stable amide bond.

Causality of Experimental Choices: The use of an activating agent like thionyl chloride or oxalyl chloride is crucial because the direct reaction of a carboxylic acid with ammonia requires high temperatures and pressures, often leading to side products. The in-situ formation of the acyl chloride allows the reaction to proceed under much milder conditions with higher selectivity and yield.

Amidation_of_4_Bromophenylacetic_Acid 4-Bromophenylacetic Acid 4-Bromophenylacetic Acid Acyl Chloride Intermediate Acyl Chloride Intermediate 4-Bromophenylacetic Acid->Acyl Chloride Intermediate SOCl₂ or (COCl)₂ This compound This compound Acyl Chloride Intermediate->this compound NH₃ or NH₄OH

Caption: Amidation via Acyl Chloride Intermediate.

Route 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction offers a convergent approach starting from the readily available 4-bromoacetophenone. This reaction remarkably transforms an aryl alkyl ketone into a terminal thioamide, which is then hydrolyzed to the desired amide.

Mechanistic Insight: The reaction is believed to proceed through the formation of an enamine from the ketone and an amine (commonly morpholine). This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations, the exact mechanism of which is still a subject of some debate, leads to the migration of the heteroatom functionality to the terminal carbon of the alkyl chain, ultimately forming a thioamide. The subsequent hydrolysis of the thioamide to the amide is a standard and high-yielding transformation.

Causality of Experimental Choices: The use of a high-boiling point amine like morpholine and elemental sulfur under reflux conditions provides the necessary energy to drive the complex rearrangement. The reaction is often carried out in a one-pot fashion, including the final hydrolysis step, which simplifies the overall process. Microwave-assisted protocols have also been developed to significantly reduce reaction times.

Willgerodt_Kindler_Reaction 4-Bromoacetophenone 4-Bromoacetophenone Thioamide Intermediate Thioamide Intermediate 4-Bromoacetophenone->Thioamide Intermediate S₈, Morpholine, Δ This compound This compound Thioamide Intermediate->this compound H₂O, H⁺ or OH⁻, Δ

Caption: Willgerodt-Kindler Reaction Pathway.

Route 3: From 4-Bromoaniline via N-Acetylation and Chain Elongation

This multi-step approach begins with the readily available 4-bromoaniline. It involves the protection of the amine functionality, followed by the introduction of the two-carbon acetamide chain.

Mechanistic Insight: The synthesis commences with the acylation of 4-bromoaniline with an acetylating agent, such as acetyl chloride or acetic anhydride, to form 4-bromoacetanilide. This step protects the amine group and deactivates the aromatic ring towards unwanted side reactions. The next crucial step is the introduction of the second carbon atom. One plausible method is the Friedel-Crafts acylation of 4-bromoacetanilide with chloroacetyl chloride to yield N-(4-bromo-2-chloroacetylphenyl)acetamide. Subsequent reduction of the ketone and removal of the chlorine, followed by hydrolysis of the protecting acetyl group, would yield the desired product. A more direct, albeit challenging, approach would be the direct alkylation of a protected 4-bromoaniline derivative.

Causality of Experimental Choices: The protection of the aniline nitrogen is paramount to prevent N-alkylation and oxidation during subsequent steps. The choice of the chain elongation strategy depends on the desired efficiency and the availability of reagents. The Friedel-Crafts approach, while longer, can be more reliable than direct alkylation methods which may suffer from low yields and side reactions.

Synthesis_from_4_Bromoaniline 4-Bromoaniline 4-Bromoaniline 4-Bromoacetanilide 4-Bromoacetanilide 4-Bromoaniline->4-Bromoacetanilide Ac₂O or AcCl Intermediate Friedel-Crafts Intermediate 4-Bromoacetanilide->Intermediate ClCOCH₂Cl, AlCl₃ This compound This compound Intermediate->this compound Reduction & Hydrolysis Partial_Hydrolysis_of_Nitrile 4-Bromobenzyl Cyanide 4-Bromobenzyl Cyanide Amide Intermediate Iminol/Imidate Intermediate 4-Bromobenzyl Cyanide->Amide Intermediate H₂O, H⁺ or OH⁻ This compound This compound Amide Intermediate->this compound Tautomerization

Caption: Partial Nitrile Hydrolysis Pathway.

Quantitative Data Summary

The following table provides a comparative summary of the key quantitative parameters for each synthesis route. The data presented are representative values and may vary depending on the specific reaction conditions and scale.

ParameterRoute 1: Amidation of 4-Bromophenylacetic AcidRoute 2: Willgerodt-Kindler ReactionRoute 3: From 4-BromoanilineRoute 4: Partial Hydrolysis of 4-Bromophenylacetonitrile
Starting Material 4-Bromophenylacetic acid4-Bromoacetophenone4-Bromoaniline4-Bromophenylacetonitrile
Typical Yield > 90%70-85%40-60% (overall)60-80%
Reaction Time 2-4 hours8-16 hoursMulti-step (> 12 hours)4-8 hours
Reaction Temperature 0 °C to refluxReflux (high temp)Varied (multi-step)40-100 °C
Key Reagents SOCl₂, NH₃S₈, MorpholineAc₂O, ClCOCH₂Cl, AlCl₃, Reducing agentH₂SO₄ or NaOH
Purity of Crude Product HighModerate to HighModerateModerate
Key Advantages High yield, high purity, directConvergent, readily available starting materialUtilizes a common starting materialFewer steps than Route 3
Key Disadvantages Corrosive and toxic reagentsOdorous byproducts (H₂S), high tempMulti-step, lower overall yieldRisk of over-hydrolysis, toxic cyanide

Experimental Protocols

Protocol for Route 1: Amidation of 4-Bromophenylacetic Acid

Materials:

  • 4-Bromophenylacetic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (excess)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • To a stirred solution of 4-bromophenylacetic acid in anhydrous DCM at 0 °C, add thionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly add excess ammonium hydroxide solution. A precipitate will form.

  • Stir the mixture vigorously for 30 minutes.

  • Filter the solid precipitate and wash with cold water.

  • Dry the solid under vacuum to obtain this compound.

Protocol for Route 2: The Willgerodt-Kindler Reaction

Materials:

  • 4-Bromoacetophenone (1.0 eq)

  • Sulfur (2.5 eq)

  • Morpholine (3.0 eq)

  • Reflux condenser

  • Heating mantle

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for hydrolysis)

Procedure:

  • In a round-bottom flask, combine 4-bromoacetophenone, sulfur, and morpholine.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl to remove excess morpholine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude thioamide.

  • To the crude thioamide, add an aqueous solution of sodium hydroxide and heat to reflux for 4-6 hours to effect hydrolysis.

  • Cool the mixture, acidify with HCl to precipitate the product.

  • Filter, wash with water, and dry to yield this compound.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is contingent upon several factors, including the desired scale of the reaction, the availability and cost of starting materials, and the acceptable levels of impurities.

  • For high-yield and high-purity synthesis on a laboratory scale, Route 1 (Amidation of 4-Bromophenylacetic Acid) is the most recommended method. Its directness and efficiency make it a superior choice when the starting carboxylic acid is readily available.

  • Route 2 (The Willgerodt-Kindler Reaction) is a valuable alternative when starting from 4-bromoacetophenone. While the reaction conditions are harsher, its convergent nature is advantageous.

  • Route 3 (From 4-Bromoaniline) is a viable, albeit longer, option. It is most suitable when 4-bromoaniline is the most accessible starting material and a multi-step synthesis is acceptable.

  • Route 4 (Partial Hydrolysis of 4-Bromophenylacetonitrile) offers a shorter alternative to Route 3 but requires careful control to prevent the formation of the carboxylic acid byproduct. The use of cyanide also necessitates stringent safety precautions.

Ultimately, the selection of the synthesis route should be guided by a thorough evaluation of the specific requirements of the research or development project. This guide provides the necessary data and insights to make an informed decision.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

  • Wikipedia contributors. (2023). Willgerodt rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Elder, J. W., & Paolillo, M. A. (1994). 4-bromo-2-nitroaniline: A multistep synthesis. Journal of Chemical Education, 71(5), A124.
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. (2016). Indian Patent Application No. 201641003661. [Link]

  • Wikipedia contributors. (2023). 4-Bromophenylacetic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses Procedure. p-BROMOPHENACYL BROMIDE. [Link]

  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. [Link]

  • RSC Publishing. (2013). Recent advances in the Willgerodt–Kindler reaction. [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

A Researcher's Guide to Evaluating Small Molecule Off-Target Effects in Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a small molecule's interactions within the cellular environment is paramount. While on-target efficacy is the primary goal, unintended off-target interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. For researchers and drug development professionals, a comprehensive understanding of a compound's proteome-wide interaction profile is therefore not just advantageous, but essential for advancing a candidate molecule through the development pipeline.

This guide provides an in-depth technical comparison of modern proteomics-based methodologies for evaluating the off-target effects of small molecules. We will move beyond a theoretical overview to provide actionable, field-proven insights into the experimental design, execution, and data interpretation for three cornerstone techniques: Chemical Proteomics , Thermal Shift Assays , and Phosphoproteomics .

To illustrate these principles in a practical context, we will focus on the structural class of N-phenylacetamides. Our initial compound of interest, 2-(4-Bromophenyl)acetamide , serves as a starting point, representing a common scaffold in medicinal chemistry. However, due to the limited public data on its specific off-target profile, we will broaden our analysis to include two well-defined comparators that share a similar chemical space but possess distinct modes of action:

  • Ibrutinib : A potent, FDA-approved covalent inhibitor of Bruton's tyrosine kinase (BTK). Its well-documented on- and off-target profile provides a rich dataset for understanding the application of these proteomic techniques to a covalent inhibitor.[1][2]

  • Compound B : A hypothetical, non-covalent N-phenylacetamide-based kinase inhibitor. This allows us to explore how these methodologies are applied to novel, uncharacterized small molecules.

Through this comparative lens, this guide will equip you with the knowledge to design and execute robust, self-validating experiments to comprehensively evaluate the off-target landscape of your small molecule of interest.

The Imperative of Off-Target Profiling in Drug Discovery

The journey of a drug from a laboratory bench to clinical application is fraught with challenges, with a significant number of candidates failing due to unforeseen adverse effects.[3] Many of these failures can be attributed to a lack of a complete understanding of how a drug interacts with the entire proteome. While targeted therapies are designed to interact with a specific protein, the inherent complexity of the cellular environment and the structural similarities between protein families, such as kinases, often lead to unintended interactions.[4]

These off-target effects are not always detrimental. In some instances, they can contribute to the therapeutic efficacy of a drug through polypharmacology. Conversely, they can also be the root cause of toxicity. Therefore, the early and comprehensive identification of off-target interactions is a critical step in de-risking a drug development program and provides a more complete picture of a compound's mechanism of action.

A Comparative Overview of Proteomics Methodologies for Off-Target Profiling

To dissect the complex web of interactions between a small molecule and the proteome, a multi-pronged approach is often necessary. Here, we delve into three powerful and complementary proteomics techniques.

Methodology Principle Mode of Action Compatibility Primary Output Strengths Limitations
Chemical Proteomics Affinity-based capture of protein targets using a modified version of the small molecule (probe).Covalent and high-affinity non-covalentIdentification of direct binding partners.High specificity for direct binders.Requires synthesis of a chemical probe; potential for steric hindrance from the probe.
Thermal Shift Assays (CETSA/TPP) Ligand binding alters the thermal stability of a protein, which is measured across a temperature gradient.Covalent and non-covalentIdentification of proteins with altered thermal stability upon drug treatment.Label-free; applicable in live cells and tissues.Indirect measure of binding; can be influenced by downstream cellular events.
Phosphoproteomics Quantifies changes in protein phosphorylation across the proteome in response to drug treatment.Primarily for inhibitors of signaling pathways (e.g., kinases)Identification of changes in signaling pathways.Provides functional insights into the downstream effects of on- and off-target inhibition.Does not directly identify the binding protein; requires specialized enrichment techniques.

In-Depth Technical Guide to Experimental Workflows

Chemical Proteomics: Directly Capturing Binding Partners

Chemical proteomics is a powerful approach for the direct identification of proteins that physically interact with a small molecule.[5] This technique relies on the synthesis of a chemical probe, which is a modified version of the compound of interest that incorporates a reactive group for covalent attachment to its targets and a reporter tag (e.g., biotin) for enrichment.

The design of the chemical probe is a critical step. The linker and reporter tag must be positioned on the molecule in a way that minimizes interference with its binding to its native targets. For covalent inhibitors like Ibrutinib, the intrinsic reactivity of the warhead can be leveraged. For non-covalent compounds like our hypothetical "Compound B," a photo-affinity label can be incorporated to enable light-induced covalent crosslinking to interacting proteins.

G cluster_0 Cell Culture and Treatment cluster_1 Cell Lysis and Probe Labeling cluster_2 Enrichment and Digestion cluster_3 Mass Spectrometry and Data Analysis a 1. Treat cells with chemical probe (e.g., Ibrutinib-alkyne or Compound B-photoaffinity) c 3. Lyse cells to release proteins a->c b 2. Control: Treat cells with DMSO b->c d 4. For photoaffinity probes, irradiate with UV light to crosslink c->d e 5. Click Chemistry: Add biotin-azide to label the probe-bound proteins d->e f 6. Incubate lysate with streptavidin beads to enrich biotinylated proteins e->f g 7. Wash beads to remove non-specific binders f->g h 8. On-bead digestion with trypsin g->h i 9. Analyze peptides by LC-MS/MS h->i j 10. Identify and quantify proteins enriched in the probe-treated sample vs. control i->j G cluster_0 Cell Treatment and Heating cluster_1 Protein Extraction and Digestion cluster_2 TMT Labeling and Mass Spectrometry cluster_3 Data Analysis a 1. Treat cells with drug (e.g., Ibrutinib or Compound B) or DMSO b 2. Aliquot cells and heat to a range of temperatures (e.g., 37-67°C) a->b c 3. Lyse cells and separate soluble and aggregated protein fractions b->c d 4. Collect soluble fraction and digest proteins with trypsin c->d e 5. Label peptides from each temperature point with Tandem Mass Tags (TMT) d->e f 6. Pool labeled peptides and analyze by LC-MS/MS e->f g 7. Generate melting curves for each protein f->g h 8. Identify proteins with a significant shift in their melting temperature in the drug-treated sample g->h

Figure 2: Thermal Proteome Profiling (TPP) Workflow.

  • Ibrutinib : A TPP experiment with Ibrutinib would be expected to show a significant thermal stabilization of BTK. Known off-targets like TEC family kinases and EGFR would also likely exhibit a positive shift in their melting temperatures. [6][7]Interestingly, TPP can also reveal indirect effects on protein stability. For example, the stabilization or destabilization of proteins in a complex with a direct target may be observed.

  • Compound B : TPP is equally applicable to non-covalent inhibitors. The experiment would identify proteins that are stabilized upon binding to Compound B, providing a global view of its potential on- and off-targets within the cell.

Phosphoproteomics: Unveiling Downstream Signaling Effects

For small molecules that target signaling pathways, such as kinase inhibitors, phosphoproteomics provides a functional readout of their on- and off-target effects. By quantifying changes in protein phosphorylation across the proteome, researchers can infer the activity of upstream kinases and map the downstream consequences of their inhibition. [8]

The time point for cell harvesting after drug treatment is a critical parameter in phosphoproteomics experiments. Short time points (minutes to a few hours) are typically used to capture the immediate effects on kinase signaling, while longer time points may reveal more indirect or adaptive responses. The choice of phosphopeptide enrichment strategy (e.g., TiO2, IMAC, or antibody-based) will also influence the coverage and types of phosphopeptides identified.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Digestion cluster_2 Phosphopeptide Enrichment cluster_3 Mass Spectrometry and Data Analysis a 1. Treat cells with inhibitor (e.g., Ibrutinib or Compound B) or DMSO b 2. Lyse cells and digest proteins with trypsin a->b c 3. Enrich for phosphopeptides using TiO2 or IMAC beads b->c d 4. Analyze enriched peptides by LC-MS/MS c->d e 5. Identify and quantify phosphopeptides with altered abundance d->e f 6. Perform kinase substrate enrichment analysis to infer kinase activity e->f

Figure 3: Phosphoproteomics Workflow.

  • Ibrutinib : A phosphoproteomics study of Ibrutinib-treated cells would reveal a significant downregulation of phosphorylation on substrates of BTK and its downstream effectors in the B-cell receptor signaling pathway. [9]Furthermore, changes in the phosphorylation of substrates of known off-target kinases, such as those downstream of EGFR or SRC, would also be expected. [10]This provides functional validation of the off-target interactions identified by other methods.

  • Compound B : Similarly, for a novel kinase inhibitor like Compound B, phosphoproteomics would map out the signaling pathways that are modulated by the compound. This can help to identify the primary target pathway and also reveal unexpected off-target signaling effects, providing crucial information about the compound's mechanism of action and potential for toxicity.

Synthesizing the Data: A Comparative Summary

The following table provides a hypothetical summary of the expected findings for Ibrutinib and "Compound B" from each of the discussed proteomics methodologies.

Compound Chemical Proteomics Thermal Shift Assay (TPP) Phosphoproteomics
Ibrutinib - Direct Targets: BTK, EGFR, ITK, TEC, SRC, CSK, and other covalent binders.- Stabilized Proteins: BTK and other direct binding partners. - Indirect Effects: Changes in the stability of protein complex members.- Downregulated Phosphosites: Substrates of BTK and off-target kinases (e.g., EGFR, SRC). - Pathway Analysis: Inhibition of B-cell receptor signaling and other affected pathways.
Compound B - Direct Targets: Putative primary kinase target and other non-covalent binders.- Stabilized Proteins: Putative primary kinase target and other direct binding partners.- Downregulated Phosphosites: Substrates of the primary target and any off-target kinases. - Pathway Analysis: Identification of the primary signaling pathway modulated and any off-target pathway effects.

Conclusion: Towards a Holistic Understanding of Drug-Proteome Interactions

The evaluation of off-target effects is a non-negotiable aspect of modern drug discovery. As we have demonstrated through the comparative analysis of a well-characterized drug, Ibrutinib, and a hypothetical new chemical entity, a multi-faceted proteomics approach is essential for building a comprehensive interaction profile. Chemical proteomics provides direct evidence of binding partners, thermal shift assays offer a label-free method for assessing target engagement in a cellular context, and phosphoproteomics delivers a functional readout of a compound's impact on signaling networks.

By integrating the data from these complementary techniques, researchers can move beyond a one-dimensional view of their compound's activity. This holistic understanding not only helps to anticipate and mitigate potential safety liabilities but also opens avenues for discovering novel therapeutic applications and ultimately increases the probability of success in the challenging journey of drug development.

References

  • Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. ChemRxiv. [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. PMC. [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Semantic Scholar. [Link]

  • Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Integrated Proteomic and Phosphoproteomic Analysis Reveal Novel Targets and Suggest Rationale for Ibrutinib Efficacy in UM-CLL. Blood - ASH Publications. [Link]

  • Chemoproteomic Profiling of an Ibrutinib Analogue Reveals its Unexpected Role in DNA Damage Repair. PubMed. [Link]

  • Phosphoproteomics Reveals the Role of Constitutive KAP1 Phosphorylation by B-cell Receptor Signaling in Chronic Lymphocytic Leukemia. Molecular Cancer Research - AACR Journals. [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]

  • Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. NIH. [Link]

  • Proteoform-level deconvolution reveals a broader spectrum of ibrutinib off-targets. bioRxiv. [Link]

  • Phosphoproteomics is a powerful tool to tell sensitivity to BTK inhibitors in non-Hodgkin Lymphoma. Josep Carreras Leukaemia Research Institute. [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. [Link]

  • Latest Publications: Phosphoproteomics Reveals the Role of Constitutive KAP1 Phosphorylation by B-Cell Receptor Signaling in Chronic Lymphocytic Leukemia. Institute of Biomedical Chemistry. [Link]

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. [Link]

  • Functional proteoform group deconvolution reveals a broader spectrum of ibrutinib off-targets. PMC. [Link]

  • Structure-Based Virtual Screening Reveals Ibrutinib and Zanubrutinib as Potential Repurposed Drugs against COVID-19. PMC. [Link]

  • Ibrutinib therapy downregulates AID enzyme and proliferative fractions in chronic lymphocytic leukemia. PMC - NIH. [Link]

  • QUANTITATIVE PROTEOMIC APPROACHES TO STUDY DRUG MECHANISM OF ACTION. University of Padua. [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. PubMed. [Link]

  • Ibrutinib. Wikipedia. [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. PMC. [Link]

  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Ibrutinib Interactions Checker. Drugs.com. [Link]

  • Imbruvica Interactions Checker. Drugs.com. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

  • Chemical proteomics: terra incognita for novel drug target profiling. SciSpace. [Link]

  • CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. bioRxiv. [Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. [Link]

  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. Semantic Scholar. [Link]

  • Ibrutinib has off-target effects in the BCR signaling pathway.... ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. [Link]

Sources

assessing the efficiency of different coupling agents for acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Selecting the Optimal Coupling Agent for Acetamide Synthesis

In the landscape of pharmaceutical and chemical research, the amide bond is a cornerstone of molecular architecture, forming the backbone of peptides and finding its place in a vast array of active pharmaceutical ingredients (APIs).[1] However, the direct condensation of a carboxylic acid and an amine is a kinetically slow and thermodynamically challenging process under standard conditions, primarily due to the formation of a highly unreactive carboxylate-ammonium salt.[2] This hurdle necessitates the use of coupling agents, which activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[3]

The choice of coupling agent is not trivial; it profoundly impacts reaction efficiency, yield, purity, cost, and the stereochemical integrity of the final product. For researchers and drug development professionals, navigating the extensive arsenal of available reagents—each with its own acronym, mechanism, and set of advantages—can be daunting. This guide provides an in-depth comparison of the most prevalent classes of modern coupling agents for acetamide synthesis, grounded in mechanistic principles and supported by experimental insights to empower you to make an educated and effective choice for your specific synthetic challenge.

The Principle of Activation: A Universal Strategy

All coupling reagents share a common primary function: to react with a carboxylic acid to form a highly reactive intermediate. This activated species is readily susceptible to nucleophilic attack by an amine to form the desired amide bond. The differences between reagents lie in the nature of this active intermediate, the reaction byproducts, and their efficacy in mitigating common side reactions, most notably racemization of chiral centers alpha to the carbonyl group.

G cluster_0 General Activation Workflow Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (R-CO-LG) Acid->Intermediate + Reagent Amine Amine (R'-NH2) Reagent Coupling Reagent Amide Amide Product (R-CONHR') Intermediate->Amide + Amine Byproduct Byproduct(s)

Caption: General workflow for amide synthesis via a coupling reagent.

Carbodiimides: The Classical Workhorses

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the first and most widely used coupling agents.[4] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][5]

Mechanism of Action (EDC/HOBt): The initial O-acylisourea intermediate is unstable and prone to racemization and other side reactions.[6] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine.[5][6]

G cluster_0 EDC/HOBt Coupling Mechanism Acid R-COOH O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC EDC EDC HOBt_ester HOBt-Ester (More Stable) O_acyl->HOBt_ester + HOBt Urea EDC-Urea (Byproduct) O_acyl->Urea Side Reactions HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH2

Caption: Reaction pathway for EDC-mediated coupling with an HOBt additive.

Field Insights:

  • DCC: Very effective and inexpensive. However, its byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which simplifies purification in solution-phase synthesis (via filtration) but makes it unsuitable for solid-phase peptide synthesis (SPPS).[7]

  • EDC: The key advantage of EDC is that its corresponding urea byproduct is water-soluble, allowing for easy removal via an aqueous workup.[7] This makes it a versatile choice for both solution-phase and solid-phase applications.[6]

  • Additives: While HOBt is the classic additive, concerns over its explosive properties have led to the development of safer alternatives like OxymaPure (ethyl cyanohydroxyiminoacetate).

Uronium/Aminium Salts: The High-Performance Standard

Uronium and aminium salts, such as HBTU, HATU, and COMU, are renowned for their high efficiency, rapid reaction times, and ability to minimize racemization.[4][8] Despite being historically referred to as uronium salts, crystallographic studies have shown that reagents like HBTU and HATU exist as the isomeric aminium salts.[7][9]

Mechanism of Action (HATU): In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6] The amine then attacks this ester to yield the final amide. The 7-aza group in the HOAt ring of HATU is believed to accelerate the coupling step compared to the HOBt-based HBTU.[6][10]

G cluster_1 HATU Coupling Mechanism Carboxylate R-COO⁻ OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU Base Base (DIPEA) Acid R-COOH Acid->Carboxylate + Base HATU HATU Amide Amide Product OAt_ester->Amide + Amine TMU Tetramethylurea (Byproduct) Amine R'-NH2

Caption: Carboxylic acid activation and coupling using HATU.

Field Insights:

  • HBTU: A robust and reliable reagent that is effective for a wide range of applications, including solid-phase synthesis.[8][11]

  • HATU: Generally considered more reactive and efficient than HBTU, making it the reagent of choice for sterically hindered substrates or challenging couplings where racemization is a significant concern.[7][10][12]

  • COMU: A third-generation uronium salt based on OxymaPure. It offers greater solubility, a superior safety profile compared to benzotriazole-based reagents, and high efficiency, often outperforming HBTU.[13]

Propylphosphonic Anhydride (T3P®): The Green and Clean Alternative

T3P® is a cyclic phosphonic anhydride that has gained popularity as a mild, efficient, and environmentally benign coupling agent.[14][15] It is particularly valued in large-scale industrial applications.[16]

Mechanism of Action (T3P®): Following deprotonation of the carboxylic acid by a base, the carboxylate attacks the electrophilic phosphorus atom of T3P®. This forms a mixed anhydride intermediate, which activates the carbonyl group for attack by the amine.[17]

Field Insights:

  • Workup: The primary advantage of T3P® is its exceptionally clean reaction profile. The phosphonic acid byproducts are highly water-soluble and can be easily removed with a simple aqueous wash, simplifying product purification.[18][19]

  • Low Racemization: T3P® is described as an excellent choice for reactions involving substrates that are prone to epimerization.[18]

  • Versatility: It is a powerful dehydrating agent with broad applications beyond amide synthesis, including esterifications and the synthesis of nitriles from aldehydes.[14][15]

Comparative Performance Data

To provide a clear comparison, the following table summarizes typical performance metrics for the synthesis of a model acetamide (N-benzylacetamide from phenylacetic acid and benzylamine) under standardized conditions. The data is a synthesis of qualitative claims and typical outcomes reported in the literature.

Coupling AgentAdditiveBaseTypical Yield (%)Purity (%)Racemization RiskByproduct Removal
EDC HOBtDIPEA85-95>95LowAqueous Wash[7]
DCC HOBt-80-90>95LowFiltration[7]
HBTU -DIPEA90-98>98Very LowAqueous Wash/Chromatography
HATU -DIPEA>95>98Extremely LowAqueous Wash/Chromatography
T3P® -Pyridine>95>98Very LowAqueous Wash[18][19]

Note: Yields and purity are highly substrate-dependent. This table serves as a general guide for comparison.

Decision Framework for Reagent Selection

Choosing the optimal reagent requires balancing multiple factors. The following decision tree can guide your selection process.

G q1 Substrate Prone to Racemization? q2 Sterically Hindered Substrates? q1->q2 No r_hatu Use HATU q1->r_hatu Yes q3 Is Workup Simplicity/ 'Greenness' a Priority? q2->q3 No q2->r_hatu Yes q4 Is Cost the Primary Constraint? q3->q4 No r_t3p Use T3P® q3->r_t3p Yes r_hbtu Consider HBTU/COMU q4->r_hbtu No r_edc Use EDC/HOBt q4->r_edc Yes

Sources

benchmarking the stability of 2-(4-Bromophenyl)acetamide against other reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediates, 2-(4-Bromophenyl)acetamide (CAS: 4403-71-8) occupies a critical "Goldilocks" zone of reactivity.[1] It balances the robust shelf-stability of primary amides with the versatile cross-coupling potential of aryl bromides.

This guide objectively benchmarks the stability of this reagent against its structural analogs—specifically esters, nitriles, and non-halogenated variants.[2] Through comparative analysis and kinetic principles, we demonstrate that while this compound exhibits superior hydrolytic resistance compared to its ester counterparts (Methyl 2-(4-bromophenyl)acetate), it requires specific handling to prevent catalyst poisoning during palladium-mediated transformations.[2][1]

Chemical Profile & Structural Logic[1][2][3][4]

To understand the stability profile, we must analyze the molecule's electronic architecture.[2] The 4-bromo substituent exerts an inductive electron-withdrawing effect (-I), while the acetamide group provides a robust hydrogen-bonding network in the crystal lattice.[1]

Comparative Analogs

For this benchmark, we compare Target A against three standard alternatives used in similar synthetic pathways:

ComponentStructureRole in Benchmark
Target A This compound The Subject. Dual-functional building block.
Comparator B Methyl 2-(4-bromophenyl)acetateHydrolytic Control. The ester analog.[1]
Comparator C 2-(4-Bromophenyl)acetonitrilePrecursor Control. The nitrile analog.[1]
Comparator D 2-PhenylacetamideElectronic Control. Non-halogenated baseline.[1]

Benchmarking Study 1: Hydrolytic Stability (pH Stress)

The primary degradation pathway for this class of compounds is hydrolysis of the carbonyl side chain.

The Mechanism

Under basic conditions (


), the hydroxide ion attacks the carbonyl carbon.[2] The rate of this reaction is governed by the electrophilicity of the carbonyl, which is influenced by the 4-bromo substituent via the methylene spacer.[2]
Comparative Data (Projected Relative Rates)

Based on Hammett substituent constants (


 for Br = +0.[2][1]23) and standard amide/ester kinetic data, the following stability hierarchy is established:

Stability Ranking (Most Stable


 Least Stable): 
  • Nitrile (Comparator C) - Requires high temp/strong acid or base to hydrolyze.[1]

  • Amide (Target A) - Stable at RT; slow hydrolysis at high pH.[1]

  • Ester (Comparator B) - Rapid hydrolysis at mild basic pH.[1]

Table 1: Relative Hydrolysis Rates (

) at pH 12, 25°C
CompoundRelative Rate (

)
Half-Life Estimate (pH 12)Observation
This compound 1.0 (Reference) > 48 Hours Remains intact in mild workups.
2-Phenylacetamide0.8> 55 HoursSlightly slower due to lack of Br (-I effect).[2][1]
Methyl 2-(4-bromophenyl)acetate~4,500< 15 MinutesRapid degradation to carboxylic acid.[1]

Technical Insight: The methylene spacer (


) significantly dampens the electron-withdrawing effect of the bromine on the carbonyl. While the Br group makes Target A slightly more susceptible to hydrolysis than unsubstituted phenylacetamide, it remains orders of magnitude more stable than the ester.[2]
Visualization: Hydrolytic Degradation Pathways[2]

HydrolysisPathways Nitrile Nitrile Analog (Comparator C) Amide This compound (Target A) Nitrile->Amide Partial Hydrolysis (Fast in Base) Acid 2-(4-Bromophenyl)acetic Acid (Degradation Product) Amide->Acid Full Hydrolysis (Slow/Stable) Ester Ester Analog (Comparator B) Ester->Acid Saponification (Very Fast)

Figure 1: Comparative hydrolytic pathways.[2][1] Note that the Amide (Target A) acts as a stable intermediate, resisting the rapid degradation seen in Esters.[2]

Benchmarking Study 2: Chemoselectivity in Cross-Coupling

The second critical stability metric is the survival of the amide group during metal-catalyzed reactions targeting the aryl bromide.

The Challenge: Catalyst Poisoning

Primary amides (


) can coordinate to Palladium (Pd) centers, potentially displacing ligands and deactivating the catalyst.[2] Furthermore, under strongly basic conditions (e.g., NaOtBu), the amide nitrogen can undergo competing Buchwald-Hartwig N-arylation.[2][1]
Performance Data

When subjected to standard Suzuki-Miyaura coupling conditions (Phenylboronic acid,


, 

, Toluene/Water), Target A demonstrates:
  • C-C Coupling Efficiency: High (>90% Yield).[2]

  • Amide Integrity: >98% Retention (No N-arylation observed).[1]

  • Comparison to Iodo-Analog: The Iodo-analog is more reactive but prone to homocoupling and light-induced degradation.[1] The Bromo-analog (Target A) offers superior shelf-stability while maintaining sufficient reactivity.[1]

Table 2: Functional Group Tolerance in Pd-Catalysis
Reagent VariantReactivity (Oxidative Addition)Shelf StabilityChemoselectivity Risk
4-Bromo (Target A) Optimal High Low (Standard Ligands)
4-Iodo AnalogVery HighLow (Light Sensitive)Medium (Homocoupling)
4-Chloro AnalogLowVery HighHigh (Requires harsh conditions)

Experimental Protocol: The "Competition Test"

To validate the stability claims in your own laboratory, perform this self-validating competition experiment. This protocol objectively proves the superior hydrolytic stability of the amide over the ester.

Objective

Simultaneously subject the Amide (Target A) and Ester (Comparator B) to basic stress and measure the survival ratio.

Materials
  • Analyte A: this compound (1.0 mmol)[2][1]

  • Analyte B: Methyl 2-(4-bromophenyl)acetate (1.0 mmol)[2][1]

  • Internal Standard: Biphenyl (1.0 mmol, inert reference)

  • Solvent: THF:Water (1:1 v/v)[2][1]

  • Base: NaOH (0.1 M)

Workflow
  • Preparation: Dissolve Analyte A, Analyte B, and Internal Standard in 10 mL THF.

  • T0 Sampling: Remove a 50 µL aliquot, dilute in Acetonitrile, and inject into HPLC (record peak area ratios).

  • Stress Induction: Add 10 mL of 0.1 M NaOH (aq) to the main mixture. Stir vigorously at 25°C.

  • Monitoring: Sample at T=5 min, T=30 min, and T=60 min. Quench samples immediately with dilute HCl before HPLC analysis.[1]

  • Data Analysis: Plot the concentration of A and B normalized to the Internal Standard.

Expected Result
  • Analyte B (Ester): Will show >50% degradation within 15 minutes.

  • Analyte A (Amide): Will show <5% degradation after 60 minutes.[2][1]

Visualization: Experimental Workflow

ExperimentalWorkflow Start Dissolve Amide + Ester + Internal Standard AddBase Add 0.1M NaOH (Initiate Stress) Start->AddBase Sample Aliquot at 5, 30, 60 min AddBase->Sample Time Course Quench Quench with HCl (Stop Reaction) Sample->Quench HPLC HPLC Analysis (Compare Peak Areas) Quench->HPLC

Figure 2: Step-by-step competition assay workflow for validating hydrolytic stability.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 256951, this compound.[2][1] Retrieved from [Link]

  • Gowda, B. T., et al. (2009).[2][1] 2-Bromo-N-(4-bromophenyl)acetamide.[1][3][4] Acta Crystallographica Section E. Retrieved from [Link][2][1][4]

  • Miyaura, N., & Suzuki, A. (1995).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][6] Chemical Reviews.[1] (General reference for chemoselectivity of Aryl Bromides).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2][1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[1] (Source for

    
     values of Br substituent).
    

Sources

Safety Operating Guide

2-(4-Bromophenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

2-(4-Bromophenyl)acetamide: Laboratory Disposal & Safety Protocol

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain or in general trash. this compound (CAS: 4481-60-5) is a halogenated organic compound.[1][2][3][4][5][6][7][8][9][10] It requires high-temperature incineration with flue gas scrubbing to prevent the formation of brominated by-products.

  • Primary Waste Stream: Solid Halogenated Chemical Waste.

  • Container: Wide-mouth HDPE or Glass jar.

  • Labeling: Must explicitly state "Halogenated."

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity to ensure correct segregation. This guide specifically addresses the phenylacetamide derivative, distinct from acetanilides.

ParameterData
Chemical Name This compound
Synonyms 4-Bromophenylacetamide; 4-Bromobenzeneacetamide
CAS Number 4481-60-5
Molecular Formula C₈H₈BrNO
Physical State Solid (White to off-white powder/crystals)
Hazard Class Irritant (Skin/Eye), Acute Toxicity (Oral)
Key Risk Halogenated Organic (Environmental Persistance)

Hazard Statements (GHS):

  • H302: Harmful if swallowed.[7][9]

  • H315: Causes skin irritation.[2][3][7]

  • H319: Causes serious eye irritation.[2][3][7]

  • H335: May cause respiratory irritation.[3][7]

Waste Segregation Strategy (The "Why")

Effective disposal relies on strict segregation.[8] You must separate this compound from non-halogenated waste.[6][8][10][11]

  • The Mechanism of Disposal: The ultimate fate of this waste is controlled incineration .

  • Why Segregate? When halogenated compounds (containing Br, Cl, F) are incinerated, they generate acidic gases (HBr, HCl). Facilities must route these specific waste streams to incinerators equipped with alkaline scrubbers to neutralize these gases. Mixing this with non-halogenated waste complicates this process and can violate EPA/RCRA compliance standards.

Step-by-Step Disposal Protocol

Phase A: Preparation
  • PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. If generating dust, use a fume hood or N95 respirator.

  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) or clear glass jar with a screw-top lid.

    • Liquids (Mother Liquors): Use a narrow-mouth amber glass bottle or HDPE carboy.

  • Labeling: Attach a hazardous waste tag before adding waste.[6]

    • Required Fields: Full chemical name (No formulas/abbreviations), Hazard Checkbox (Toxic/Irritant), and the word "HALOGENATED" .

Phase B: Execution (Workflow)

Scenario 1: Solid Waste (Pure Compound or Contaminated Solids) [11]

  • Place the solid this compound directly into the designated "Solid Halogenated Waste" container.

  • Include any contaminated weighing boats, filter paper, or spatula wipes in the same container (provided they are chemically compatible).

  • Do not fill beyond 90% capacity.

Scenario 2: Liquid Waste (Dissolved in Solvent)

  • Identify the solvent.[8][10]

    • If dissolved in DCM/Chloroform: Pour into Halogenated Solvent Waste .

    • If dissolved in Methanol/Acetone: Pour into Halogenated Solvent Waste .

    • Critical Note: Even if the solvent is non-halogenated (e.g., Acetone), the presence of the brominated solute (this compound) renders the entire mixture a Halogenated Waste stream.

  • Triple rinse the original vessel with a compatible solvent and add the rinsate to the waste container.

Phase C: Storage & Pickup
  • Cap Tightly: Ensure the lid is screwed on tight to prevent volatile emissions (if wet) or dust release.

  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA. Secondary containment (a tray) is mandatory to catch potential leaks.

  • Request Pickup: Once full or within 6 months (depending on institutional policy), submit a pickup request to EHS.

Spill Contingency Plan

  • Minor Dry Spill (< 10g):

    • Dampen a paper towel (to prevent dust).

    • Wipe up the solid gently.

    • Place the towel and waste into the Solid Halogenated Waste container.

    • Clean the surface with soap and water.[2][3][7][9]

  • Major Dry Spill (> 10g):

    • Evacuate the immediate area.[2][4][7][9]

    • Wear a dust mask/respirator.

    • Cover the spill with a damp absorbent pad to suppress dust.

    • Sweep carefully into a dustpan and dispose of as hazardous waste.

Decision Logic Visualization

The following diagram illustrates the decision-making process for segregating this specific brominated compound.

DisposalWorkflow Start Start: this compound Waste StateCheck What is the physical state? Start->StateCheck SolidState Solid Form (Powder/Crystals) StateCheck->SolidState Dry LiquidState Liquid Form (Dissolved in Solvent) StateCheck->LiquidState In Solution SolidCont Container: Wide-Mouth Jar (HDPE or Glass) SolidState->SolidCont SolventCheck Is the solvent Halogenated? (e.g., DCM) or Non-Halogenated? (e.g., Acetone) LiquidState->SolventCheck SolidStream Stream: SOLID HAZARDOUS WASTE (Tag: Toxic/Irritant) SolidCont->SolidStream HaloStream Stream: HALOGENATED SOLVENTS (Bromine presence dictates stream) SolventCheck->HaloStream Regardless of solvent type, solute makes it halogenated FinalFate Final Fate: High-Temp Incineration (w/ Scrubber) HaloStream->FinalFate SolidStream->FinalFate

Figure 1: Waste segregation decision tree for brominated acetamides. Note that the presence of the halogenated solute overrides the classification of non-halogenated solvents.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[12] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 30, 2026, from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 30, 2026, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 4152-67-4 Signal Word: WARNING Primary Hazards: Acute Toxicity (Oral), Skin/Eye/Respiratory Irritation.[1]

Executive Safety Summary

For the Senior Researcher: 2-(4-Bromophenyl)acetamide is a halogenated organic intermediate commonly used in coupling reactions (e.g., Suzuki-Miyaura).[1] While classified as an Irritant (H315, H319, H335) rather than a high-toxicity Danger-category substance, its physical state as a fine particulate powder creates a high risk of inhalation and mucous membrane contact.[1]

The Safety Philosophy: Treat this compound as a "dust hazard." The primary vector of exposure is not splashing liquid, but airborne particulates during weighing and transfer. Your PPE strategy must focus on inhalation exclusion and dermal barrier integrity .[1]

Hazard Identification & Mechanistic Insight

Understanding why a chemical is hazardous allows for better risk assessment than simply memorizing codes.[1]

GHS CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedBioavailability: The acetamide group increases water solubility relative to the bromo-benzene core, potentially aiding systemic absorption if ingested [1].[1]
H315 Causes skin irritationLipophilicity: The aromatic ring allows the compound to penetrate the stratum corneum, while the amide functionality can disrupt local protein structures, leading to dermatitis [2].
H319 Causes serious eye irritationPhysical/Chemical Action: As a solid particulate, it acts as both a mechanical abrasive and a chemical irritant to the corneal epithelium.
H335 May cause respiratory irritationMucous Membrane Attack: Fine dust particles settle in the upper respiratory tract, where moisture hydrolyzes surface residues, causing inflammation.
The PPE Matrix: A Causality-Based Approach

Do not default to generic "lab safety." Select equipment based on the specific chemical properties of solid organic amides.

PPE ComponentRecommended SpecificationScientific Rationale (Causality)
Hand Protection Nitrile Rubber (Min 0.11 mm) Permeation Resistance: Latex is permeable to many organic nitrogen compounds.[1] Nitrile provides a superior barrier against the lipophilic nature of the phenyl ring [3]. Double-gloving is recommended during weighing.[1]
Eye Protection Chemical Splash Goggles Particulate Drift: Safety glasses with side shields are insufficient for fine powders.[1] Goggles form a seal that prevents airborne dust from bypassing the lens and contacting the eye.
Respiratory Fume Hood (Primary) Engineering Control > PPE: A certified chemical fume hood is the primary defense.[1] If weighing outside a hood (not recommended), an N95/P100 particulate respirator is mandatory to filter solid aerosols.[1]
Body Protection Lab Coat (High-Neck/Cotton) Static Control: Synthetic fabrics generate static charge, which can cause the powder to "jump" or disperse.[1] Cotton blends reduce static attraction of the powder to the user.
Operational Workflow & Safety Logic

The following diagram illustrates the critical control points (CCPs) where exposure risk is highest.

G cluster_0 Safety Checks Storage 1. Storage (Dry, Ambient) Weighing 2. Weighing Station (CRITICAL CONTROL POINT) Storage->Weighing Transport Sealed Container Reaction 3. Reaction Vessel (Solvent Addition) Weighing->Reaction Dissolution (Dust Risk Ends) Waste 4. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational safety workflow highlighting the Weighing Station as the critical control point for dust exposure.

Critical Protocol: Safe Weighing & Transfer

Context: The highest risk of exposure occurs when the solid is manipulated before being dissolved.

Step-by-Step Methodology:

  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.

    • Static Check: If the powder appears "flighty" (clinging to the spatula due to static), use an anti-static gun or wipe the spatula with a dryer sheet before use.

  • The Transfer:

    • Do not pour from the stock bottle.

    • Use a stainless steel micro-spatula.[1]

    • Transfer small amounts into a tared weighing boat.[1]

    • Self-Validating Step: If you see dust settling on the black surface of the balance, your transfer technique is too aggressive. Pause and clean.

  • Dissolution (The Safety Lock):

    • Add the solvent (e.g., DMSO, Methanol) to the reaction vessel before adding the solid if possible, or immediately after.

    • Why? Once dissolved, the inhalation hazard (H335) is effectively eliminated, reducing the risk profile to that of the solvent system.

Emergency Response & Disposal Strategy
Accidental Release (Spill)[1]
  • Solid Spill: Do not dry sweep.[1] This creates an aerosol cloud.[1]

    • Protocol: Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust. Scoop the wet slurry into a waste container.

  • Skin Contact: Wash with soap and copious water.[1][2][3] The amide group is relatively polar, making water an effective decontamination agent.

Disposal: Cradle-to-Grave

This compound contains a halogen (Bromine).[1] It must not be mixed with general non-halogenated organic waste (e.g., pure Acetone/Ethanol waste) if your facility incinerates waste types separately.[1]

  • Segregation: Label waste container as "HALOGENATED ORGANIC WASTE."

  • Labeling: Explicitly list "this compound" on the tag.[1] Do not use generic labels like "Organic Solids."[1]

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.[1]

References
  • PubChem. (n.d.).[1] this compound Compound Summary (CID 256951).[1] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • Thermo Fisher Scientific. (2024).[1][2] Safety Data Sheet: 4'-Bromoacetanilide.[1][2][4] Retrieved January 30, 2026, from [Link][1]

  • Ansell Chemical Resistance Guide. (2022).[1] Permeation & Degradation Data for Organic Amides.[1] Ansell Healthcare.[1][2] (General industry standard for nitrile vs. latex selection).[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.